molecular formula C18H34 B1605677 Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- CAS No. 38970-72-8

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Cat. No.: B1605677
CAS No.: 38970-72-8
M. Wt: 250.5 g/mol
InChI Key: XUVKLBIJXLIPDZ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a useful research compound. Its molecular formula is C18H34 and its molecular weight is 250.5 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane
Source PubChem
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InChI

InChI=1S/C18H34/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h15-17H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVKLBIJXLIPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34
Source PubChem
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DSSTOX Substance ID

DTXSID20865936
Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Molecular Weight

250.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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CAS No.

38970-72-8
Record name 1,1′-(1,1,3-Trimethyl-1,3-propanediyl)bis[cyclohexane]
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
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Record name 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, a complex branched alkane with a quaternary carbon center. The proposed synthesis is designed for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood methodology for obtaining this and structurally similar molecules. The narrative emphasizes the causal relationships in experimental design and provides validated protocols for each stage of the synthesis.

Introduction and Strategic Overview

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a saturated hydrocarbon characterized by a sterically hindered quaternary carbon atom, linking a tert-pentyl and a cyclohexyl group, with an additional cyclohexyl substituent. Such highly branched alkanes are of interest in various fields, including as high-density energy fuels and as unique non-polar scaffolds in medicinal chemistry.[1] The synthesis of molecules with quaternary carbon centers presents a significant challenge due to steric hindrance.[2]

A direct, single-step synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust, multi-step approach is proposed, leveraging well-established and reliable organic transformations. The overall strategy involves the construction of a tertiary alcohol intermediate, which is then converted to the final alkane.

The proposed three-step synthesis pathway is as follows:

  • Grignard Reaction: Formation of the key tertiary alcohol intermediate, 4-cyclohexyl-2-methylpentan-2-ol, via the nucleophilic addition of a cyclohexyl Grignard reagent to a suitable ketone.

  • Acid-Catalyzed Dehydration: Elimination of water from the tertiary alcohol to generate a mixture of highly substituted alkenes.

  • Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene intermediates to yield the final product, (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

This pathway is designed to be logical, efficient, and scalable, with each step being a self-validating system with clear success metrics.

Synthesis Pathway and Experimental Protocols

Step 1: Grignard Reaction for the Synthesis of 4-cyclohexyl-2-methylpentan-2-ol

The cornerstone of this synthesis is the creation of the quaternary carbon center. A Grignard reaction is an ideal choice for this purpose, involving the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.[3] In this case, we will react cyclohexylmagnesium bromide with 4-methyl-2-pentanone.

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of the cyclohexyl anion equivalent from the Grignard reagent to the electrophilic carbonyl carbon of 4-methyl-2-pentanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the tertiary alcohol.

Grignard Reaction Mechanism ketone 4-Methyl-2-pentanone alkoxide Magnesium alkoxide intermediate ketone->alkoxide grignard Cyclohexylmagnesium bromide grignard->alkoxide Nucleophilic attack alcohol 4-Cyclohexyl-2-methylpentan-2-ol alkoxide->alcohol Protonation workup Aqueous Workup (e.g., H3O+) workup->alcohol

Caption: Mechanism of Grignard reaction to form the tertiary alcohol.

Experimental Protocol:

  • Preparation of Cyclohexylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings.

    • Maintain a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

  • Reaction with 4-Methyl-2-pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a stirred solution of saturated aqueous ammonium chloride at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-cyclohexyl-2-methylpentan-2-ol.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Cyclohexyl bromide163.071.324164-166
Magnesium24.311.74-
4-Methyl-2-pentanone100.160.802116
4-Cyclohexyl-2-methylpentan-2-ol184.32--
Step 2: Acid-Catalyzed Dehydration of 4-cyclohexyl-2-methylpentan-2-ol

The tertiary alcohol is now dehydrated to form a mixture of alkenes. This elimination reaction is typically carried out using a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid and heat.[4][5][6] The reaction proceeds via an E1 mechanism.

Reaction Mechanism: The hydroxyl group is first protonated by the acid to form a good leaving group (water). The departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form the double bond. Due to the presence of multiple beta-hydrogens, a mixture of alkene isomers is expected, with the most substituted (Zaitsev's rule) alkene being the major product.

Dehydration Mechanism alcohol 4-Cyclohexyl-2-methylpentan-2-ol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol Protonation acid H2SO4 (cat.) Heat acid->protonated_alcohol carbocation Tertiary Carbocation protonated_alcohol->carbocation - H2O alkene1 2-Cyclohexyl-4-methyl-2-pentene (Major Product) carbocation->alkene1 - H+ alkene2 2-Cyclohexyl-4-methyl-1-pentene (Minor Product) carbocation->alkene2 - H+ water H2O carbocation->water

Caption: E1 mechanism for the dehydration of the tertiary alcohol.

Experimental Protocol:

  • Place the purified 4-cyclohexyl-2-methylpentan-2-ol in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid (or phosphoric acid).

  • Heat the mixture to a temperature sufficient to distill the alkene products as they are formed (typically 100-140 °C for a tertiary alcohol).[6] This also serves to drive the equilibrium towards the products.

  • Collect the distillate, which will contain the alkene mixture and water.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • The resulting liquid is a mixture of alkene isomers, which can be used directly in the next step.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step is the saturation of the carbon-carbon double bonds of the alkene isomers to yield the target alkane. This is achieved through catalytic hydrogenation, which involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst.[7][8]

Reaction Mechanism: The alkene and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Pd/C, PtO2, or Ni). The H-H bond is weakened, and hydrogen atoms are added to the same face of the double bond (syn-addition) in a stepwise manner.[7]

Hydrogenation Workflow start Alkene Mixture reactor Hydrogenation Reactor (e.g., Parr Shaker) start->reactor reaction Reaction at RT reactor->reaction catalyst Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) catalyst->reactor hydrogen H2 Gas (pressure) hydrogen->reactor filtration Filtration to remove catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation product (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane evaporation->product

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol:

  • Dissolve the alkene mixture from the previous step in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by techniques such as GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

  • If necessary, purify the final product by vacuum distillation.

Conclusion

The proposed three-step synthesis provides a reliable and scalable pathway to (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. By employing a Grignard reaction to construct the key quaternary carbon center, followed by a classical dehydration and catalytic hydrogenation, this guide offers a robust framework for obtaining this and other highly branched alkanes. The provided protocols are based on well-established chemical principles and can be adapted for the synthesis of related molecules. Careful execution of each step, particularly the anhydrous conditions required for the Grignard reaction, is crucial for achieving a high overall yield.

References

  • Broene, R. D., & Buchwald, S. L. (1993). Catalytic, enantioselective hydrogenation of highly-substituted, unfunctionalized alkenes. Journal of the American Chemical Society, 115(26), 12569–12570.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). Elimination Dehydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes II. Retrieved from [Link]

  • Chirik, P. J., & Labinger, J. A. (2013). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics, 32(21), 6098-6106.
  • J-GLOBAL. (n.d.). 2-Cyclohexyl-4-methyl-2-pentene. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexyl-2-methyl-2-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexyl-2-methylpentan-2-ol. Retrieved from [Link]

  • Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Shenvi, R. A., et al. (2020). Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. Journal of the American Chemical Society, 142(45), 19089–19094.
  • U.S. Patent No. 9,056,812 B2. (2015). Process for preparing 4-cyclohexyl-2-methyl-2-butanol.
  • Vanable, E. P. (2014). THE CATALYTIC, ENANTIOSELECTIVE HYDROGENATION OF HIGHLY-SUBSTITUTED, UNFUNCTIONALIZED ALKENES.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • World Intellectual Property Organization. (2011). Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. WO2011117360A2.

Sources

An In-depth Technical Guide to Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its IUPAC name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane and the common synonym 2,4-dicyclohexyl-2-methylpentane, is a saturated hydrocarbon with a complex, sterically hindered structure. This high molecular weight aliphatic compound, with the chemical formula C18H34, is characterized by two cyclohexyl rings linked by a trimethylated propane bridge. Its unique molecular architecture imparts specific physicochemical properties that make it a subject of interest in various industrial and research applications. Primarily, it is utilized as a processing aid in the manufacturing of plastics and resins, where its bulky nature can influence polymer properties such as flexibility and impact resistance. This guide provides a comprehensive overview of its known physicochemical properties, a proposed synthesis protocol based on established organic chemistry principles, and relevant safety information.

Molecular Structure and Identification

The structural formula of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- reveals two cyclohexyl groups attached to a central propane chain at positions 1 and 3. The propane backbone is further substituted with three methyl groups at positions 1 and 3, creating a highly branched and sterically congested molecule.

Caption: Molecular structure of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications, from its use as a processing aid to its potential as a non-polar solvent or a component in lubricant formulations.

PropertyValueSource
CAS Number 38970-72-8[1][2]
Molecular Formula C18H34[1][2]
Molecular Weight 250.46 g/mol [1]
IUPAC Name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexanePubChem
Synonyms 2,4-dicyclohexyl-2-methylpentane[1][2]
Physical State Clear, colorless liquid[2]
Melting Point -30 °CFinetech Industry Limited
Boiling Point 112 °C at 0.7 mmHgChemicalBook
Density 0.88 g/cm³ChemicalBook
Water Solubility 50 µg/L at 20 °C[1]

Proposed Synthesis Protocol: Acid-Catalyzed Alkylation of Cyclohexene with Isobutane

Causality Behind Experimental Choices

The choice of an acid-catalyzed alkylation is based on the desired carbon skeleton of the target molecule. The reaction of two molecules of cyclohexene with one molecule of isobutane can theoretically yield the desired C18H34 structure. The isobutane provides the tertiary carbocation necessary to initiate the reaction and also the branched methyl groups, while the cyclohexene molecules provide the cyclohexyl rings and the remaining carbons of the propane bridge. A strong acid catalyst, such as sulfuric acid or a solid acid catalyst like a zeolite, is essential to protonate the olefin (cyclohexene) and generate the carbocation intermediates that drive the alkylation process. The reaction conditions, such as temperature and pressure, are chosen to favor the alkylation reaction over competing side reactions like polymerization of the olefin.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactant_Loading Load Isobutane and Cyclohexene into Reactor Catalyst_Addition Add Acid Catalyst (e.g., H2SO4 or Zeolite) Reactant_Loading->Catalyst_Addition Alkylation Controlled Temperature and Pressure Alkylation Catalyst_Addition->Alkylation Quenching Quench with Water/Base Alkylation->Quenching Phase_Separation Separate Organic Layer Quenching->Phase_Separation Washing Wash with Brine Phase_Separation->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Solvent_Removal Remove Solvent in vacuo Drying->Solvent_Removal Distillation Fractional Distillation under Reduced Pressure Solvent_Removal->Distillation Final_Product Final_Product Distillation->Final_Product Pure Compound

Caption: Proposed experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Reactor Preparation: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Reactant Charging: The reactor is cooled to a low temperature (e.g., 0-10 °C) and charged with a molar excess of liquid isobutane. Subsequently, cyclohexene is added in a controlled manner. A typical molar ratio of isobutane to cyclohexene would be in the range of 10:1 to minimize olefin polymerization.

  • Catalyst Introduction: A strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like a zeolite (e.g., H-Y or H-beta), is carefully introduced into the reactor. The amount of catalyst will typically be in the range of 5-10% by weight of the reactants.

  • Alkylation Reaction: The reactor is sealed, and the mixture is vigorously stirred while the temperature is maintained at a low level (e.g., 0-15 °C) to control the exothermic reaction and improve the selectivity for the desired alkylate. The pressure will be maintained to keep the reactants in the liquid phase. The reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC).

  • Reaction Quenching: Upon completion of the reaction (as determined by GC analysis), the reactor is cooled, and the reaction mixture is carefully transferred to a separate vessel containing a quenching agent, such as cold water or a dilute basic solution (e.g., sodium bicarbonate), to neutralize the acid catalyst.

  • Work-up and Isolation: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The organic layer is then washed sequentially with water and brine to remove any remaining impurities.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, filtered, and the excess isobutane and any low-boiling byproducts are removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the desired Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- from other alkylation products and higher molecular weight polymers. The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Safety and Handling

Based on the available GHS classification, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is considered to be a hazardous substance.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Applications

The primary documented industrial application of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is as a processing aid in the plastics and resin manufacturing sector.[3] Its bulky and non-polar nature can be exploited to modify the physical properties of polymers. For instance, its incorporation into a polymer matrix can:

  • Increase free volume: This can lower the glass transition temperature (Tg) and improve the flexibility and workability of the polymer.

  • Act as an internal lubricant: This can reduce the viscosity of the polymer melt during processing, leading to easier molding and extrusion.

  • Enhance impact resistance: The sterically hindered cyclohexyl groups can absorb and dissipate energy, thereby improving the toughness of the material.

Further research may uncover other potential applications in areas such as specialty lubricants, non-polar solvents for specific chemical reactions, and as a reference standard in analytical chemistry.

Conclusion

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a complex aliphatic hydrocarbon with a unique molecular structure that dictates its physicochemical properties and applications. This technical guide has provided a comprehensive overview of its known characteristics, including its physical properties, safety information, and industrial uses. Furthermore, a detailed, plausible synthesis protocol has been proposed, offering a pathway for its laboratory-scale preparation. As research into novel materials and chemical processes continues, a deeper understanding of such sterically hindered hydrocarbons will be invaluable for the development of new technologies and products.

References

  • PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. [Link]

  • Yuzhakova, T., et al. "STUDY ON THE ALKYLATON MECHANISM OF ISOBUTANE WITH 1-BUTENE USING ENVIRONMENTAL FRIENDLY CATALYSTS." Journal of Environmental Protection and Ecology, vol. 15, no. 3, 2014, pp. 1045-1053.
  • PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of C18H34 Cyclohexane Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Elucidation Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a foundational step but a critical pillar upon which all subsequent research and development activities are built. For researchers and scientists working with novel chemical entities, particularly those with complex alicyclic frameworks such as C18H34 cyclohexane derivatives, a comprehensive understanding of their spectroscopic signature is paramount. These derivatives, with their potential for diverse stereochemistry and substitution patterns, demand a multi-faceted analytical approach to unravel their precise architecture. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—applied to the structural elucidation of a representative C18H34 cyclohexane derivative: 1,6-dicyclohexylhexane . The principles and methodologies detailed herein are designed to empower the reader with the practical knowledge and theoretical understanding necessary to confidently characterize these and similar molecules, ensuring the scientific integrity and logical progression of their research endeavors.

The Analytical Challenge: Decoding the C18H34 Cyclohexane Moiety

The molecular formula C18H34, when incorporating a cyclohexane ring, implies the presence of an additional degree of unsaturation. This can manifest as a double bond within an alkyl substituent or as a second ring system. For the purpose of this guide, we will focus on a bicyclic structure, 1,6-dicyclohexylhexane , which possesses this molecular formula and represents a common structural motif in medicinal chemistry. The primary analytical challenge lies in unequivocally determining the connectivity of the constituent parts of the molecule and, where applicable, its stereochemistry. Spectroscopic techniques provide a powerful, non-destructive means to piece together this molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a C18H34 cyclohexane derivative like 1,6-dicyclohexylhexane, both ¹H and ¹³C NMR are indispensable.

Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C spectra, followed by two-dimensional (2D) correlation experiments to establish connectivity.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the C18H34 cyclohexane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

  • 2D NMR Acquisition (for connectivity):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying protons on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Interpreting the NMR Spectra of 1,6-Dicyclohexylhexane

The symmetrical nature of 1,6-dicyclohexylhexane simplifies its NMR spectra to some extent. However, the overlapping signals of the cyclohexane and hexyl chain protons necessitate careful analysis.

¹H NMR Spectrum: The ¹H NMR spectrum will exhibit a series of complex multiplets in the aliphatic region (typically 0.8-1.8 ppm).

  • Cyclohexane Protons: The axial and equatorial protons of the cyclohexane rings will give rise to broad, overlapping multiplets. The methine proton at the point of attachment to the hexyl chain (C1 and C6 of the chain) will appear as a distinct multiplet, likely further downfield due to its tertiary nature.

  • Hexyl Chain Protons: The methylene protons of the hexyl chain will also produce overlapping multiplets. The terminal methyl group protons are absent in this structure.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum provides a clearer picture due to the dispersion of signals.

  • Cyclohexane Carbons: The carbons of the two cyclohexane rings will produce a set of signals. Due to the symmetry, we expect to see signals for the methine carbon attached to the chain and the methylene carbons of the ring.

  • Hexyl Chain Carbons: The carbons of the hexyl chain will also give rise to distinct signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,6-Dicyclohexylhexane

Carbon AtomPredicted Chemical Shift (δ) ppm
Cyclohexyl CH (attachment point)~40-45
Cyclohexyl CH₂~25-35
Hexyl CH₂ (adjacent to ring)~35-40
Hexyl CH₂ (internal)~28-33

Note: These are approximate ranges and can be influenced by solvent and conformational effects.[1]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Elucidation Sample C18H34 Derivative in CDCl3 H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecule's mass, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The Logic of Ionization and Fragmentation

Electron Ionization (EI) is a common technique for analyzing non-labile molecules like hydrocarbons. The high-energy electrons used in EI cause the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Interpreting the Mass Spectrum of 1,6-Dicyclohexylhexane

The mass spectrum of 1,6-dicyclohexylhexane will exhibit a molecular ion peak and a series of fragment ions.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For C18H34, the molecular ion peak will be observed at an m/z of 250.

  • Fragmentation Pattern: The fragmentation of cycloalkanes is often characterized by the loss of small alkyl radicals and the cleavage of the ring. For 1,6-dicyclohexylhexane, we can expect to see:

    • Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺), resulting in a peak at m/z 167.

    • Cleavage of the hexyl chain, leading to a series of peaks separated by 14 Da (CH₂ units).

    • Prominent peaks corresponding to the cyclohexyl cation (C₆H₁₁⁺) at m/z 83 and further fragmentation of the cyclohexane ring.

Table 2: Key Mass Spectrometry Data for 1,6-Dicyclohexylhexane

m/zProposed Fragment
250[C₁₈H₃₄]⁺ (Molecular Ion)
167[M - C₆H₁₁]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)
55, 69Fragments from ring cleavage

Note: The relative intensities of these peaks provide further structural information.[1]

Visualization: Mass Spectrometry Fragmentation

MS_Fragmentation Molecule C18H34 (1,6-dicyclohexylhexane) MolecularIon [C18H34]⁺˙ (m/z 250) Molecule->MolecularIon Electron Ionization Fragment1 [C12H23]⁺ (m/z 167) MolecularIon->Fragment1 Loss of C6H11˙ Fragment2 [C6H11]⁺ (m/z 83) MolecularIon->Fragment2 Cleavage Fragment3 Smaller Fragments (m/z 55, 69) Fragment2->Fragment3 Ring Opening

Caption: Fragmentation pathway of 1,6-dicyclohexylhexane in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For a saturated hydrocarbon like 1,6-dicyclohexylhexane, the IR spectrum is relatively simple but provides confirmatory evidence of its alkane nature.

The Principle of Vibrational Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching and bending modes.

Experimental Protocol: Infrared Spectroscopy Analysis

  • Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is exposed to infrared radiation over a range of wavelengths (typically 4000-400 cm⁻¹), and the transmittance or absorbance is measured.

Interpreting the IR Spectrum of 1,6-Dicyclohexylhexane

The IR spectrum of 1,6-dicyclohexylhexane will be dominated by C-H and C-C bond vibrations.

  • C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. The presence of both cyclohexane and linear alkane moieties will contribute to this broad, intense band.

  • C-H Bending: Absorptions in the 1440-1480 cm⁻¹ region correspond to the scissoring and bending vibrations of CH₂ groups.

  • C-C Stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are generally weak and less informative for simple alkanes.

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~1650 cm⁻¹ for C=C, or ~3300 cm⁻¹ for O-H) is crucial for confirming the saturated hydrocarbon structure.

Table 3: Key Infrared Absorption Bands for 1,6-Dicyclohexylhexane

Wavenumber (cm⁻¹)Vibration ModeIntensity
2850-2960C-H StretchStrong
1440-1480C-H BendMedium

Note: The exact peak positions can provide subtle information about the cyclic and acyclic nature of the C-H bonds.[2][3]

A Self-Validating System: The Convergence of Spectroscopic Data

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system.

  • NMR provides the detailed carbon-hydrogen framework.

  • MS confirms the molecular weight and offers corroborating structural information through fragmentation.

  • IR verifies the presence of expected functional groups (or their absence).

For 1,6-dicyclohexylhexane, the ¹³C NMR will show a specific number of carbon signals consistent with its symmetry. The ¹H NMR, with the aid of 2D techniques, will reveal the connectivity between the cyclohexane rings and the hexyl linker. The mass spectrum will show a molecular ion at m/z 250 and characteristic fragments at m/z 167 and 83. The IR spectrum will confirm the absence of unsaturation or other functional groups. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment.

Conclusion: From Spectra to Structure

The spectroscopic characterization of C18H34 cyclohexane derivatives is a systematic process that relies on the expert application and interpretation of NMR, MS, and IR data. By following a logical workflow, from initial 1D NMR to detailed 2D correlation experiments and corroboration with mass and infrared data, researchers can confidently elucidate the structures of these complex molecules. The principles and protocols outlined in this guide, using 1,6-dicyclohexylhexane as a representative example, provide a robust framework for the structural determination of novel chemical entities, a cornerstone of successful research and drug development.

References

  • PubChem. Hexane, 1,6-dicyclohexyl-. National Center for Biotechnology Information. [Link]

  • AWS. S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. [Link]

  • Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Journal of Research of the National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Naphthoylindoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of the 3-(1-naphthoyl)indole scaffold, a core chemical structure for a significant class of synthetic cannabinoids. While the inquiry specified CAS number 38970-72-8, this guide addresses the likely intended subject, 3-(1-naphthoyl)indole (CAS 109555-87-5), due to its high relevance to drug development and cannabinoid research. We will dissect the molecule's structural components, explore its conformational possibilities through experimental and computational lenses, and discuss the profound implications of these properties on its biological activity. This document serves as a foundational resource for researchers engaged in the study of synthetic cannabinoids and the principles of rational drug design.

Initial Consideration: Clarifying the Subject Compound

An initial search for the provided CAS number, 38970-72-8, identifies the compound as (4-cyclohexyl-4-methylpentan-2-yl)cyclohexane , also known as 2,4-dicyclohexyl-2-methylpentane.[1][2] This is an aliphatic cyclic hydrocarbon, a molecule characterized by two cyclohexane rings and a connecting pentane chain. Its structure consists entirely of carbon and hydrogen atoms linked by single bonds, affording it a high degree of flexibility. The conformational landscape of this molecule is dominated by the chair and boat conformations of its two cyclohexane rings and the rotational freedom of the pentane backbone.

However, given the intended audience of researchers and drug development professionals, it is highly probable that the query intended to focus on a psychoactive compound of greater pharmacological interest. The structural features and research context strongly point towards the 3-(1-naphthoyl)indole scaffold, which is the foundational structure for many synthetic cannabinoids, including numerous compounds from the JWH series developed by John W. Huffman.[3][4] This guide will therefore focus on the molecular architecture and conformation of this pharmacologically significant scaffold.

The 3-(1-Naphthoyl)indole Scaffold: A Cornerstone of Synthetic Cannabinoids

The 3-(1-naphthoyl)indole molecule is the parent structure for a large family of synthetic cannabinoids that function as potent agonists of the cannabinoid receptors, CB1 and CB2.[3] Its core consists of an indole ring system linked at the 3-position to a naphthalene ring via a carbonyl group.[5][6] This arrangement forms the essential pharmacophore for interaction with cannabinoid receptors. Prominent examples of N-alkylated derivatives include JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and JWH-073 (1-butyl-3-(1-naphthoyl)indole), which have been extensively studied for their potent cannabimimetic effects.[4][7]

Core Molecular Structure

The molecule's architecture is defined by three key components:

  • Indole Ring: A bicyclic aromatic heterocycle that serves as a crucial anchor for receptor binding. The nitrogen at position 1 is a common site for alkyl substitution, which significantly modulates potency and receptor selectivity.

  • Naphthalene Ring: A bicyclic aromatic hydrocarbon that engages in significant aromatic stacking interactions within the receptor binding pocket.[8]

  • Carbonyl Linker: A ketone group that connects the indole and naphthalene moieties. While initially thought to be a critical hydrogen bond acceptor, studies on analogs where this carbonyl is replaced by a methylene group (e.g., JWH-175) have shown that potent binding is retained, suggesting that its primary role is to maintain the optimal orientation of the two ring systems.[8]

Table 1: Physicochemical Properties of 3-(1-Naphthoyl)indole
PropertyValueSource(s)
CAS Number 109555-87-5[5][6][9]
Molecular Formula C₁₉H₁₃NO[5][6][9]
Molecular Weight 271.31 g/mol [5][6][9]
IUPAC Name (1H-indol-3-yl)(naphthalen-1-yl)methanone[6]
Description Off-white to pale yellow crystalline powder.[10]
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO.

Conformational Dynamics: The Key to Biological Activity

The biological activity of 3-(1-naphthoyl)indole and its derivatives is not solely determined by its 2D structure but is critically dependent on its three-dimensional shape, or conformation. The molecule's flexibility allows it to adopt various spatial arrangements, but only a specific "bioactive conformation" is responsible for effective binding to and activation of cannabinoid receptors.

The primary source of conformational variability is the rotation around the single bonds connecting the indole, carbonyl, and naphthalene components.

Diagram 1: Key Rotational Bonds in 3-(1-Naphthoyl)indole

Caption: Key rotational bonds (τ1 and τ2) determining conformation.

The dihedral angles, τ1 (C2-C3-C(O)-C1') and τ2 (C3-C(O)-C1'-C2'), define the relative orientation of the indole and naphthalene rings. Computational and experimental studies have shown that these orientations are not random.

Evidence from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solution. For certain substituted naphthoylindoles, particularly those with bulky groups at the 8-position of the naphthalene ring, variable temperature ¹H NMR experiments have shown evidence of restricted rotation around the bond between the carbonyl carbon and the naphthalene ring (τ2).[11] This restricted rotation, or atropisomerism, indicates a significant energy barrier to interconversion between different conformers. At lower temperatures, separate signals for protons in different rotational isomers can be observed, which coalesce into a single averaged signal as the temperature is raised and the rotational barrier is overcome. This provides direct experimental evidence that specific, stable conformations exist.[11]

Insights from Computational Modeling and Docking

Molecular modeling and receptor docking simulations have been instrumental in elucidating the likely bioactive conformation of naphthoylindoles at the CB1 and CB2 receptors.[12][13] These studies consistently show that for high-affinity binding, the molecule adopts a relatively planar conformation where the indole and naphthalene rings can engage in crucial π-π stacking interactions with aromatic residues (such as tryptophan and phenylalanine) within the receptor's binding pocket.[8]

The N-alkyl chain, present in derivatives like JWH-018, is highly flexible and tends to occupy a hydrophobic channel within the receptor. The length and branching of this chain are critical, with optimal activity generally seen with four- to six-carbon linear chains.[14]

Structure-Activity Relationships (SAR)

The conformation of the naphthoylindole scaffold directly influences its binding affinity (Ki) and efficacy (agonist vs. antagonist activity) at cannabinoid receptors. Substitutions on either the indole or naphthalene rings can alter the preferred conformation and, consequently, the biological activity.

Table 2: Influence of Substitutions on Receptor Affinity
Substitution PositionEffect on Conformation and ActivityExample(s)Source(s)
Indole N1-position An alkyl chain (e.g., pentyl) is crucial for high CB1 affinity. The chain's flexibility allows it to fit into a hydrophobic pocket.JWH-018 (pentyl), JWH-073 (butyl)[14][15]
Indole C2-position A methyl group generally decreases CB1 affinity but can increase CB2 selectivity.JWH-015[11]
Naphthoyl C4-position Small alkyl groups can enhance both CB1 and CB2 affinity by increasing favorable hydrophobic interactions.JWH-213[11]
Naphthoyl C8-position Halogen substituents introduce steric hindrance, leading to restricted rotation and a significant decrease in CB1 affinity.JWH-428, JWH-429[11]

Methodologies for Conformational Analysis

Determining the conformational landscape of a flexible molecule like 3-(1-naphthoyl)indole requires a combination of computational and experimental techniques.

Protocol: Computational Conformational Search and Analysis

This protocol outlines a standard workflow for predicting the low-energy conformations of a molecule.

  • 2D to 3D Structure Generation:

    • Draw the 2D structure of the molecule (e.g., 3-(1-naphthoyl)indole) in a molecular editor.

    • Convert the 2D drawing into an initial 3D structure.

  • Conformational Search:

    • Select the rotatable bonds of interest (τ1 and τ2 as shown in Diagram 1).

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). This involves rotating the selected bonds in discrete steps and calculating the potential energy of each resulting conformer.

    • Causality: The goal is to broadly sample the conformational space to identify all potential low-energy states, not just the global minimum.

  • Energy Minimization:

    • Take the collection of generated conformers and perform energy minimization on each one. This process refines the geometry of each conformer to the nearest local energy minimum.

    • Trustworthiness: This step ensures that each identified conformer is a stable structure on the potential energy surface.

  • Clustering and Analysis:

    • Cluster the minimized conformers based on root-mean-square deviation (RMSD) to identify unique conformational families.

    • Analyze the dihedral angles and intramolecular interactions (e.g., steric clashes) for the lowest energy conformers.

  • Molecular Dynamics (MD) Simulation (Optional):

    • For a more dynamic view, place the lowest-energy conformer in a simulated solvent box and run an MD simulation.

    • Expertise: MD simulations provide insight into how the molecule behaves over time at a given temperature, revealing the transitions between different conformational states and their relative stabilities.

Diagram 2: Workflow for Conformational Analysis

G cluster_comp Computational Analysis cluster_exp Experimental Validation A 2D Structure Input B 3D Structure Generation A->B C Conformational Search (Molecular Mechanics) B->C D Energy Minimization of Conformers C->D E Clustering & Analysis (Identify Low-Energy States) D->E F Molecular Docking (Predict Bioactive Conformation) E->F J Final Conformational Model E->J F->J G Synthesis of Analogs H NMR Spectroscopy (e.g., NOE, J-coupling) G->H I X-ray Crystallography (Solid-State Conformation) G->I H->J I->J

Caption: A typical workflow combining computational and experimental methods.

Experimental Approaches
  • X-ray Crystallography: Provides the precise conformation of the molecule in the solid state. While this may not be identical to the conformation in solution or when bound to a receptor, it offers a critical, high-resolution starting point for computational models.[16]

  • NMR Spectroscopy: As discussed, techniques like Nuclear Overhauser Effect (NOE) measurements can provide distance constraints between protons, helping to define the molecule's shape in solution.[17]

Conclusion

The 3-(1-naphthoyl)indole scaffold is a molecule of significant interest in medicinal chemistry and pharmacology. Its biological activity is inextricably linked to its molecular structure and, more subtly, its preferred three-dimensional conformations. The orientation of the naphthalene ring relative to the indole core, governed by the rotational freedom around the central carbonyl linker, is a critical determinant of receptor binding affinity. Understanding these conformational dynamics through a synergistic approach of computational modeling and experimental validation is paramount for the rational design of new ligands with desired potency and selectivity, whether for therapeutic applications or as research tools to further probe the endocannabinoid system.

References

  • Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., Thompson, A. L., Bushell, S., Tartal, C., Hurst, D. P., Reggio, P. H., Selley, D. E., Cassidy, M. P., Wiley, J. L., & Martin, B. R. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & medicinal chemistry, 13(1), 89–112. [Link]

  • Giacoppo, A. S., Betti, L., & Martin, B. R. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 108, 108006. [Link]

  • Huffman, J. W., Padgett, L. W., Isherwood, M. L., Lu, J., Fulp, A., & Wiley, J. L. (2006). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorganic & medicinal chemistry, 14(1), 286-300. [Link]

  • DEA Diversion Control Division. (n.d.). JWH-073 1-Butyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. U.S. Department of Justice. [Link]

  • Grok. (n.d.). Naphthoylindoles. Grok. Retrieved January 22, 2026, from [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2014). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life sciences, 97(1), 55–63. [Link]

  • DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. U.S. Department of Justice. [Link]

  • Huffman, J. W., Mabon, R., Wu, M. J., Lu, J., Hart, R., Hurst, D. P., Reggio, P. H., & Wiley, J. L. (2003). 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles. Bioorganic & medicinal chemistry, 11(4), 539–549. [Link]

  • Matrix Fine Chemicals. (n.d.). (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8. [Link]

  • Begum, S., & Basak, A. (2013). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of Chemical Crystallography, 43(1), 1-6. [Link]

  • Wikipedia. (2023, December 19). JWH-018. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone. PubChem. Retrieved January 22, 2026, from [Link]

  • Malinovskis, U., & Privalov, P. L. (2018). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical journal, 114(5), 1020–1031. [Link]

  • LookChem. (n.d.). 3-(1-Naphthoyl)indole. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Naphthoylindole. PubChem. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to Trimethyl-propanediyl bis-cyclohexane Compounds: Synthesis, Properties, and Prospective Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of trimethyl-propanediyl bis-cyclohexane compounds, with a particular focus on their chemical synthesis, physicochemical properties, and potential applications in the field of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are interested in exploring novel lipophilic scaffolds for therapeutic innovation.

Introduction: The Structural Significance of Bulky Lipophilic Moieties in Medicinal Chemistry

The incorporation of bulky, lipophilic groups is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Large aliphatic or alicyclic moieties can enhance membrane permeability, influence binding to hydrophobic pockets of target proteins, and impact the overall metabolic stability of a drug candidate. The trimethyl-propanediyl bis-cyclohexane core, characterized by two cyclohexane rings linked by a substituted propane chain, represents a fascinating yet underexplored scaffold in this context. Its inherent three-dimensionality and high lipophilicity make it a compelling starting point for the design of novel chemical entities targeting a range of biological pathways.

This guide will delve into the synthetic routes for accessing these compounds, detail their known chemical and physical properties, and, by drawing parallels with structurally related molecules, explore their potential as anticancer and antimicrobial agents. We will also present a hypothetical framework for their mechanism of action and propose future directions for research.

Synthesis of Trimethyl-propanediyl bis-cyclohexane Compounds: A Plausible Synthetic Approach

While specific literature on the synthesis of 2,4-dicyclohexyl-2-methylpentane (a key trimethyl-propanediyl bis-cyclohexane) is not abundant, a robust and logical synthetic strategy can be devised based on the principles of Friedel-Crafts alkylation.[1][2][3] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings, and its principles can be adapted for the alkylation of cyclohexane.

Proposed Core Synthesis Pathway: Acid-Catalyzed Alkylation of Cyclohexane

A plausible approach involves the reaction of a suitable alkylating agent derived from a trimethyl-propanediyl precursor with cyclohexane in the presence of a strong acid catalyst.

Reaction Scheme:

G reagent1 Cyclohexane (excess) reaction + reagent1->reaction reagent2 Trimethyl-propanediyl derivative (e.g., substituted alkene or alcohol) reagent2->reaction catalyst Strong Acid Catalyst (e.g., H2SO4, AlCl3) catalyst->reaction Catalyst product Trimethyl-propanediyl bis-cyclohexane reaction->product Friedel-Crafts Alkylation

Figure 1: Proposed Friedel-Crafts alkylation pathway for the synthesis of trimethyl-propanediyl bis-cyclohexane.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative methodology for the synthesis of 2,4-dicyclohexyl-2-methylpentane, adapted from established procedures for similar alkylation reactions.

Objective: To synthesize 2,4-dicyclohexyl-2-methylpentane via acid-catalyzed alkylation of cyclohexane.

Materials:

  • Cyclohexane (reagent and solvent grade)

  • 2,4-dimethyl-1-pentene (or a suitable precursor that can generate the corresponding carbocation)

  • Anhydrous Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add an excess of cyclohexane. The use of excess cyclohexane serves as both the reactant and the solvent, driving the reaction towards the desired product and minimizing side reactions.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise with vigorous stirring.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2,4-dimethyl-1-pentene) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a 5% sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,4-dicyclohexyl-2-methylpentane.

Causality Behind Experimental Choices:

  • Excess Cyclohexane: Using an excess of the arene (in this case, cyclohexane) is a common strategy in Friedel-Crafts alkylation to minimize polyalkylation, where multiple alkyl groups are added to the same ring.[4]

  • Low Temperature: The initial low temperature is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions, such as rearrangements of the carbocation intermediate.

  • Strong Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to generate the electrophilic carbocation from the alkylating agent.[2]

Physicochemical Properties of Trimethyl-propanediyl bis-cyclohexane Compounds

The physicochemical properties of these compounds are largely dictated by their bulky and nonpolar nature. The following table summarizes key properties for 2,4-dicyclohexyl-2-methylpentane.

PropertyValueSource
Molecular Formula C₁₈H₃₄[5][6][7]
Molecular Weight 250.47 g/mol [5][6][7]
Appearance Clear, colorless liquid[6]
CAS Number 38970-72-8[5]
Boiling Point 325.6°C at 760 mmHg
Density 0.875 g/cm³
Flash Point 142.6°C

These properties highlight the compound's high lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8][9]

Prospective Applications in Drug Development

While there is a lack of direct evidence for the use of trimethyl-propanediyl bis-cyclohexane compounds in drug development, their structural features suggest potential in several therapeutic areas. The high lipophilicity of these compounds could be leveraged to enhance the bioavailability of certain drugs.[10][11]

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer activity of various cyclohexane derivatives. For instance, cyclohexane-1,3-dione derivatives have been synthesized and shown to possess anti-proliferative properties and act as tyrosine kinase inhibitors.[12] It is plausible that the bulky dicyclohexylmethane framework could serve as a scaffold for the design of novel anticancer agents that interact with hydrophobic pockets of cancer-related proteins. The synthesis of cyclopamine derivatives, which have shown anticancer activity, further supports the potential of complex cyclohexane-containing molecules in oncology.[13]

Potential as Antimicrobial Agents

The antimicrobial properties of cyclohexane and its derivatives have also been explored.[14][15] The lipophilic nature of these compounds could facilitate their interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents. The synthesis and evaluation of various cyclohexane derivatives have shown promising activity against a range of bacteria and fungi.[16]

Hypothetical Mechanism of Action and Signaling Pathways

Given the lack of specific biological data, we can propose a hypothetical mechanism of action based on the compound's structure. The bulky and lipophilic nature of the trimethyl-propanediyl bis-cyclohexane scaffold suggests that it could act as a "hydrophobic anchor," facilitating the binding of a pharmacophore to a hydrophobic region of a target protein.

G cluster_0 Drug Molecule cluster_1 Target Protein scaffold Trimethyl-propanediyl bis-cyclohexane Scaffold (Hydrophobic Anchor) hydrophobic_pocket Hydrophobic Pocket scaffold->hydrophobic_pocket Hydrophobic Interactions pharmacophore Pharmacophore (Active Moiety) active_site Active Site pharmacophore->active_site Specific Binding (e.g., H-bonds, ionic)

Figure 2: Hypothetical binding model of a trimethyl-propanediyl bis-cyclohexane derivative to a target protein.

This type of interaction could be relevant for inhibiting enzymes with deep hydrophobic binding pockets or for modulating the function of membrane-associated proteins.

Structure-Activity Relationship (SAR) Considerations

While no formal SAR studies have been published for this class of compounds, we can extrapolate from general principles of medicinal chemistry.[17][18][19] Key areas for future SAR exploration would include:

  • Modification of the Linker: Varying the length and substitution pattern of the trimethyl-propanediyl linker could influence the spatial orientation of the two cyclohexane rings, which in turn could affect binding affinity and selectivity.

  • Substitution on the Cyclohexane Rings: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclohexane rings would dramatically alter the polarity and potential for specific interactions with target proteins. This would be a crucial step in transforming the lipophilic core into a drug-like molecule.

  • Stereochemistry: The stereochemical configuration of the chiral centers in the linker and on the rings could have a profound impact on biological activity.

Conclusion and Future Directions

The trimethyl-propanediyl bis-cyclohexane scaffold represents a largely untapped area of chemical space for drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its physicochemical properties make it an intriguing starting point for the design of novel therapeutic agents. Future research should focus on:

  • Developing and optimizing synthetic routes to create a diverse library of derivatives.

  • Screening these compounds against a wide range of biological targets, particularly in the areas of oncology and infectious diseases.

  • Conducting detailed SAR studies to understand the relationship between chemical structure and biological activity.

  • Investigating the ADME-Tox properties of promising lead compounds.

By systematically exploring this unique chemical scaffold, the scientific community may uncover new and effective treatments for a variety of diseases.

References

  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • Suzhou Vosun Chemical Co.,Ltd. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]

  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]

  • Semantic Scholar. (2013). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Retrieved from [Link]

  • PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Roles of bridge carbon and heteroatom during the dehydrogenation reaction of dicyclohexylmethane derivatives on Pd and Pt catalysts for liquid organic hydrogen carrier. Retrieved from [Link]

  • Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?. Retrieved from [Link]

  • ResearchGate. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. Retrieved from [Link]

  • Scirp.org. (2021). Biological Activity Relationship of Cyclic and Noncyclic Alkanes Using Quantum Molecular Descriptors. Retrieved from [Link]

  • ResearchGate. (2025). Lipophilicity in Drug discovery. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • PubMed. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from [Link]

  • ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • PubChem. (n.d.). Dicyclohexylmethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogenated mdi. Retrieved from [Link]

  • Google Patents. (n.d.). Flavoring with 2,6,6-trimethyl-α-propenyl-1,3-cyclohexadiene-1-methanol substances.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthesis of a Novel Saturated Hydrocarbon

This technical guide delineates a comprehensive approach to the synthesis and characterization of the highly branched, saturated hydrocarbon, (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. While direct literature on the synthesis of this specific molecule is sparse, the principles of modern organic chemistry provide a clear and logical pathway to its creation and subsequent structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the methodologies for constructing and verifying complex aliphatic structures. We will proceed by proposing a robust synthetic strategy grounded in the well-established Friedel-Crafts alkylation, followed by a meticulous characterization protocol to ensure the unequivocal identification and purity assessment of the target compound.

Part 1: The Synthetic Blueprint: A Friedel-Crafts Approach

The architecture of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, with its two cyclohexyl rings and a branched pentane linker, suggests a convergent synthesis strategy. A logical and efficient method for forging the key carbon-carbon bonds is the Friedel-Crafts alkylation. This classic yet powerful reaction allows for the attachment of an alkyl group to an aromatic ring, which in our case will be a cyclohexyl moiety derived from a suitable precursor.[1][2][3]

Proposed Synthetic Route: A Two-Step Process

Our proposed synthesis commences with the Grignard reaction to create a key tertiary alcohol intermediate, followed by a Friedel-Crafts alkylation to couple the two cyclohexyl rings.

Step 1: Synthesis of the Precursor Alcohol, 4-Cyclohexyl-2-methylpentan-2-ol

The initial step involves the synthesis of the tertiary alcohol, 4-cyclohexyl-2-methylpentan-2-ol, which will serve as the electrophile precursor in the subsequent Friedel-Crafts reaction. This can be efficiently achieved via the reaction of a Grignard reagent with a suitable ketone.

  • Reaction: Methylmagnesium bromide reacts with 4-cyclohexyl-2-pentanone.

  • Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. While information on 4-cyclohexyl-2-pentanone is not directly in the search results, its synthesis is straightforward from commercially available precursors.

Step 2: Friedel-Crafts Alkylation with Cyclohexene

The synthesized tertiary alcohol is then utilized in a Friedel-Crafts alkylation reaction with cyclohexene in the presence of a Lewis acid catalyst.

  • Reaction: 4-Cyclohexyl-2-methylpentan-2-ol reacts with cyclohexene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst).[2][3]

  • Rationale: The Lewis acid will facilitate the formation of a tertiary carbocation from the alcohol. This highly electrophilic carbocation will then be attacked by the nucleophilic double bond of cyclohexene, forming a new carbon-carbon bond. A subsequent hydride shift and/or deprotonation-reprotonation sequence, followed by hydrogenation of any remaining unsaturation (if necessary, though the reaction conditions can favor direct saturation), will yield the target saturated hydrocarbon. The use of a solid acid catalyst could offer advantages in terms of reusability and reduced waste streams.[2]

Experimental Protocol: Synthesis of (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane

Materials and Reagents:

  • 4-Cyclohexyl-2-pentanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Cyclohexene

  • Anhydrous aluminum chloride (AlCl₃) or a suitable solid acid catalyst

  • Anhydrous dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Synthesis of 4-Cyclohexyl-2-methylpentan-2-ol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-cyclohexyl-2-pentanone dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide solution from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyclohexyl-2-methylpentan-2-ol.[4] Purify by vacuum distillation if necessary.

  • Friedel-Crafts Alkylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and the purified 4-cyclohexyl-2-methylpentan-2-ol.

    • Cool the solution to 0 °C and slowly add anhydrous aluminum chloride in portions.

    • To this mixture, add cyclohexene dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

    • Carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Friedel-Crafts Alkylation 4-Cyclohexyl-2-pentanone 4-Cyclohexyl-2-pentanone Grignard_Reaction Grignard Reaction 4-Cyclohexyl-2-pentanone->Grignard_Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Grignard_Reaction 4-Cyclohexyl-2-methylpentan-2-ol 4-Cyclohexyl-2-methylpentan-2-ol Grignard_Reaction->4-Cyclohexyl-2-methylpentan-2-ol FC_Alkylation Friedel-Crafts Alkylation 4-Cyclohexyl-2-methylpentan-2-ol->FC_Alkylation Cyclohexene Cyclohexene Cyclohexene->FC_Alkylation AlCl3 AlCl3 AlCl3->FC_Alkylation Target_Molecule (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane FC_Alkylation->Target_Molecule

Caption: Proposed synthetic workflow for (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Part 2: Rigorous Characterization of the Final Product

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique approach is essential for the comprehensive characterization of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Characterization Workflow
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the final product and confirming its molecular weight.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from the starting materials and the presence of characteristic C-H bonds.

Expected Analytical Data

The following table summarizes the expected data from the characterization of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Analytical TechniqueExpected Results
GC-MS A single major peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 250.47, corresponding to the molecular formula C₁₈H₃₄.[9] Fragmentation patterns will be characteristic of branched alkanes, with stable carbocations being favored.[10][11][12]
¹H NMR The spectrum will be complex due to significant signal overlap in the aliphatic region (typically 0.7-1.8 ppm).[7] Protons on the cyclohexyl rings will appear as broad multiplets. The methyl groups will likely appear as distinct singlets or doublets, depending on their environment.
¹³C NMR The spectrum will show a number of distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts will be in the typical alkane region (10-50 ppm).[13][14] The quaternary carbon will have a characteristic chemical shift.
FTIR The spectrum will be dominated by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the precursor alcohol is a key indicator of reaction completion.
Visualizing the Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Analysis and Confirmation Purified_Product Purified (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purified_Product->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR Purity_MW Purity Assessment & Molecular Weight Confirmation GC_MS->Purity_MW Structure_Elucidation Detailed Structural Elucidation NMR->Structure_Elucidation Functional_Group_Analysis Functional Group Analysis FTIR->Functional_Group_Analysis Final_Confirmation Structural Confirmation and Purity Verified Purity_MW->Final_Confirmation Structure_Elucidation->Final_Confirmation Functional_Group_Analysis->Final_Confirmation

Caption: A comprehensive workflow for the characterization of the target molecule.

Part 3: Conclusion and Future Perspectives

This guide has outlined a robust and scientifically sound strategy for the synthesis and characterization of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. The proposed Friedel-Crafts alkylation pathway offers a viable route to this complex saturated hydrocarbon. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity. For researchers in drug development and materials science, the ability to synthesize and characterize such novel branched alkanes opens up new avenues for exploring their physical and biological properties. Future work could focus on optimizing the reaction conditions to improve yield and minimize by-products, as well as exploring alternative synthetic routes.

References

  • Quantitative analysis of high molecular weight alkanes in crude oil and source rocks by gas chromatography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Clerc, R. J., Hood, A., & O'Neal, M. J., Jr. (n.d.). Mass Spectrometric Analysis of High Molecular Weight, Saturated Hydrocarbons. ACS Publications. Retrieved January 22, 2026, from [Link]

  • Determination of High-Molecular-Weight n-Alkanes of Petroleum Origin by High-Temperature Gas Chromatography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Representative mass spectrometric analysis of the saturated hydrocarbon fractions of Sethos-3x oil. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Brown, R. A. (n.d.). The Mass Spectrometry of Hydrocarbons. ASTM International. Retrieved January 22, 2026, from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry Part 9 - Mass Spectrum of Hydrocarbons. (2023, January 30). YouTube. Retrieved January 22, 2026, from [Link]

  • GC-MS chromatograms of the m/z 85 fragment of the saturated... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Alkanes. (n.d.). OpenOChem Learn. Retrieved January 22, 2026, from [Link]

  • Soft ionization GC-HRMS of n-Alkanes C8 - C20 (SCIEX TripleTOF® 5600). (n.d.). Norlab. Retrieved January 22, 2026, from [Link]

  • friedel-crafts alkylation reaction: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • High molecular weight compound analysis using GC-ECD. (2017, May 12). Chromatography Forum. Retrieved January 22, 2026, from [Link]

  • NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 4-Cyclohexyl-2-methylpentan-2-ol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Ketone, cyclohexyl methyl. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol. (n.d.). Google Patents.
  • Process for preparing 4-cyclohexyl-2-methyl-2-butanol. (n.d.). Google Patents.
  • 2-PENTANONE, 4-CYCLOHEXYL-4-METHYL-. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]

  • Cyclohexane, 1-(1,5-dimethylhexyl)-4-(4-methylpentyl)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 4-cyclohexyl-2-methyl-4-propylheptane. (n.d.). Stenutz. Retrieved January 22, 2026, from [Link]

  • 4-Cyclohexyl-2-methyl-2-butanol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Health and Safety Profile of CAS 38970-72-8

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in research, development, and various scientific applications, a comprehensive understanding of the health and safety characteristics of the chemical compounds in use is paramount. This guide provides an in-depth analysis of the health and safety information for CAS 38970-72-8, chemically identified as 1,1'-(1,1,3-Trimethylpropane-1,3-diyl)bis(cyclohexane) or 2,4-Dicyclohexyl-2-methylpentane. The information herein is synthesized from multiple safety data sheets to ensure a comprehensive and well-rounded perspective for handling this synthetic hydrocarbon.

Chemical Identification and Physical Properties
  • CAS Number: 38970-72-8

  • Chemical Name: 1,1'-(1,1,3-Trimethylpropane-1,3-diyl)bis(cyclohexane)[1]

  • Synonyms: 2,4-Dicyclohexyl-2-methylpentane[2]

  • Appearance: Clear to slightly turbid yellow liquid[3]

  • Flash Point: 128 °C / 262.4 °F[2] to 163°C (325°F)[3]

  • Water Solubility: Very low, reported as 20 mg/l[2]

This synthetic hydrocarbon is primarily utilized in industrial applications, including as a traction lubricant.[3] Its high flash point indicates a low fire hazard under normal conditions, though it is combustible.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this substance can vary slightly across different suppliers, often due to impurities or proprietary additive packages in commercial formulations. However, a consolidated review of available safety data sheets indicates the following potential hazards.

Consolidated GHS Hazard Statements:

Hazard ClassHazard StatementGHS CodePrimary Sources
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315[4][5][6]
Eye Damage/Irritation (Category 2/2A)Causes serious eye irritationH319[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritationH335[4][5][6]
Skin Sensitization (Category 1B)May cause an allergic skin reactionH317[7]
Carcinogenicity (Category 1B)May cause cancerH350[1]
Germ Cell Mutagenicity (Category 1B)May cause genetic defectsH340[1]

It is crucial to note that some safety data sheets for products where this chemical is the main component do not list all of these hazards, suggesting that the concentration and presence of other components in mixtures can influence the final classification.[2][3] For instance, some formulations are noted to cause only slight to moderate skin and eye irritation.[3]

Precautionary Statements (Consolidated):

A comprehensive approach to safety necessitates adherence to the following precautionary measures:

  • Prevention:

    • P201: Obtain special instructions before use.[1]

    • P202: Do not handle until all safety precautions have been read and understood.[1]

    • P261: Avoid breathing mist, spray, or vapors.[4][5]

    • P264: Wash hands and any exposed skin thoroughly after handling.[1][4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][5]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[1][5]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/national regulations.[1]

Toxicological Profile

Direct toxicological studies on pure CAS 38970-72-8 are not always available; the data is often derived from studies on a representative synthetic hydrocarbon base fluid.[3]

  • Acute Oral Toxicity (Rat): LD50 > 15,800 mg/kg, indicating it is practically non-toxic if swallowed.[1][3]

  • Acute Dermal Toxicity (Rabbit): LD50 > 7,940 mg/kg, suggesting it is practically non-toxic in contact with skin.[1][3]

  • Skin Irritation: Can cause slight to moderate skin irritation.[3][4]

  • Eye Irritation: Can cause slight to moderate eye irritation.[3][4]

  • Carcinogenic and Mutagenic Effects: There is a notable discrepancy in the available literature. While some sources indicate no carcinogenic effects[2][3], at least one safety data sheet for a mixture containing this chemical lists it as potentially causing cancer and genetic defects.[1] This highlights the importance of consulting the specific SDS for the product in use and treating the substance with caution.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for ensuring personnel safety.

Engineering Controls:

  • Handle in a well-ventilated area.[4][8]

  • Use local exhaust ventilation at sources of air contamination, such as open process equipment, to minimize exposure to mists or vapors.[3]

  • An eye wash station should be readily available.[1]

Personal Protective Equipment (PPE) Protocol:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][8] A face shield may be necessary if splashing is likely.[3]To prevent eye contact which can cause irritation.[3][4]
Hand Protection Chemical-resistant gloves.[8] Consult the glove manufacturer for the appropriate type for the specific application.To prevent skin contact and subsequent irritation.[3][4]
Skin and Body Protection Chemical/oil resistant clothing is recommended.[8] An apron may be worn when splashing is a possibility.[3]To prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[2] If high airborne concentrations are expected, a NIOSH/MSHA-approved respirator should be used.[3]To avoid inhalation of vapors or mists which may cause respiratory irritation.[4]

Hygiene Measures:

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Remove and launder contaminated clothing before reuse.[3]

Safe Handling and Storage Protocols

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][8]

  • Avoid breathing vapors or mists.[3][8]

  • Take precautionary measures against static discharge.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][8]

  • Keep containers tightly closed.[1][2][8]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[8]

  • Store away from strong oxidizing agents.[1][3]

Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures:

Exposure RouteProtocol
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult, oxygen or artificial respiration may be administered.[8] Seek medical attention if you feel unwell or are concerned.[1][8]
Skin Contact Remove contaminated clothing immediately.[3][5] Wash the affected area with plenty of soap and water.[1][3][8] If skin irritation occurs, seek medical advice.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting unless directed by a physician.[1][3] Seek medical attention if you feel unwell.

Spill and Leak Response:

  • Evacuate and Secure: Keep unnecessary personnel away and eliminate all ignition sources.[1][8]

  • Ventilate: Ensure adequate ventilation of the area.

  • Personal Protection: Wear appropriate PPE as outlined in Section 4.

  • Containment: Stop the flow of material if it is safe to do so. For large spills, dike the spilled material.[8]

  • Absorption: Absorb the spill with an inert material such as dry sand, earth, vermiculite, or other absorbent material.[3][8]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the surface thoroughly to remove any residual contamination.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy water jet, as this will spread the fire.[8]

  • Specific Hazards: Products of decomposition may include carbon monoxide, carbon dioxide, and other hydrocarbons.[3]

  • Protective Equipment: Firefighters should wear full protective clothing, including a self-contained breathing apparatus (SCBA).[1][3]

Visualizations

Emergency Spill Response Workflow

SpillResponse start Spill Detected secure_area Secure the Area - Evacuate non-essential personnel - Eliminate ignition sources start->secure_area ppe Don PPE - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing secure_area->ppe contain Contain the Spill - Stop the leak if safe - Dike the area ppe->contain absorb Absorb Material - Use inert absorbent (sand, earth) contain->absorb collect Collect Waste - Use non-sparking tools - Place in labeled container absorb->collect decontaminate Decontaminate - Clean spill surface thoroughly collect->decontaminate dispose Dispose of Waste - Follow local/national regulations decontaminate->dispose end Response Complete dispose->end

Caption: Workflow for responding to a spill of CAS 38970-72-8.

References

  • Safety Data Sheet, SANTOLUBES LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCzsJTeE9drVxJHqxD33bZ2p9Ec9LHrWZWV7hMA7znIwkUwRd5iggvrBsiSeyT6zMrk8j43c9ZiLSL3nehLQQYvGsqREEdiny9o-Bq5qa0cU2JqoEo4Cpc1SIFMV7s8c5fn_0MsqOzk3YUOj4WpiPZsVuZa_5xz-U5Jip5KOKGV_WysZ4abeobZNsbDEVG4p-HQ==]
  • Material Safety Data Sheet, SANTOLUBES LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGogIvpyDfJJ3MviNxt2e_W4Abppxt2LW-k13qLheKS4vL03QcvpVYZ6wnjVjuka6ErE2SjqtRDfYWz4arnZu2ItFqYP248_JdIcuwiQ90rVCbUkt0OKqbQaMa1EYLS28yqsBOilZzOLJ0pZp29Bx8KsEh5b_CyrAjXfU6oO1X2_joLRx1O-fKc-CnMzsR-7BwvG2jVkCY=]
  • Safety Data Sheet, SANTOTLUBES® 100J. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCBYdKjfkOj6qvE6-KWRby1WtOAH3xmdHPu8rSkSpHT8t0F5E7NwPgIclN2v4pCkAx1PNq6STqQVr6dVDFrODVqdfaiFEYnxMANpDkzJGIcpUJnUnuWisVYiOW82PVSHczxrMHEKIa2nVnSYo0L7YFSCQ=]
  • SantoTrac® 2000 Traction Lubricant Base Oil - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpARRalXCCaXIX19aOkdrbr2JsPJK8KHQaHMVNrZgIF0gcg6wdC1QVzdvR_MRo3BccsJ3sns6KzrIfxPf3Kk4nnHlhqqT0_M5PFSN00-EzsTnjscTjv-RqjBl3_66bJnODSvnF1O6VeYRZbesFb9_7eNZ97RTOZXpFAH8=]
  • Rotrex SX150 Supercharger Traction Fluid Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNte0A-4ME3E8NuzKH9DP_KbG-wHieUZLiKvozCiq7MHCLVvRbJO_qclDmBBkNF2t5ozsdTeXiCPzTaT6N4UTm5nz4ZIZV90Z5KW_CidVUpDAlF_sixeFzGptsTBPF0Sg2Ll1naCykfmskybYbNr7pQICJmzKPyhaAG8E5YRKSedLQJQH16g==]
  • SAFETY DATA SHEET - Fisher Scientific (2,4-Dicyclohexyl-2-methylpentane). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcGktnw58xy2aeXrPWBbhZu4zqEnPbht482pLrMfZCH5TMd8yeRIdFh9ORdCkpa8Ftr7A9eZfsxryXZmL_7kqY8KE3d34mZJ_PY5I8UR1Qiro0LhsbsoK8nZM47HDvERDJBYUaKX0eFDmczaaRN1uPO7rnXNa6S8RMNZEJCKzBgbzxbQE7FR69Hz0GrxZmZY0LBKchIUPYnYD6-0lN_Bvq6xFTvVVkxAwXlkiYE54X5JHIwMfHLeTf4M_kytskir89hpai87EQQiOlb4Urb0a2PyIvoTTR-60]
  • Safety Data Sheet, Heynau Longlife Oil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9bNVx_V2vt_uAlzje-R0Q1IGPoW3bIk94pF_EvZ5ygAUX6vAUYIA-jIa9euwnJkYYky5UBbGyUG2t2SKzLfEUgZKcvJIs8iDJu8soi0U3ZsChEXg2dsY8S7ZPSUHKz7rNj6VuT45jPQLQDoD92XjVOD677x0tVXtbIVbg0kXXIsqBxKEZA9WsMX6RdtEmKpSOzBHS8LrZHtEDrDZRhFHgZkGdheQVXoqMRXGNG_IBBQZRIEUS7LUTfs8Hew==]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOJdR6wH7Tzst7DeKIuyx9hkMoIuxkqoaPHcvAVG0z-QVDjKlCpRBAGAxNazL7dX73xzEV7m4QnCF55q6ClAtEe9ABrYdkrKHahIYdhaoGkK9bgj8QQ5mf7ygv9TSffjMRUQktg7u86nQwyoIK3bw=]
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHzNHKvFhoRvsgZnDr1eRpIzj1rWfGHeaImrBl5BZF9U_RyPKLp1dTpGjUSvsO9AIzqoLkYuVWKw1Af_WTHszHIkzdCZvwU_ix7QsqzSGT8ZRsg9aCnQyZhPCJQneCRJeAvy6ciauDKRmXauPgYMkrO6tNFaSmxAAxwDtxVO6532HOozYco3ZqJLfpTAniumFjrkpGTjx0uucSxcoBAVEjVkShdkKUhzbN6fKlD58rpoG1_RGYYs2gfPWHL2fouZfAHVs0SxuRnLtvw-keBrBZ-leW9I3oTtY=]
  • SAFETY DATA SHEET - Fisher Scientific (Thiophene). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9WjljFPe1ozofknve98ahFTTdoy8r8t2uVPuos9PRzf6v6a8gwzQmA7t67MB5AMf1a37kxlJTEADNuaALS8NE2kDuYtlvHhc3oWDnFONFhoqtaIMMC1B4JOagq_VcgQ4MwPYrpNcsDC_BPF8OgUsgE6nk3qubOxuQmHArbdENd6_Y6Tyh-IHQXSNwuaY9YBs=]
  • Santotrac® 50 Traction Lubricant Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVku2OfltUWJM1O71oJeGg4-JkuXqsrKii-1nXwCOVQRvOkBFHvHG1R-h8NswNZ4Cflklzgt7i5qtmRdXGv7Up8bR9MpQGGkTBcEH3BIhSupdnDc3CzzQgX1rSBFdOP6bz6964wtEcpP5KrwNoCFX2xdpabEditZyh5mDJHA7qKv75iQdoejH714683zhZldptVwOGQIyRI2-1q8AP-vy1-UapiDOtt9IINkJLjQjV]

Sources

An In-Depth Technical Guide to the Thermal Stability of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, a high molecular weight branched alkane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical properties with theoretical and practical approaches to understanding the thermal decomposition of this compound.

Introduction and Chemical Identification

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its IUPAC name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane and common synonym 2,4-Dicyclohexyl-2-methylpentane, is a saturated hydrocarbon with the molecular formula C₁₈H₃₄.[1][2][3][4] Its highly branched and cyclized structure imparts specific physical properties that are of interest in various applications, including as a potential component in lubricants or heat transfer fluids where thermal stability is a critical parameter.

Understanding the thermal stability of this compound is paramount for defining its operational limits and ensuring safety and efficacy in its applications. This guide will delve into the theoretical underpinnings of its stability, established methodologies for its assessment, and a discussion of its likely decomposition pathways.

Chemical Structure and Properties

The molecular structure of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is characterized by two cyclohexane rings linked by a trimethyl-propanediyl bridge. This structure is depicted in the following diagram:

Caption: Molecular structure of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 38970-72-8[2][4]
Molecular Formula C₁₈H₃₄[1][2][3][4]
Molecular Weight 250.47 g/mol [4]
Appearance Clear, colorless liquid[4]
Melting Point -30 °C[2]
Boiling Point 112 °C at 0.7 mmHg[2]
Flash Point 128 °C / 262.4 °F[5]
Autoignition Temperature 225 °C / 437 °F[5]

Table 1: Physicochemical Properties of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Theoretical Framework of Thermal Stability

The thermal stability of an alkane is intrinsically linked to the bond dissociation energies of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. In a molecule as complex as 2,4-Dicyclohexyl-2-methylpentane, the presence of tertiary and quaternary carbon atoms, as well as the strain within the cyclohexane rings, influences which bonds are most likely to cleave upon thermal stress.

Generally, the thermal decomposition of large alkanes is a free-radical process initiated by the homolytic cleavage of a C-C bond, which typically has a lower bond dissociation energy than a C-H bond. The stability of the resulting free radicals plays a crucial role in determining the decomposition pathway. The autoignition temperature of 225 °C suggests that in the presence of an oxidant, the compound will combust at this temperature.[5] However, in an inert atmosphere, the onset of thermal decomposition is expected to be significantly higher. For large, branched alkanes, this is often in the range of 300-400°C.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- necessitates a multi-faceted experimental approach. The following sections detail the standard analytical techniques employed for this purpose.

Workflow for Thermal Stability Assessment

The logical flow for a thorough investigation of thermal stability is outlined below. This process ensures a comprehensive understanding of the material's behavior under thermal stress, from initial decomposition to the identification of breakdown products.

G cluster_0 Initial Screening cluster_1 Decomposition Product Analysis cluster_2 Data Interpretation & Reporting A Sample Preparation B Thermogravimetric Analysis (TGA) A->B Determine Mass Loss vs. Temperature C Differential Scanning Calorimetry (DSC) A->C Determine Onset of Exothermic/Endothermic Events D Pyrolysis B->D Identify Decomposition Temperature Range F Kinetic Analysis B->F C->F E Gas Chromatography-Mass Spectrometry (GC-MS) D->E Separate and Identify Volatile Products G Comprehensive Stability Report E->G F->G

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere.[6][7]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- into a ceramic or aluminum TGA pan.

  • Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying exothermic or endothermic events associated with thermal decomposition.[8][9][10][11][12][13] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated DSC pan and hermetically seal it. This is crucial for liquids to prevent evaporation before decomposition.

  • Reference: An empty, hermetically sealed pan of the same type.

  • Atmosphere: Typically a static or slow-purging inert atmosphere (e.g., nitrogen).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 450 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The onset of a significant exothermic peak indicates the start of thermal decomposition. The area under the peak can be integrated to determine the enthalpy of decomposition. This protocol is guided by the principles outlined in ASTM E537.[14][15][16]

Analysis of Decomposition Products by GC-MS

Identifying the chemical species formed during thermal decomposition is critical for understanding the degradation mechanism. This is typically achieved by pyrolyzing the sample and analyzing the volatile products using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

Experimental Protocol:

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: A small, accurately known amount of the sample is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a temperature within the decomposition range identified by TGA (e.g., 400 °C) in an inert atmosphere.

  • GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

Anticipated Decomposition Pathways

While specific experimental data for Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is not publicly available, its decomposition pathways can be predicted based on the principles of free-radical chemistry and studies of similar molecules. The initiation step is likely the homolytic cleavage of the most sterically hindered or weakest C-C bond.

Potential initiation sites include:

  • Cleavage of the bond between the quaternary carbon and a cyclohexyl ring: This would yield a stable tertiary radical on the propane backbone and a cyclohexyl radical.

  • Cleavage of the C-C bond within the propane backbone: This could lead to a variety of smaller alkyl and cyclohexyl radicals.

Following initiation, a cascade of free-radical reactions, including hydrogen abstraction, β-scission, and recombination, would lead to the formation of a complex mixture of smaller, more volatile hydrocarbons. These could include:

  • Lower molecular weight alkanes and alkenes (e.g., methane, ethane, propene).

  • Cyclohexane, cyclohexene, and other substituted cyclohexanes.

  • Aromatic compounds such as benzene and toluene, formed through dehydrogenation and cyclization reactions at higher temperatures.[19]

Conclusion

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a structurally complex, high molecular weight alkane. While its Safety Data Sheet indicates stability under normal conditions, its behavior at elevated temperatures is of critical importance for its safe and effective application.[5] This guide has outlined the theoretical basis for its thermal stability and provided detailed, actionable protocols for its experimental evaluation using standard techniques such as TGA, DSC, and GC-MS.

The insights gained from such studies are indispensable for researchers and professionals in determining the operational temperature limits, predicting potential degradation products, and ensuring the overall reliability of this compound in thermally demanding environments.

References

  • ASTM D2879-97(2004)e1, Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope, ASTM International, West Conshohocken, PA, 2004, . [Link]

  • PubChem. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. National Center for Biotechnology Information.
  • ASTM E537-24, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2024, . [Link]

  • ASTM International. (2018). D2879 Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.
  • ASTM International. (2018). D2879 Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.
  • EUROLAB. (n.d.). ASTM D2879 Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.
  • ASTM E537-07, Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2007, .

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • BSB EDGE. (n.d.). "ASTM E537:2024 Thermal Stability Test by DSC".
  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.
  • ChemicalBook. (n.d.). 2,4-DICYCLOHEXYL-2-METHYLPENTANE | 38970-72-8.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dicyclohexyl-2-methylpentane.
  • ChemicalBook. (n.d.). 2,4-DICYCLOHEXYL-2-METHYLPENTANE CAS#: 38970-72-8.
  • Finetech Industry Limited. (n.d.). 2,4-DICYCLOHEXYL-2-METHYLPENTANE | CAS: 38970-72-8.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylpentane.
  • A Novel Synthesis of Branched High-molecular-weight (C 40 + ) Long-chain Alkanes. (n.d.).
  • Guidechem. (n.d.). 2,4-DICYCLOHEXYL-2-METHYLPENTANE 38970-72-8 wiki.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,2,4-Trimethylpentane.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Preventing thermal decomposition of alkanes during analysis.
  • ChemicalBook. (n.d.). 38970-72-8(2,4-DICYCLOHEXYL-2-METHYLPENTANE) Product Description.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry (TED-GC-MS). (n.d.).
  • Taylor & Francis. (n.d.). Differential scanning calorimetry – Knowledge and References.
  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • PubMed. (n.d.). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes.
  • ResearchGate. (2019). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry: A Multifunctional Tool for Comprehensive Characterization of Polymers and their Degradation Products. Journal of Chromatography A.
  • Separation Science. (2023). Activity and Decomposition.
  • EAG Laboratories. (n.d.). Analysis of Contaminants by Thermal Desorption GC-MS.
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
  • PubChem. (n.d.). 2-Cyclohexyl-4-methylpentane-1,2-diol. National Center for Biotechnology Information.

Sources

A Technical Guide to the Solubility of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Non-Polar Moiety

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a large, saturated aliphatic hydrocarbon. Its molecular structure, dominated by two cyclohexyl rings and a branched alkyl linker, imparts significant non-polar character. In drug discovery and materials science, understanding the solubility of such lipophilic molecules is a critical first step. Poor solubility can hinder formulation, bioavailability, and the reliability of in-vitro assays.[1][2]

Part 1: Theoretical Framework and Solubility Prediction

The foundational principle governing solubility is that "like dissolves like."[3][4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

1.1. Structural Analysis of the Solute

A close examination of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane reveals the following key features:

  • Absence of Polar Functional Groups: The molecule consists solely of carbon and hydrogen atoms, with all electrons shared in low-polarity C-C and C-H bonds.[5]

  • Lack of Hydrogen Bonding Capability: There are no hydrogen bond donors (like -OH or -NH) or acceptors (like carbonyl oxygens or nitrogens).

  • High Molecular Weight and Surface Area: The large, bulky structure results in significant van der Waals forces as the primary mode of intermolecular interaction.[5]

Based on this structure, the compound is classified as highly non-polar and lipophilic.

1.2. Solvent Selection and Predicted Solubility

Organic solvents can be broadly categorized by their polarity. The predicted solubility of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane in these categories is as follows:

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents also rely on van der Waals forces. The solute molecules can easily integrate into the solvent structure, overcoming the solute-solute and solvent-solvent interactions. Prediction: High to Very High Solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess dipole moments but cannot donate hydrogen bonds. While some interaction is possible, the energy required to break apart the solvent's dipole-dipole interactions may not be fully compensated by the new solute-solvent interactions. Prediction: Low to Moderate Solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. The non-polar solute cannot participate in this network and would disrupt it, which is energetically unfavorable.[6] This leads to the hydrophobic effect, where the solvent effectively excludes the solute. Prediction: Very Low to Negligible Solubility.

The following diagram illustrates this principle.

G solute (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (Solute, Non-Polar) nonpolar_solvent Non-Polar Solvent (e.g., Hexane, Toluene) solute->nonpolar_solvent High Solubility ('Like Dissolves Like') aprotic_solvent Polar Aprotic Solvent (e.g., Acetone, THF) solute->aprotic_solvent Low to Moderate Solubility protic_solvent Polar Protic Solvent (e.g., Methanol, Water) solute->protic_solvent Negligible Solubility (Hydrophobic Effect)

Caption: Predicted solubility based on the "like dissolves like" principle.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard.[7] This method, adapted from the OECD Test Guideline 105 for aqueous solubility, allows a solution to reach thermodynamic equilibrium, providing a reliable measure of a compound's saturation point.[8][9][10][11]

2.1. Materials and Apparatus

  • Solute: (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (ensure highest possible purity).

  • Solvents: High-purity grade of selected organic solvents (e.g., hexane, toluene, acetone, ethanol).

  • Apparatus:

    • Analytical balance (±0.1 mg precision).

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL).

    • Orbital shaker with temperature control.[12]

    • Centrifuge capable of holding the selected vials.

    • Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent).

    • Volumetric flasks and pipettes for dilutions.

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

2.2. Step-by-Step Experimental Workflow

  • Preparation of Saturated Solution: a. Add an excess amount of the solute to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment.[7] b. Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[12] b. Allow the mixtures to equilibrate for a sufficient period. For large, non-polar molecules, 24 to 48 hours is recommended to ensure equilibrium is reached.[1][12]

  • Phase Separation: a. After equilibration, visually confirm that excess solid solute is still present. b. Centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved solid. This step is crucial to separate the saturated supernatant from the excess solid.

  • Sampling and Dilution: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining microscopic particles. c. Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method. A precise dilution factor is critical for the final calculation.

  • Quantification by Gas Chromatography (GC-FID): a. Rationale: GC is ideal for analyzing volatile and semi-volatile compounds like hydrocarbons.[13] A non-polar column (e.g., DB-1 or DB-5) should be used, following the principle that a non-polar stationary phase will effectively separate non-polar analytes.[14][15] The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, providing excellent quantitative results. b. Calibration: Prepare a series of calibration standards of the solute in the test solvent with known concentrations. c. Analysis: Inject the calibration standards and the diluted samples onto the GC-FID system. d. Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the diluted sample to determine its concentration from the curve.[16] The final solubility is calculated by multiplying this concentration by the dilution factor.

The following diagram outlines the experimental workflow.

G start 1. Add Excess Solute & Solvent to Vial equilibrate 2. Equilibrate on Shaker (25°C, 24-48h) start->equilibrate centrifuge 3. Centrifuge to Pellet Excess Solid equilibrate->centrifuge sample 4. Filter Supernatant & Dilute Accurately centrifuge->sample analyze 5. Quantify by GC-FID sample->analyze calculate 6. Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the shake-flask solubility determination.

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The results will validate the initial theoretical predictions.

Table 1: Predicted and Experimental Solubility of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane at 25°C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Non-PolarHexane0.1High[Insert experimental data]
Toluene2.4High[Insert experimental data]
Polar AproticDichloromethane3.1Moderate[Insert experimental data]
Acetone5.1Low[Insert experimental data]
Polar ProticEthanol4.3Very Low[Insert experimental data]
Methanol5.1Negligible[Insert experimental data]

Factors Influencing Results:

  • Temperature: Solubility is temperature-dependent. The protocol specifies 25°C, but this can be adjusted. Ensure consistency across all experiments.

  • Purity: Impurities in either the solute or the solvent can significantly affect solubility measurements.[8][17] Using high-purity materials is essential for trustworthy data.

Conclusion

This guide provides a robust framework for understanding and quantifying the solubility of the non-polar compound (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable data necessary for advancing drug development and materials science projects. The "like dissolves like" principle predicts high solubility in non-polar solvents and poor solubility in polar solvents, a hypothesis that can be definitively tested using the detailed shake-flask method and GC-FID analysis provided herein.

References

  • OECD Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. URL: [Link][9][10]

  • Solubility testing in accordance with the OECD 105. FILAB. URL: [Link][11]

  • Solubility of Organic Compounds. Chemistry LibreTexts. URL: [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. Persee. URL: [Link][13]

  • Does Gas Chromatography Depend on Polarity? Chemistry For Everyone (YouTube). URL: [Link][14]

  • How Do You Quantify Compounds Using Gas Chromatography? Chemistry For Everyone (YouTube). URL: [Link][16]

  • Annex 4: Biopharmaceutics Classification System-based biowaiver. World Health Organization (WHO). URL: [Link][12]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. URL: [Link][7]

  • Solubility of Organic Compounds. Chemistry Steps. URL: [Link][4]

  • Hydrocarbons. National Council of Educational Research and Training (NCERT). URL: [Link][5]

Sources

Methodological & Application

Application Notes and Protocols for Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in Polymer-Related Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Unique Stability and Performance

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, a synthetic hydrocarbon with the CAS Registry Number 38970-72-8, represents a specialized class of compounds utilized in demanding applications within and adjacent to the polymer industry. Also known by its synonyms, 2,4-Dicyclohexyl-2-methylpentane and hydrogenated alpha-dimethylstyrene dimer (HAD), this molecule's fully saturated cycloaliphatic structure imparts exceptional thermal, oxidative, and hydrolytic stability. These properties make it a key component in high-performance lubrication, particularly in applications where interaction with polymeric materials is a critical consideration.

While not a conventional monomer or plasticizer in the traditional sense of bulk polymer manufacturing, its role as a high-performance processing and operational fluid is indispensable for the machinery used in these processes. This guide will provide a comprehensive overview of its primary application as a traction fluid and explore its potential as a specialized plasticizer, offering detailed protocols for its evaluation and use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is essential for its proper application.

PropertyValueSource
Molecular Formula C₁₈H₃₄[PubChem][1]
Molecular Weight 250.5 g/mol [PubChem][1]
Appearance Clear, colorless liquid[Guidechem][2]
Density 0.88 g/cm³[ChemicalBook][3]
Boiling Point 112 °C @ 0.7 mmHg[ChemicalBook][3]
Flash Point 128 °C[ChemicalBook][3]
Water Solubility 50 µg/L @ 20°C[ChemicalBook][3]
LogP 7.2 @ 35°C[ChemicalBook][3]

Part 1: Primary Application in High-Performance Traction Fluids

The most prominent and well-documented application of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is as a base stock for synthetic traction fluids. These fluids are critical in continuously variable transmissions (CVTs) and other machinery requiring reliable torque transfer under extreme pressure.

Mechanism of Action in Traction Fluids

Traction fluids operate under the principles of elastohydrodynamic lubrication (EHL). In the high-pressure contact zone between rolling elements (e.g., in a CVT), the fluid undergoes a phase transition to a glassy, solid-like state. This temporary phase change allows for the transmission of shear forces with minimal slip, providing a high coefficient of traction. The unique molecular structure of 2,4-Dicyclohexyl-2-methylpentane is particularly suited for this, offering a high traction coefficient and excellent shear stability. Products like Santotrac® 50 are based on this synthetic hydrocarbon and are designed for machinery where high traction and load-carrying capacity are paramount.[4][5]

Relevance to Polymer Manufacturing

The machinery used in polymer manufacturing, such as extruders, mixers, and pelletizers, often employs sophisticated gearboxes and transmission systems that can benefit from high-performance lubricants. The use of traction fluids based on Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- can lead to:

  • Enhanced Equipment Life: Superior wear protection for gears and bearings.

  • Increased Efficiency: Reduced slip and improved power transmission.

  • Compatibility with Polymeric Seals: Its non-polar, hydrolytically stable nature ensures minimal interaction with common elastomeric seals (e.g., Viton®, Buna-N), preventing swelling, hardening, or degradation.

Experimental Protocol: Evaluating Lubricant-Polymer Compatibility

This protocol outlines a standard procedure for assessing the compatibility of a lubricant containing Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- with polymeric sealing materials.

Objective: To quantify the effect of the lubricant on the physical properties of common industrial elastomers.

Materials:

  • Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- based lubricant (e.g., Santotrac® 50).

  • Standard-sized O-rings or sheets of polymeric materials (e.g., Viton®, Buna-N, Silicone).

  • Glass vials with PTFE-lined caps.

  • High-precision balance (±0.1 mg).

  • Shore A durometer.

  • Calipers.

  • Oven capable of maintaining a constant temperature (e.g., 100°C).

Procedure:

  • Initial Characterization:

    • Measure and record the initial mass, dimensions (diameter, thickness), and Shore A hardness of at least three specimens of each polymer type.

  • Immersion:

    • Place each polymer specimen in a separate glass vial.

    • Completely immerse the specimens in the lubricant.

    • Seal the vials and place them in an oven at a predetermined temperature (e.g., 100°C) for a specified duration (e.g., 168 hours), simulating accelerated aging.

  • Post-Immersion Analysis:

    • After the aging period, remove the vials from the oven and allow them to cool to room temperature.

    • Carefully remove the polymer specimens, gently blot them dry with a lint-free cloth, and allow them to air-dry for 30 minutes.

    • Re-measure and record the mass, dimensions, and Shore A hardness of each specimen.

  • Data Analysis:

    • Calculate the percentage change in mass, volume, and hardness for each specimen.

    • A significant change (e.g., >10% in any parameter) may indicate incompatibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select Polymer Samples (Viton®, Buna-N, etc.) P2 Initial Measurement (Mass, Dimensions, Hardness) P1->P2 E1 Immerse Samples in Lubricant P2->E1 E2 Accelerated Aging (e.g., 100°C for 168h) E1->E2 A1 Cool and Clean Samples E2->A1 A2 Final Measurement (Mass, Dimensions, Hardness) A1->A2 A3 Calculate % Change A2->A3 A4 Assess Compatibility A3->A4 G cluster_formulation Formulation cluster_processing Processing cluster_testing Characterization F1 Dry Blend: PVC Resin Stabilizer Plasticizer (Test vs. Control) P1 Two-Roll Milling (160-170°C) F1->P1 P2 Hydraulic Pressing (175-185°C) P1->P2 T1 Hardness (Shore D) P2->T1 T2 Tensile Properties P2->T2 T3 DMA (Tg) P2->T3 T4 Volatility (Aging Test) P2->T4

Protocol for Evaluating a Novel Plasticizer in PVC

Safety and Handling

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is classified with the following GHS hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1] Standard laboratory personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a highly specialized synthetic hydrocarbon with a proven track record in high-performance traction fluids, an application critical to the machinery used in polymer manufacturing. Its exceptional stability and unique physical properties under pressure make it an ideal choice for these demanding environments. While its use as a direct additive in solid polymer formulations is not widely documented, its chemical structure suggests it could serve as a high-performance, low-volatility plasticizer. The protocols outlined in this guide provide a framework for both its established use and the exploration of its potential in new polymer applications, empowering researchers and drug development professionals to leverage its unique characteristics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94492, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-". [Link]

  • SantoLubes. "SantoTrac® Traction Lubricants". [Link]

  • Scribd. "Santotrac 50 Traction Fluid: Technical Data Sheet". [Link]

  • Riverland Trading. "Alpha-Methyl Styrene Dimer Supplier | 6362-80-7". [Link]

Sources

Application Notes & Protocols for the Integration of 2,4-Dicyclohexyl-2-methylpentane (CAS 38970-72-8) in Thermoplastic Compounding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential use of 2,4-Dicyclohexyl-2-methylpentane (CAS 38970-72-8) as a processing aid and property modifier in the production of plastics. While primarily known as a synthetic hydrocarbon traction fluid, its physical and chemical properties suggest plausible, albeit theoretical, applications as a plasticizer or lubricant in polymer matrices. These notes detail the material's characteristics, outline a rigorous protocol for its incorporation into thermoplastics, and describe the necessary validation and testing procedures to evaluate its efficacy and impact on final material properties.

Introduction: Understanding 2,4-Dicyclohexyl-2-methylpentane

2,4-Dicyclohexyl-2-methylpentane is a synthetic hydrocarbon characterized by its clear, colorless to slightly yellow liquid form and a high boiling point.[1][2] Its molecular structure, consisting of two cyclohexyl rings attached to a methylpentane backbone, imparts a high degree of thermal stability and a non-polar nature.

While its established application lies in the field of traction lubricants, the fundamental properties of this molecule—its liquid state at room temperature, high viscosity, and hydrocarbon composition—suggest a potential for its use as an additive in plastics manufacturing.[3][4][5] Such additives are crucial for modifying the properties of polymers to meet specific performance requirements.[6][7]

Potential Functions in Plastics:

Based on its chemical nature, 2,4-Dicyclohexyl-2-methylpentane could theoretically serve several functions in a polymer matrix:

  • External Lubricant/Processing Aid: Its liquid form and low volatility could reduce friction between the polymer melt and processing equipment, such as extruder barrels and screws, potentially leading to improved processing efficiency and reduced energy consumption.[4][8]

  • Plasticizer: By embedding itself between polymer chains, it may increase their free volume, leading to a softer, more flexible material. This is particularly relevant for inherently rigid polymers.[9]

  • Slip Agent: It could migrate to the surface of the finished plastic part, reducing the coefficient of friction and imparting a smoother feel.

It is imperative to note that the application of 2,4-Dicyclohexyl-2-methylpentane in plastics is not a widely documented practice. Therefore, the following protocols are based on established methodologies for testing and incorporating new liquid additives into polymer systems.[10][11]

Material Characterization: Properties of 2,4-Dicyclohexyl-2-methylpentane

A thorough understanding of the additive's properties is critical for predicting its behavior during processing and its effect on the final product.

PropertyValueSource
CAS Number 38970-72-8[1][2]
Molecular Formula C18H34[12]
Molecular Weight 250.47 g/mol [12]
Appearance Clear, colorless to slightly yellow liquid[1]
Density Approximately 0.88 g/cm³[1]
Boiling Point 112 °C (at 0.7 mmHg)[1]
Melting Point -30 °C[1]
Flash Point 128 °C[1]
Water Solubility 50 µg/L at 20 °C[1]

Safety and Handling Precautions

As a responsible scientist, adherence to safety protocols is paramount. The following guidelines are derived from the material safety data sheet (MSDS) for 2,4-Dicyclohexyl-2-methylpentane.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when heating the substance, to avoid inhalation of vapors.[2]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Storage: Store in a cool, dry place away from oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocol: Incorporation into a Thermoplastic Matrix

This protocol outlines a systematic approach for incorporating 2,4-Dicyclohexyl-2-methylpentane into a thermoplastic material using a twin-screw extruder. Polypropylene (PP) is used as an example polymer due to its widespread use and processing characteristics.

Materials and Equipment
  • 2,4-Dicyclohexyl-2-methylpentane (CAS 38970-72-8)

  • Polypropylene (PP) pellets (or other thermoplastic of choice)

  • Twin-screw extruder with a liquid injection port

  • Gravimetric feeders for polymer and liquid additive

  • Strand pelletizer

  • Injection molding machine

  • Tensile tester

  • Durometer (for hardness testing)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_compounding Compounding cluster_molding Specimen Preparation cluster_testing Characterization polymer Dry Polymer Pellets extruder Twin-Screw Extruder polymer->extruder additive Degas Liquid Additive injection Liquid Injection additive->injection pelletizer Pelletizer extruder->pelletizer injection->extruder molding Injection Molding pelletizer->molding mechanical Mechanical Testing molding->mechanical thermal Thermal Analysis molding->thermal morphological Morphological Analysis molding->morphological

Caption: Experimental workflow for incorporating and testing a liquid additive in a thermoplastic.

Step-by-Step Protocol
  • Preparation of Materials:

    • Dry the polypropylene pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

    • If necessary, degas the 2,4-Dicyclohexyl-2-methylpentane to remove any dissolved gases.

  • Compounding:

    • Set the temperature profile of the twin-screw extruder appropriate for polypropylene (e.g., 180°C - 220°C from feed zone to die).

    • Calibrate the gravimetric feeders for both the polymer pellets and the liquid additive to achieve the desired weight percentage (wt%) loadings. It is recommended to start with low concentrations (e.g., 1, 3, and 5 wt%).

    • Start the extruder with the polymer feed. Once a stable melt flow is achieved, begin injecting the 2,4-Dicyclohexyl-2-methylpentane through the liquid injection port into the melt zone of the extruder.

    • The extruded strands are cooled in a water bath and then fed into a pelletizer to produce compounded pellets.

    • Prepare a control batch of pure polypropylene using the same processing conditions for comparison.

  • Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Using an injection molding machine, produce standardized test specimens (e.g., tensile bars, impact bars, and discs) from both the compounded pellets and the control batch.

Post-Processing Evaluation

A comprehensive evaluation of the compounded material is essential to understand the effect of the additive.

TestParameterExpected Outcome (if additive is effective)
Mechanical Testing Tensile Strength, Elongation at Break, Young's ModulusPotential decrease in tensile strength and modulus, increase in elongation at break.
Shore D HardnessDecrease in hardness.
Thermal Analysis (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm), CrystallinityPotential decrease in Tg, slight change in Tm and crystallinity.
Thermal Stability (TGA) Onset of DegradationMinimal to no decrease in thermal stability.
Melt Flow Index (MFI) MFI ValueIncrease in MFI, indicating improved flow properties.
Visual Inspection Surface Finish, ColorImproved surface gloss, no significant color change.

Interpreting the Results: A Logical Framework

The data obtained from the post-processing evaluation will provide insights into the role of 2,4-Dicyclohexyl-2-methylpentane in the polymer matrix.

logical_framework cluster_effects Potential Effects cluster_properties Resulting Material Properties additive 2,4-Dicyclohexyl-2-methylpentane (CAS 38970-72-8) plasticization Plasticization additive->plasticization lubrication Lubrication additive->lubrication slip Slip additive->slip polymer Thermoplastic Matrix (e.g., Polypropylene) polymer->plasticization polymer->lubrication polymer->slip flexibility Increased Flexibility plasticization->flexibility hardness Reduced Hardness plasticization->hardness processability Improved Processability lubrication->processability surface_finish Enhanced Surface Finish slip->surface_finish

Caption: Logical framework illustrating the potential effects of the additive on the polymer matrix and resulting properties.

Conclusion and Future Work

These application notes provide a theoretical and practical framework for investigating the use of 2,4-Dicyclohexyl-2-methylpentane as an additive in plastics. The provided protocols are designed to be a starting point for researchers to systematically evaluate its potential as a processing aid, plasticizer, or slip agent.

Future work should focus on:

  • Compatibility Studies: Assessing the long-term compatibility of the additive with various polymers to check for issues like leaching or blooming.

  • Concentration Optimization: Determining the optimal loading concentration to achieve desired properties without significant degradation of other key characteristics.

  • Application in Different Polymers: Exploring its effects in other thermoplastics such as polyethylene (PE), polyvinyl chloride (PVC), and polystyrenes (PS).

  • Regulatory Assessment: If promising results are obtained, a thorough investigation into the regulatory status of 2,4-Dicyclohexyl-2-methylpentane for specific applications (e.g., food contact) would be necessary.

By following a scientifically rigorous approach, the potential of this and other novel additives can be fully explored, leading to the development of new and improved plastic materials.

References

  • Star Plastics. (n.d.). Plastics Compounding 101: What are Additives?. Retrieved from [Link]

  • Spacht, R. B. (1951). U.S. Patent No. 2,560,339. Washington, DC: U.S.
  • Al-Hadidy, A. I., & Al-Lami, H. A. (2010). Effect of Hydrocarbon Solutions on Polymer Concrete. Journal of Engineering, 16(1), 4615-4627.
  • Espy, J. R. (2002). U.S. Patent No. 6,372,696. Washington, DC: U.S.
  • Eurolab. (n.d.). Plastic Additive Inorganic Filler Testing. Retrieved from [Link]

  • Plastic Service Center. (2020). Plastic Compounding | Thermoplastics. Retrieved from [Link]

  • Journal of Vinyl and Additive Technology. (2025). Hydrocarbon secondary plasticizers as functional additives in flexible PVC compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Structures, Properties, and Applications of Selected Crude Oil-Based and Bio-Based Polymers. Retrieved from [Link]

  • Dynisco. (2018). Testing. Retrieved from [Link]

  • AZoM. (2019). Additives Used with Plastics. Retrieved from [Link]

  • Physics Today. (1978). Polymer additives reduce fluid drag in turbulent flow. Retrieved from [Link]

  • Maruzen Petrochemical. (n.d.). Possibility of petrochemical. Retrieved from [Link]

  • ACS Publications. (2016). Petrogel: New Hydrocarbon (Oil) Absorbent Based on Polyolefin Polymers. Retrieved from [Link]

  • OnePetro. (2007). Effects of Polymers on the Structure and Deposition Behavior of Waxy Oils. Retrieved from [Link]

  • Google Patents. (n.d.). US8021585B2 - Liquid compositions of polymer additives and method for their preparation.
  • Association of Plastic Recyclers. (2025). Polyolefin Standard Laboratory Processing Practices. Retrieved from [Link]

  • Tosaf. (n.d.). Learn All About Plastic Additives and their features. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounding of Particulate-Filled Thermoplastics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantification and Characterization of Plastic Additives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound.
  • Genesis Water Technologies. (2024). The Rise of Natural Polymers in the Oil & Gas Industry: A Guide. Retrieved from [Link]

  • FillPlas. (n.d.). Additives to modify surface attractions in packaging applications. Retrieved from [Link]

  • National Institutes of Health. (2024). Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review. Retrieved from [Link]

  • Google Patents. (n.d.). US3086966A - 2, 5-dimethyl-2, 5-di(t-butylperoxy) hexane.
  • Synthomer. (n.d.). Additives. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, a complex, high molecular weight hydrocarbon. Given its non-volatile and non-polar nature, two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI). This guide provides in-depth protocols, from sample preparation to instrumental analysis and data processing, designed for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (C18H34, MW: 250.5 g/mol ) is a saturated hydrocarbon characterized by its bulky cyclohexyl groups and a substituted propane linker.[1] Its structure suggests low volatility and poor aqueous solubility, making its extraction and analysis from complex matrices a significant challenge. Accurate quantification of this and similar compounds is crucial in various fields, including industrial chemical synthesis, quality control of petroleum products, and potentially in environmental monitoring or as a trace impurity in pharmaceutical manufacturing.[2]

The selection of an appropriate analytical technique is paramount. Gas chromatography is a powerful tool for the analysis of hydrocarbon mixtures, separating components based on their volatility.[3] However, for high molecular weight compounds, elevated temperatures are required, which can be a limiting factor. Liquid chromatography offers an alternative, particularly for non-volatile and thermally labile molecules.[4] This application note explores both GC-MS and LC-MS approaches to provide a comprehensive analytical toolkit.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular FormulaC18H34[1]
Molecular Weight250.5 g/mol [1]
Physical StateLiquid[1]
Boiling PointHigh (estimated >300 °C)Inferred from structure and similar compounds
PolarityNon-polarInferred from hydrocarbon structure

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it in a solvent compatible with the analytical instrument, while minimizing interferences. Given the non-polar nature of the target compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar stationary phase is recommended.

Liquid-Liquid Extraction (LLE) Protocol for Aqueous Matrices

This protocol is suitable for samples such as process water or environmental water samples.

Rationale: LLE is a classic technique that partitions the analyte between two immiscible liquid phases. A non-polar solvent is used to extract the non-polar analyte from the aqueous matrix.

Protocol:

  • To a 100 mL volumetric flask, add 50 mL of the aqueous sample.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Add 25 mL of n-hexane.

  • Cap the flask and shake vigorously for 2 minutes.

  • Allow the layers to separate for 10 minutes.

  • Carefully collect the upper hexane layer using a Pasteur pipette.

  • Repeat the extraction with a fresh 25 mL portion of n-hexane.

  • Combine the hexane extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS or LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Complex Organic Matrices

This protocol is suitable for samples such as pharmaceutical formulations, polymer extracts, or oil-based products.

Rationale: SPE provides a more efficient and selective extraction compared to LLE, with reduced solvent consumption. A reversed-phase sorbent (e.g., C18) is used to retain the non-polar analyte while more polar matrix components are washed away.

Protocol:

  • Dissolve a known amount of the sample in a minimal amount of a polar solvent in which the analyte is soluble but the matrix has limited solubility (e.g., acetonitrile).

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the dissolved sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elute the analyte with 5 mL of n-hexane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for analysis.

Instrumental Analysis: GC-MS and LC-MS Protocols

The choice between GC-MS and LC-MS will depend on sample complexity, required sensitivity, and instrument availability.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds.[2] For high-boiling point analytes like the target compound, a high-temperature capillary column and appropriate temperature programming are essential. Electron Ionization (EI) is a robust ionization technique that provides reproducible fragmentation patterns for library matching.

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Autosampler Injection Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: GC-MS analytical workflow from sample preparation to data analysis.

GC-MS Parameters:

ParameterSettingRationale
Gas Chromatograph
Injection PortSplitless, 280 °CEnsures complete vaporization of the high-boiling point analyte.
Carrier GasHelium, constant flow 1.2 mL/minInert carrier gas for optimal separation efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for hydrocarbon analysis.
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 minA temperature ramp is necessary to elute the high molecular weight analyte.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Provides characteristic fragmentation for identification.
Ion Source Temp.230 °CStandard temperature for EI.
Quadrupole Temp.150 °CStandard temperature for the quadrupole.
Electron Energy70 eVStandard energy for EI to generate reproducible spectra.
Scan Rangem/z 40-400Covers the expected mass range of the analyte and its fragments.
Solvent Delay5 minPrevents the solvent peak from damaging the detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Rationale: For compounds that are not amenable to GC due to high boiling points or thermal instability, LC-MS is a powerful alternative.[5] Given the non-polar nature of the analyte, a reversed-phase separation is appropriate. Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for non-polar compounds that are difficult to ionize by electrospray ionization (ESI).[6][7]

Experimental Workflow Diagram (LC-MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solid-Phase Extraction (e.g., C18) Sample->Extraction Concentration Solvent Exchange (if necessary) Extraction->Concentration Injection Autosampler Injection Concentration->Injection Separation HPLC Separation (Reversed-Phase) Injection->Separation Ionization APCI Source Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: LC-MS analytical workflow from sample preparation to data analysis.

LC-MS Parameters:

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm, 2.6 µm particle sizeA standard reversed-phase column for efficient separation of non-polar compounds.
Mobile Phase AWater + 0.1% Formic AcidThe aqueous component of the mobile phase.
Mobile Phase BAcetonitrile + 0.1% Formic AcidThe organic component of the mobile phase.
Gradient80% B to 100% B over 10 min, hold at 100% B for 5 minA gradient elution is necessary to elute the strongly retained non-polar analyte.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp.40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µL
Mass Spectrometer
Ion SourceAtmospheric Pressure Chemical Ionization (APCI)Optimal for the ionization of non-polar compounds.[5]
PolarityPositiveProtonation is the likely ionization mechanism for this compound.
Nebulizer Temp.400 °CTo ensure efficient desolvation and vaporization.
Corona Current4 µATo generate reagent ions for chemical ionization.
Capillary Voltage3.5 kV
Scan Rangem/z 100-500To cover the expected mass of the protonated molecule.

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared using at least five concentration levels of a certified reference standard. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte at low, medium, and high levels. Accuracy should be within 80-120%, and precision (as relative standard deviation, RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ).

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical batch to monitor the performance of the method.

Data Analysis and Quantification

Quantification is based on the integrated peak area of the analyte relative to the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve.

Conclusion

This application note provides two comprehensive and scientifically grounded protocols for the quantification of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. The choice between GC-MS and LC-MS with APCI will depend on the specific application, matrix, and available instrumentation. Both methods, when properly validated, are capable of providing accurate and reliable quantitative data for this challenging non-polar, high molecular weight compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully implement these methods in their laboratories.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94492, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Retrieved from [Link]

  • Lab Manager (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

  • NIST (n.d.). Cyclohexane, 1,1'-(1-methyl-1,3-propanediyl)bis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link]

  • Anacleto, J. F., et al. (1995). Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. Journal of Chromatography A, 710(1), 71-87. Retrieved from [Link]

  • Reddy, C. M., & Quinn, J. G. (2020). Characterization of Hydrocarbon Groups in Complex Mixtures Using Gas Chromatography with Unit-Mass Resolution Electron Ionization Mass Spectrometry. Analytical Chemistry, 92(17), 11644–11651. Retrieved from [Link]

  • Fievre, A., et al. (1990). Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water. Analusis, 18(6), 343-351. Retrieved from [Link]

  • Jemal, M., & Yuan-Qing, X. (2000). Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 739(1), 11-29. Retrieved from [Link]

  • Shimadzu (n.d.). Fundamentals of LC, MS and LCMS. Retrieved from [Link]

  • Agilent Technologies (n.d.). Basics of LC/MS. Retrieved from [Link]

  • Chemistry For Everyone (2023, July 13). How Is Gas Chromatography Used In Petrochemical Analysis? [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Analysis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive protocol for the identification and characterization of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). This high molecular weight, non-polar hydrocarbon presents unique analytical challenges due to its low volatility. The methodologies outlined herein provide a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon molecules. The protocol covers sample preparation, optimized GC-MS parameters, and a discussion on the expected mass spectral fragmentation patterns, ensuring reliable and reproducible results.

Introduction

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a saturated hydrocarbon characterized by two cyclohexane rings linked by a branched pentane chain. Its structure suggests a high boiling point and low polarity, making Gas Chromatography-Mass Spectrometry (GC-MS) the analytical technique of choice. GC-MS offers the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry, which is essential for the unambiguous characterization of such complex molecules[1][2]. The analysis of high molecular weight hydrocarbons is critical in various fields, including the petrochemical industry for crude oil characterization and in the pharmaceutical industry for the identification of impurities and degradation products[3].

The primary challenge in the GC-MS analysis of compounds like (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is ensuring complete volatilization without thermal degradation[4]. This necessitates careful optimization of the GC inlet temperature, temperature ramp rate, and the selection of a thermally stable capillary column. This application note provides a validated method to overcome these challenges, ensuring high-quality chromatographic separation and mass spectral data.

Experimental Workflow

The overall experimental workflow is designed to ensure the sample is suitably prepared and analyzed to yield high-fidelity data for confident identification.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dissolve in Hexane Filtration Filtration Dissolution->Filtration Remove Particulates Vial_Transfer Transfer to GC Vial Filtration->Vial_Transfer Injection GC Injection Vial_Transfer->Injection Separation Chromatographic Separation Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection Ionization->Detection Fragmentation & Sorting TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Peak Integration Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Fragmentation Pattern Identification Compound Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis.

Materials and Reagents

  • (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane standard

  • Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 1.5 mL glass GC autosampler vials with caps and septa[5]

  • 0.22 µm syringe filters

Sample Preparation Protocol

The goal of sample preparation for GC-MS analysis of non-polar compounds is to dissolve the analyte in a volatile organic solvent and remove any particulate matter that could contaminate the GC system[6][7].

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane standard.

  • Dissolution: Dissolve the standard in 10 mL of hexane to create a 1 mg/mL stock solution. Hexane is an excellent choice due to its volatility and compatibility with non-polar analytes and common GC stationary phases[6].

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with hexane. This concentration is generally sufficient to produce a strong signal without overloading the GC column[5].

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates[7]. This is a critical step to prevent blockage of the injector syringe and contamination of the GC inlet and column.

  • Transfer: Transfer the filtered solution into a 1.5 mL glass autosampler vial and securely cap it. Glass vials are essential to prevent leaching of plasticizers that can occur with plastic vials[5].

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require further optimization based on the specific instrumentation used. The key is to use a high enough temperature to elute the high molecular weight analyte in a reasonable time while preserving peak shape.

Parameter Value Rationale
Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane column is well-suited for the separation of non-polar hydrocarbons.
Carrier Gas Helium (99.999%)Inert carrier gas providing good separation efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Inlet Temperature 300 °CEnsures complete and rapid vaporization of the high molecular weight analyte.
Injection Volume 1 µL
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for trace analysis. A split injection could be used for more concentrated samples.
Oven Program Initial: 100 °C, hold 2 minAn initial lower temperature helps in focusing the analyte at the head of the column.
Ramp: 15 °C/min to 320 °CA steady ramp allows for the separation of any potential impurities.
Final Hold: 320 °C for 10 minA high final temperature and hold time are necessary to ensure the elution of the high-boiling point analyte from the column[8].
Mass Spectrometer
Ion Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Transfer Line Temp. 300 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVThe standard energy for creating a library-searchable mass spectrum[2].
Mass Scan Range 40 - 550 m/zA range that will encompass the molecular ion and significant fragment ions.
Solvent Delay 3 minTo prevent the solvent peak from entering and saturating the mass spectrometer detector.

Data Analysis and Interpretation

Chromatographic Analysis

The total ion chromatogram (TIC) will show the retention time of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. Under the specified conditions, a single, sharp peak is expected. The retention time can be used for qualitative identification when compared against a known standard.

Mass Spectral Interpretation

The mass spectrum is the key to the definitive identification of the compound. For alkanes, the molecular ion peak (M+) may be weak or absent due to extensive fragmentation[9]. The molecular weight of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (C18H34) is 250.48 g/mol .

Expected Fragmentation Patterns:

The fragmentation of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane will be driven by the cleavage of C-C bonds, with a preference for forming more stable carbocations.

  • Cyclohexyl Ring Fragmentation: Cycloalkanes often fragment by losing an ethylene molecule (C2H4, mass of 28 Da)[10][11]. Therefore, a prominent peak at m/z = M - 28 could be observed. The cyclohexyl cation itself (C6H11+) would appear at m/z = 83.

  • Branched Alkane Chain Fragmentation: The branched structure will lead to characteristic fragmentation. Cleavage at the tertiary carbon (C2 of the pentane chain) is highly probable, leading to the formation of stable tertiary carbocations.

  • Characteristic Ions: A series of fragment ions separated by 14 mass units (CH2 groups) is characteristic of alkanes[9]. Expect to see clusters of peaks corresponding to CnH2n+1 and CnH2n-1 fragments. Common alkane fragments are observed at m/z = 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), etc..

Fragmentation_Pathway cluster_fragments Key Fragmentation Pathways Analyte (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (M.W. 250.48) Ionization Electron Ionization (70 eV) Molecular_Ion Molecular Ion [C18H34]+• m/z = 250 Ionization->Molecular_Ion Fragments Fragment Ions Molecular_Ion->Fragments Fragmentation F1 Loss of Cyclohexyl Radical [M - C6H11]+ m/z = 167 F2 Loss of side chain [M - C7H15]+ m/z = 151 F3 Cyclohexyl Cation [C6H11]+ m/z = 83 F4 Alkane Fragments C3H7+, C4H9+, etc. m/z = 43, 57, ...

Caption: Predicted major fragmentation pathways.

Library Matching

The acquired mass spectrum should be compared against a spectral library, such as the NIST Mass Spectral Library, for confirmation[2][12]. While an exact match for this specific compound may not be present, the fragmentation pattern can be compared to similar high molecular weight branched and cyclic alkanes to increase confidence in the identification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the successful analysis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane by GC-MS. The outlined procedures for sample preparation and the optimized instrumental parameters are designed to yield high-quality, reproducible data. The discussion of expected fragmentation patterns serves as a guide for data interpretation, enabling confident identification of this and structurally related high molecular weight hydrocarbons. This methodology is readily adaptable for quality control, impurity profiling, and research applications involving complex non-polar molecules.

References

  • National Center for Biotechnology Information. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. Retrieved from [Link]

  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre. Retrieved from [Link]

  • GenTech Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, methyl-. NIST WebBook. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of High-Molecular-Weight n-Alkanes of Petroleum Origin by High-Temperature Gas Chromatography. Retrieved from [Link]

  • YouTube. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Retrieved from [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chromatography Forum. (2017, May 12). High molecular weight compound analysis using GC-ECD. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1-(1,5-dimethylhexyl)-4-(4-methylpentyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). 240667 PDFs | Review articles in GAS CHROMATOGRAPHY–MASS SPECTROMETRY. Retrieved from [Link]

  • ResearchGate. (2021, August 17). Can you detect n-Alkanes >C40 using GC-MS?. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for the Resolution of C18H34 Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The separation and quantification of C18H34 fatty acid isomers, which include critical bioactive compounds like linoleic acid and its conjugated linoleic acid (CLA) isomers, present a significant analytical challenge. Due to their structural similarity, particularly among geometric (cis/trans) and positional isomers, conventional chromatographic techniques often fail to provide adequate resolution. While gas chromatography (GC) is a mainstay for general fatty acid profiling, High-Performance Liquid Chromatography (HPLC) offers superior capabilities for isomer-specific separations, operating at ambient temperatures which preserves the integrity of sensitive molecules[1]. This guide provides a detailed exploration of advanced HPLC methodologies, focusing on the principles and practical application of Silver-Ion HPLC (Ag+-HPLC) for the robust separation of C18H34 isomers.

The Analytical Imperative: Resolving Structural Subtleties

C18H34 isomers, despite sharing the same mass and elemental composition, exhibit distinct biological activities. For instance, the cis-9, trans-11 and trans-10, cis-12 isomers of CLA have different physiological effects, making their individual quantification essential in nutritional science, drug development, and food chemistry. The primary analytical hurdle lies in the subtle differences in their physicochemical properties.

The Limitation of Conventional Reversed-Phase HPLC:

Standard octadecylsilyl (ODS or C18) columns, the workhorses of reversed-phase chromatography, separate molecules primarily based on hydrophobicity[2][3]. However, geometric isomers, such as cis and trans linoleic acid, possess very similar hydrophobicity, making their separation on a C18 column difficult and often incomplete[4]. While effective for separating fatty acids by chain length and degree of unsaturation, C18 phases lack the specific selectivity needed to resolve isomers based on the spatial arrangement of their double bonds.

Strategic Chromatographic Solutions for Isomer Separation

To overcome the limitations of standard C18 columns, specialized stationary phases that exploit different molecular properties are required. The choice of column is the most critical factor in achieving the desired separation of C18H34 isomers.

Enhanced Shape Selectivity: Cholesterol-Bonded Phases

For separations where hydrophobicity is nearly identical, stationary phases that can recognize molecular shape and rigidity offer a significant advantage. Cholesterol-bonded silica columns provide higher molecular shape selectivity compared to C18 phases. This allows for improved separation of geometric (cis/trans) and positional isomers, which differ in their overall three-dimensional structure[4].

The Gold Standard: Silver-Ion HPLC (Ag+-HPLC)

Silver-ion chromatography is an exceptionally powerful technique for separating unsaturated compounds, particularly fatty acid isomers[1][5].

Mechanism of Separation: The core principle of Ag+-HPLC involves the reversible formation of charge-transfer complexes between silver ions (Ag+) immobilized on the stationary phase and the π-electrons of the double bonds in the fatty acid molecules. The stability of these complexes is highly dependent on the number, position, and, most importantly, the geometry of the double bonds:

  • Geometric Isomers: Cis double bonds, being more sterically accessible, form stronger complexes with the silver ions and are therefore retained longer than trans double bonds[6].

  • Positional Isomers: The position of the double bonds along the acyl chain also influences the interaction, allowing for the separation of positional isomers within the same geometric group[7].

This leads to a predictable elution order for CLA isomers: trans,trans isomers elute first, followed by cis,trans or trans,cis isomers, and finally the cis,cis isomers, which are most strongly retained[8][9][10].

Caption: Interaction strength of C18H34 isomers with a silver-ion stationary phase.

Detection Strategies: Making the Invisible, Visible

Since fatty acids lack a strong native chromophore, selecting an appropriate detection method is crucial for sensitivity and specificity.

  • UV-Vis Detection: For underivatized fatty acids, UV detection at low wavelengths (205-210 nm) can be used, as the carboxyl group and isolated double bonds have some absorbance in this region[1]. However, this approach is prone to interference from many common solvents. A much more specific and sensitive method is available for conjugated isomers like CLA, which exhibit a strong characteristic absorbance around 234 nm[8][11].

  • Derivatization for Enhanced Sensitivity: To improve detection limits for non-conjugated isomers, derivatization is a common strategy. Converting the fatty acids into phenacyl esters by reacting them with a reagent like 4-bromophenacyl bromide introduces a highly UV-active moiety, allowing for sensitive detection at wavelengths like 242 nm or 254 nm[1][12].

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of confidence in peak identification. MS detection can confirm the molecular weight of eluting compounds and, with tandem MS (MS/MS), provide structural information to definitively identify specific isomers[13][14].

Detailed Protocol: Ag+-HPLC Method for CLA Isomer Separation

This protocol is a robust method for the separation and quantification of individual CLA isomers in biological samples, synthesized from established and validated procedures[8][11].

Sample Preparation: Hydrolysis and Extraction

The goal of sample preparation is to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids) and extract them for analysis.

  • Saponification (Alkaline Hydrolysis):

    • Place a known quantity of the lyophilized sample (e.g., adipose tissue, muscle) into a screw-cap tube.

    • Add 2 mL of 2M sodium hydroxide (NaOH) in methanol.

    • Seal the tube tightly and heat at 80-85°C for 30-35 minutes to hydrolyze the lipids and form sodium salts of the fatty acids[8].

  • Acidification:

    • Cool the tube to room temperature.

    • Acidify the mixture to a pH below 3 by adding 2 mL of 4M hydrochloric acid (HCl). This converts the fatty acid salts to their free acid form.

  • Extraction:

    • Add 4 mL of dichloromethane (or hexane) to the tube, cap tightly, and vortex for 2 minutes to extract the free fatty acids into the organic layer.

    • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

    • Carefully transfer the lower organic layer to a clean vial.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Re-dissolve the dried residue in a known, small volume (e.g., 200 µL) of dichloromethane or hexane for injection into the HPLC system[8][11].

HPLC System and Operating Conditions

Table 1: HPLC Parameters for CLA Isomer Analysis

ParameterRecommended SettingRationale & Causality
HPLC Column Two ChromSpher 5 µm Lipids columns (250 x 4.6 mm) in seriesThe use of two silver-ion columns in series enhances the total number of theoretical plates, significantly improving the resolution between closely eluting positional and geometric isomers[8][9].
Guard Column 10 x 3 mm with the same stationary phaseProtects the analytical columns from contaminants in the sample matrix, extending column lifetime.
Mobile Phase n-Hexane containing 0.0125% Acetonitrile and 1.6% Acetic Acidn-Hexane is the non-polar primary solvent. Acetonitrile acts as the polar modifier; its concentration is critical for controlling the retention by competing with the double bonds for interaction with the silver ions. Acetic acid helps to ensure the analytes remain in their protonated (free acid) form, leading to sharp, symmetrical peaks[8][11].
Elution Mode IsocraticAn isocratic elution is sufficient for this class of compounds and ensures a stable baseline and high reproducibility[8].
Flow Rate 1.0 mL/minA standard flow rate for 4.6 mm ID columns, providing a good balance between analysis time and separation efficiency.
Column Temp. 25°CTemperature control is crucial for reproducible retention times. Unlike reversed-phase, in Ag+-HPLC, increasing temperature can sometimes increase retention due to the thermodynamics of the Ag+-π electron interaction[6]. Maintaining a constant temperature is key.
Injection Vol. 10-30 µLVolume should be optimized based on sample concentration and system sensitivity.
Detection UV Photodiode Array (PDA) Detector at 234 nmThis wavelength is the absorbance maximum for the conjugated diene system in CLA isomers, providing high specificity and sensitivity[8][11].
Data Analysis and Interpretation
  • Peak Identification: Identify peaks by comparing their retention times to those of a certified CLA isomer standard mixture.

  • Elution Order: Confirm the expected elution pattern: trans,trans isomers elute first, followed by the main group of cis,trans and trans,cis isomers, and finally the cis,cis isomers[8].

  • Quantification: Create a calibration curve using the external standard mixture to quantify the concentration of each isomer in the sample.

Visualization of the Experimental Workflow

Caption: General workflow for the analysis of C18H34 isomers from biological matrices.

References

  • CN102928542A. (n.d.). High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof. Google Patents.
  • US6861512B2. (n.d.). Separation of olefinic isomers. Google Patents.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Golay, P.-A., Dionisi, F., & Hug, B. (2007). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. ResearchGate. Retrieved from [Link]

  • Juaneda, P., & Sebedio, J. L. (1999). Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • AOCS. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Journal of Animal and Feed Sciences. Retrieved from [Link]

  • Czauderna, M., et al. (n.d.). A new internal standard for HPLC assay of conjugated linoleic acid in animal tissues and milk. Journal of Animal and Feed Sciences. Retrieved from [Link]

  • AOCS. (n.d.). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). Retrieved from [Link]

  • Arterburn, J. B., et al. (2024). Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Preprints.org. Retrieved from [Link]

  • Destaillats, F., & Angers, P. (2002). Analysis of fatty acids by column liquid chromatography. ResearchGate. Retrieved from [Link]

  • AOCS. (n.d.). Silver Ion Chromatography and Lipids, Part 3. Retrieved from [Link]

  • Buhrow, S. A., et al. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. PubMed. Retrieved from [Link]

  • Abbadi, J., et al. (2014). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science. Retrieved from [Link]

  • Poplawska, B., et al. (2015). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS ONE. Retrieved from [Link]

  • Evers, R. (2018). Is it possible to detect a (+) isomer of a compound in HPLC using a (-) isomer as a reference standard?. ResearchGate. Retrieved from [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]

  • Adlof, R. O. (2003). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. PubMed. Retrieved from [Link]

  • Delmonte, P., et al. (2004). Improved Identification of Conjugated Linoleic Acid Isomers Using Silver-Ion HPLC Separations. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Bartella, L., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Retrieved from [Link]

  • Nikolova-Damyanova, B. (n.d.). Silver Ion Chromatography and Lipids, Part 2. AOCS. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Retrieved from [Link]

  • Zhang, J., & Brodbelt, J. S. (2022). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]

  • Inamuddin, et al. (2021). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Analytical Chemistry. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- as a High-Performance Lubricant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Lubrication Solutions

The relentless pursuit of mechanical efficiency and durability across myriad industries necessitates the development of novel high-performance lubricants. An ideal lubricant minimizes friction and wear, exhibits robust stability under extreme thermal and oxidative stress, and maintains consistent performance over a wide temperature range. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, with its unique molecular architecture comprising two bulky cyclohexyl groups linked by a compact, branched propane backbone, presents a compelling candidate for a synthetic lubricant base oil. Its saturated cyclic structure suggests inherent thermal and oxidative stability, while the branched chain could contribute to a low pour point and favorable viscometric properties.

These application notes provide a comprehensive framework for the systematic evaluation of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- as a high-performance lubricant. The protocols detailed herein are grounded in established ASTM standards and are designed to yield reliable and reproducible data, enabling a thorough assessment of its potential.

Physicochemical Characterization: Foundational Properties

A fundamental understanding of the physical and chemical properties of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a prerequisite for its evaluation as a lubricant.

Key Properties:

  • Molecular Formula: C18H34[1]

  • Molecular Weight: 250.5 g/mol [1]

  • Appearance: Liquid (at standard conditions)[1]

  • IUPAC Name: (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane[1]

A more detailed initial characterization should be performed to determine properties such as density, refractive index, and pour point.

Viscometrics: Performance Across a Temperature Spectrum

The viscosity of a lubricant and its variation with temperature are critical performance indicators. A high-performance lubricant should maintain a stable viscosity over a broad operating temperature range, a property quantified by the Viscosity Index (VI).[2][3][4][5][6] A higher VI signifies greater viscosity stability.

Protocol 1: Determination of Kinematic Viscosity and Viscosity Index (VI)

This protocol outlines the measurement of kinematic viscosity at 40°C and 100°C, followed by the calculation of the Viscosity Index in accordance with ASTM D2270.[2][3][4][5][6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_vis40 Viscosity at 40°C cluster_vis100 Viscosity at 100°C cluster_vi_calc Viscosity Index Calculation prep Ensure sample is clear and free of particulates vis40_setup Calibrate and clean a capillary viscometer prep->vis40_setup vis100_setup Use the same or a second viscometer prep->vis100_setup vis40_measure Measure efflux time in a 40°C bath vis40_setup->vis40_measure vis40_calc Calculate kinematic viscosity (cSt) vis40_measure->vis40_calc vi_calc Calculate VI using ASTM D2270 formulas with 40°C and 100°C viscosity data vis40_calc->vi_calc vis100_measure Measure efflux time in a 100°C bath vis100_setup->vis100_measure vis100_calc Calculate kinematic viscosity (cSt) vis100_measure->vis100_calc vis100_calc->vi_calc

Caption: Workflow for Viscosity Index Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is free from any solid particles or water. Filtration may be necessary.

  • Viscometer Selection and Calibration: Choose appropriate calibrated capillary viscometers for the expected viscosity range at 40°C and 100°C.

  • Measurement at 40°C:

    • Place the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.

    • Introduce the sample into the viscometer.

    • Allow the sample to reach thermal equilibrium.

    • Measure the time required for the liquid to flow between two marked points.

    • Repeat the measurement to ensure reproducibility.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

  • Measurement at 100°C:

    • Repeat the procedure described in step 3 with the bath maintained at 100°C ± 0.02°C.

  • Viscosity Index Calculation:

    • Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.[2][3][4]

Data Presentation:

PropertyValueUnits
Kinematic Viscosity @ 40°C[Experimental Value]cSt (mm²/s)
Kinematic Viscosity @ 100°C[Experimental Value]cSt (mm²/s)
Viscosity Index (VI)[Calculated Value]Dimensionless

Tribological Performance: Assessing Anti-Wear Properties

A primary function of a lubricant is to minimize wear between moving surfaces. The Four-Ball Wear Test is a standard method for evaluating the wear-preventive characteristics of lubricating fluids under sliding contact.[7][8][9][10][11]

Protocol 2: Four-Ball Wear Test

This protocol is based on the ASTM D4172 standard to determine the relative wear-preventive properties of the test fluid.[7][8][10]

Experimental Workflow:

cluster_setup Test Setup cluster_test Test Execution cluster_analysis Analysis setup_balls Clean and secure three 12.7 mm steel balls in the test cup add_lube Cover the balls with the test lubricant setup_balls->add_lube place_top_ball Place the fourth ball on top add_lube->place_top_ball apply_conditions Apply specified load (e.g., 40 kgf) and heat to test temperature (e.g., 75°C) place_top_ball->apply_conditions rotate Rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 min) apply_conditions->rotate cool_down Allow the assembly to cool rotate->cool_down clean_balls Remove and clean the three lower balls cool_down->clean_balls measure_scars Measure the wear scar diameters on the three lower balls using a microscope clean_balls->measure_scars average_scars Calculate the average wear scar diameter measure_scars->average_scars

Caption: Workflow for the Four-Ball Wear Test.

Step-by-Step Methodology:

  • Apparatus Preparation: Thoroughly clean the four steel balls (12.7 mm diameter, AISI E-52100 steel) and the test cup with appropriate solvents.[10]

  • Test Setup:

    • Clamp three of the steel balls securely in the test cup.

    • Pour the test lubricant, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, into the cup to a level that covers the three balls.

    • Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Conditions:

    • Bring the lubricant to the test temperature, typically 75°C.[10][11]

    • Apply a specified load, commonly 15 kgf or 40 kgf, pressing the top ball onto the three stationary balls.[10][11]

    • Once the temperature is stable, start the motor to rotate the top ball at 1200 rpm for 60 minutes.[8][9][10]

  • Post-Test Analysis:

    • At the end of the test, stop the motor and remove the load.

    • Remove the test cup, discard the lubricant, and carefully clean the three lower balls.

    • Using a microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter. A smaller scar indicates better wear prevention.[9]

Data Presentation:

ParameterValueUnits
Test Load[e.g., 40]kgf
Test Temperature[e.g., 75]°C
Rotational Speed[e.g., 1200]rpm
Test Duration[e.g., 60]min
Average Wear Scar Diameter[Experimental Value]mm

Thermal and Oxidative Stability: Resistance to Degradation

A high-performance lubricant must resist chemical breakdown at elevated temperatures and in the presence of oxygen.

Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14][15] This protocol determines the onset of thermal decomposition.

Experimental Workflow:

cluster_setup TGA Setup cluster_run Thermal Program cluster_analysis Data Analysis place_sample Place a precise amount of the lubricant sample into a TGA pan load_instrument Load the pan into the TGA instrument set_atmosphere Purge with an inert gas (e.g., Nitrogen) load_instrument->set_atmosphere heat_sample Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range set_atmosphere->heat_sample record_data Continuously record the sample weight versus temperature heat_sample->record_data plot_data Plot weight loss (%) vs. temperature (°C) record_data->plot_data determine_onset Determine the onset temperature of decomposition (temperature at significant weight loss) plot_data->determine_onset

Caption: Workflow for Thermogravimetric Analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the lubricant into a TGA crucible.

  • Experimental Run:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).

    • Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant thermal degradation begins.

Data Presentation:

ParameterValueUnits
Heating Rate[e.g., 10]°C/min
Atmosphere[e.g., Nitrogen]-
Onset of Decomposition[Experimental Value]°C
Temperature at 5% Weight Loss[Experimental Value]°C
Protocol 4: Rotating Pressure Vessel Oxidation Test (RPVOT)

The RPVOT (ASTM D2272) is an accelerated aging test that measures the resistance of a lubricant to oxidation.[16][17][18][19][20] The result is reported as the time in minutes required for a specified pressure drop.

Step-by-Step Methodology:

  • Sample Preparation: Place a 50g sample of the lubricant, 5g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[18]

  • Assembly and Pressurization: Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.[16][18]

  • Test Execution:

    • Place the sealed vessel in a heating bath maintained at 150°C.[16][18]

    • Rotate the vessel at 100 rpm.[18]

    • Continuously monitor the pressure inside the vessel.

  • Endpoint Determination: The test is complete when the pressure drops by 25.4 psi (175 kPa) from the maximum observed pressure.[18] The time taken to reach this point is the RPVOT result.

Data Presentation:

ParameterValueUnits
Test Temperature150°C
Initial Oxygen Pressure90psi
RPVOT Result[Experimental Value]minutes

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- as a potential high-performance lubricant. Successful performance in these standardized tests, particularly demonstrating a high viscosity index, low wear scar diameter, and high thermal and oxidative stability, would strongly support its viability as a novel lubricant base oil.

Further investigations could involve the formulation of this base oil with various additive packages (e.g., anti-wear additives, antioxidants, friction modifiers) to enhance specific properties and tailor its performance for demanding applications.

References

  • ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021.

  • ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C, ASTM International, West Conshohocken, PA, 2016.

  • eralytics GmbH. ASTM D2270.

  • Petro-Lubricant Testing Laboratories Inc. ASTM D4172: Four Ball Wear of Oil @ 1 hr.

  • Wang, J. C. S., & Johnson, D. E. (1982). Thermogravimetric Analysis of Lubricants. SAE Technical Paper 821252.

  • Engineered Fluids. ASTM D2270 Explained | A Practical Guide To Viscosity Index Calculation.

  • TestOil. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever.

  • Valorem Chemicals Pty Ltd. The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test.

  • Petro-Lubricant Testing Laboratories Inc. ASTM D2270: Viscosity Index -calculation with 40°C and 100°C, D445 viscosities.

  • ASTM International. Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • SPL, Inc. ASTM D2270.

  • TA Instruments. Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA).

  • ASTM D2272-22, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel, ASTM International, West Conshohocken, PA, 2022.

  • Biosynthetic Technologies. Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT).

  • Intertek. RPVOT RBOT ASTM D2272 Testing.

  • Savant Labs. Wear Preventive Characteristics.

  • expometals.net. Enhancing thermal stability of dry lubricants in drawing processes with sustainable additives.

  • Newgate Simms. Lubricant Thermal Stability test.

  • Fluid & Oil Analysis Technology. RPVOT - Measure Oxidation Stability ASTM D-2272.

  • PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.

  • AIP Publishing. Thermal Stability Study of Commercial Lube Oil at Moderate Temperature and Long Working Period.

Sources

Harnessing the Potential of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane: A Novel Synthetic Base Fluid for High-Performance Industrial Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Formulation Protocol for Researchers

Abstract

The relentless pursuit of mechanical efficiency and equipment longevity places ever-increasing demands on industrial lubricants. Synthetic base fluids form the cornerstone of high-performance formulations, offering significant advantages over conventional mineral oils. This document introduces (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, a novel synthetic hydrocarbon, as a promising candidate for next-generation lubricant formulations. Due to its unique dicyclohexyl structure, this molecule is predicted to offer an exceptional combination of high viscosity index, superior thermal-oxidative stability, and low volatility. This guide provides a comprehensive framework for researchers and formulators, detailing the predicted physicochemical properties of this fluid, strategic formulation protocols for developing advanced hydraulic and gear oils, and rigorous performance validation methodologies. The protocols emphasize a co-basestock approach to overcome the inherent challenge of additive solubility in highly non-polar fluids, ensuring a robust and versatile formulation platform.

Introduction: The Case for a Novel Cycloaliphatic Base Fluid

The performance ceiling of an industrial lubricant is fundamentally defined by its base oil. While polyalphaolefins (PAOs), classified as API Group IV base stocks, have long been the industry standard for synthetics, the exploration of novel molecular architectures continues.[1] Synthetic fluids are engineered to provide enhanced performance characteristics, including wider operating temperature ranges, improved stability, and extended service life.[2][3]

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, also known by its IUPAC name 2,4-Dicyclohexyl-2-methylpentane[4], is a saturated cycloaliphatic hydrocarbon. Its molecular structure, featuring two bulky cyclohexyl rings, suggests a significant potential for use as a high-performance lubricant base stock. Saturated ring structures are known to impart a high viscosity index (VI) and excellent thermal stability. The branched pentane backbone is expected to disrupt crystallization at low temperatures, predicting a very low pour point.

This document serves as a theoretical and practical guide for leveraging this promising, albeit novel, molecule. We will explore its predicted properties based on fundamental chemical principles and provide actionable, step-by-step protocols for its formulation and validation in demanding industrial applications.

Molecular Structure and Predicted Physicochemical Profile

Understanding the molecular structure is paramount to predicting the performance of a new base fluid. The structure of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane combines features that are highly desirable in a lubricant base oil.

Figure 1: Molecular Structure of 2,4-Dicyclohexyl-2-methylpentane.

Based on this structure, we can infer a physicochemical profile and compare it to a well-understood Group IV synthetic base stock, such as PAO 6.

Table 1: Predicted Properties of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane vs. PAO 6

Property(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (Predicted)Polyalphaolefin (PAO 6) (Typical)Rationale for Prediction
Kinematic Viscosity @ 100°C, cSt 6.5 - 8.0~6.0The bulky, rigid dicyclohexyl structure increases intermolecular friction compared to the more flexible alkyl chains of PAO.
Viscosity Index (VI) > 140~135The rigid cycloaliphatic rings provide significant resistance to viscosity thinning at elevated temperatures.[5]
Pour Point, °C < -50< -55The asymmetric, branched structure effectively inhibits the formation of a crystalline wax lattice at low temperatures.[5]
Flash Point, °C > 230~220Higher molecular weight and lower volatility compared to a PAO of similar viscosity.
Noack Volatility (% loss) < 5~6The substantial molecular structure reduces volatility under high-temperature conditions.
Thermal & Oxidative Stability ExcellentExcellentFully saturated hydrocarbon structure lacks reactive sites like double bonds, leading to high stability.[1]
Additive Solubility Poor to ModeratePoor to ModerateAs a non-polar hydrocarbon, solubility for polar additives will be limited, necessitating the use of co-solvents.
Traction Coefficient Moderate to HighLowThe rigid ring structures may lead to a higher coefficient of fluid friction under elastohydrodynamic lubrication (EHL) conditions.

Strategic Formulation Framework

The primary challenge in formulating with this novel base fluid is its predicted non-polar nature, which limits the solubility of many essential performance additives (e.g., anti-wear, extreme pressure, rust inhibitors). To overcome this, a co-basestock strategy is strongly recommended.

Co-Basestock Selection: The use of a polar API Group V base oil, such as a synthetic ester, is the preferred approach. Esters act as excellent solubilizing agents for polar additives and can offer synergistic benefits, including improved seal compatibility and enhanced surface lubricity.[2] A diester or polyol ester would be a suitable choice.

The following workflow provides a logical progression for developing and validating a finished lubricant using (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Formulation_Workflow A 1. Base Fluid Characterization (Viscosity, VI, Pour Point) C 3. Additive Solubility Study (Determine required % of co-basestock) A->C B 2. Co-Basestock Selection (e.g., Polyol Ester) B->C D 4. Select Performance Additive Package (AW/EP, AO, Corrosion Inhibitor) C->D Solubility Confirmed E 5. Benchtop Formulation & Blending (Stepwise addition with heating & agitation) D->E F 6. Homogeneity & Stability Test (Visual inspection, store at low/high temp) E->F G 7. Performance Validation Testing (ASTM Standards for target application) F->G Stable Blend H 8. Data Analysis & Formulation Optimization G->H H->E Iterate

Figure 2: Logical workflow for lubricant formulation and validation.

Application-Specific Formulation Protocols

The following are starting-point formulations designed for laboratory-scale evaluation. All percentages are by weight (wt%).

Protocol 1: High-Performance Hydraulic Fluid (ISO VG 46)

This formulation targets applications requiring excellent thermal stability, wear protection, and water separability.[6]

Table 2: Starting-Point Formulation for ISO VG 46 Hydraulic Fluid

ComponentCategoryProposed wt%Function & Rationale
(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane API Group V (Synthetic Hydrocarbon)80.0%Primary base fluid; provides high VI and thermal stability.
Di-isodecyl Adipate (DIDA) API Group V (Diester)17.5%Co-basestock; solubilizes additives and improves seal compatibility.
Ashless Hydraulic Additive Package Performance Additives2.5%Provides anti-wear, antioxidant, anti-foam, and corrosion inhibition properties. Package should contain zinc-free components for modern systems.

Step-by-Step Blending Protocol:

  • Vessel Preparation: Ensure a clean, dry, and inert (nitrogen-blanketed, if possible) blending vessel equipped with a variable-speed overhead stirrer and a heating mantle.

  • Component Charging: Charge the vessel with the (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (80.0%) and the Di-isodecyl Adipate (17.5%).

  • Initial Blending and Heating: Begin agitation at a low speed (e.g., 200 RPM) to create a vortex. Heat the base oil blend to 60-70°C. This reduces viscosity and facilitates the dissolution of the additive package.

  • Additive Incorporation: Slowly introduce the ashless hydraulic additive package (2.5%) into the vortex of the agitated, heated base oil blend. Causality Note: Slow addition prevents agglomeration of the additive components, ensuring complete and uniform dissolution.

  • Homogenization: Maintain the temperature at 60-70°C and continue stirring for a minimum of 60 minutes after the final additive addition to ensure the blend is completely homogeneous.

  • Cooling and Quality Control: Turn off the heat and allow the blend to cool to room temperature while maintaining slow agitation. Take a sample for visual inspection (should be clear and bright) and subsequent performance testing.

Protocol 2: Heavy-Duty Industrial Gear Oil (ISO VG 220)

This formulation is designed for enclosed gear systems operating under heavy loads and high temperatures, requiring robust extreme pressure (EP) and anti-wear (AW) protection.

Table 3: Starting-Point Formulation for ISO VG 220 Gear Oil

ComponentCategoryProposed wt%Function & Rationale
(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane API Group V (Synthetic Hydrocarbon)75.0%Primary base fluid; provides excellent thermal stability and high VI for consistent film thickness across a wide temperature range.
Polyol Ester (e.g., Trimethylolpropane Trioleate) API Group V (Ester)20.0%Co-basestock; critical for solubilizing the polar EP/AW additives and provides inherent lubricity.
EP/AW Gear Additive Package Performance Additives5.0%Contains sulfur-phosphorus chemistry for extreme pressure protection, along with antioxidants, corrosion inhibitors, and foam inhibitors.

Step-by-Step Blending Protocol:

  • Vessel Preparation: Use a clean, dry blending vessel with controlled heating and mechanical stirring.

  • Component Charging: Charge the vessel with the (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (75.0%) and the Polyol Ester (20.0%).

  • Initial Blending and Heating: Begin agitation and heat the base oil blend to 70-80°C. Causality Note: A slightly higher temperature is used here to ensure the complete dissolution of the more complex and viscous gear oil additive package.

  • Additive Incorporation: Slowly pour the EP/AW gear additive package (5.0%) into the vortex of the stirred base oil blend. Be mindful of potential viscosity increases.

  • Homogenization: Maintain the temperature and stir for 90-120 minutes to ensure all components, particularly the sulfur-phosphorus compounds, are fully dissolved and integrated.

  • Cooling and Quality Control: Allow the finished lubricant to cool to ambient temperature under gentle agitation. The final product should be visually inspected for clarity and lack of sediment before performance validation.

Performance Validation and Self-Validating Protocols

A formulation is only as good as its tested performance. Rigorous testing according to established industry standards is non-negotiable for validating the efficacy of these formulations and ensuring they meet the demands of the target application.[7][8] The results of these tests serve as a self-validating system for the protocols described above.

Table 4: Key Performance Tests for Lubricant Validation

Performance ParameterTest MethodISO VG 46 Hydraulic FluidISO VG 220 Gear OilPurpose of Test
Kinematic Viscosity ASTM D445 Confirms the lubricant meets the correct viscosity grade at 40°C and 100°C.[9]
Viscosity Index ASTM D2270 Measures the resistance to viscosity change with temperature; a key indicator of a high-performance synthetic.
Pour Point ASTM D97 Determines the lowest temperature at which the oil will flow, crucial for cold-start operations.
Oxidation Stability (RPVOT) ASTM D2272 Assesses the oil's resistance to thermal and oxidative breakdown, predicting its service life.[9]
Corrosion Prevention ASTM D665 Evaluates the ability of the lubricant to protect metal surfaces from rust in the presence of water.[6]
Water Separability (Demulsibility) ASTM D1401 Measures how quickly the oil separates from water, a critical property for hydraulic systems.
Foam Characteristics ASTM D892 Evaluates the lubricant's tendency to foam and the stability of that foam, which can impede lubrication.
Four-Ball Wear Test ASTM D4172 Measures the anti-wear properties of the lubricant under controlled load, speed, and temperature.
FZG Scuffing Test ASTM D5182 Determines the load-carrying capacity and extreme pressure properties of gear lubricants.

Conclusion

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane represents a promising new frontier in synthetic lubricant technology. Its predicted properties—high VI, excellent thermal stability, and a low pour point—position it as an ideal candidate for formulating premium industrial lubricants. While its non-polar nature presents a formulation challenge, this can be effectively overcome through a strategic co-basestock approach using polar esters. The protocols outlined in this guide provide a robust, scientifically-grounded framework for researchers to begin exploring the full potential of this novel base fluid. Rigorous adherence to the blending and validation methodologies will be crucial in translating the predicted molecular advantages into tangible, high-performance lubrication solutions.

References

  • Vertex AI Search. (n.d.). Evaluating the performance of industrial lubricants.
  • Henderson, T. (2024, July 5). Laboratory Methods for Testing Lubricants: Ensuring Performance and Reliability.
  • Mettler Toledo. (n.d.). Understanding Lubricant Excellence in Industrial Lab Applications.
  • Tri-iso. (n.d.). Synthetic Lubricant Basestocks - Formulations Guide.
  • North American Lubricants. (n.d.). Formulation & Composition.
  • Bruker. (n.d.). Lubricants Testing.
  • Alfa Chemistry. (2025, November 6). How Lubricating Oils and Greases Are Tested. YouTube.
  • Machinery Lubrication. (n.d.). Understanding the Differences Between Base Oil Formulations.
  • Fluid Life. (2023, May 23). Synthetic Base Oils.
  • Valvoline™ Global. (n.d.). The Importance Of Synthetic Lubricants Across Various Industries.
  • Matrix Fine Chemicals. (n.d.). (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8.

Sources

Application Note & Protocol: Advanced Rheological Characterization of Gellan Gum Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

A Note on Scope: The provided CAS Number 38970-72-8 corresponds to 2,4-Dicyclohexyl-2-methylpentane, a low-viscosity hydrocarbon lubricant.[1][2][3][4][5][6][7][8][9] The detailed request for an in-depth technical guide on rheological properties, complete with protocols for complex fluid characterization, strongly suggests an interest in a viscoelastic material, such as a hydrogel. Given this discrepancy, this application note will focus on a scientifically relevant and well-studied hydrogel system: Gellan Gum . This polysaccharide is extensively used in research and industry, and its rheological behavior is critical to its function.

Introduction: The Rheological Fingerprint of Gellan Gum

Gellan gum is an anionic polysaccharide produced by the bacterium Sphingomonas elodea.[10] It has gained widespread use in the food, pharmaceutical, and biomedical fields due to its remarkable ability to form robust gels at very low concentrations.[11][12] These gels can be either firm and brittle (low-acyl gellan gum) or soft and elastic (high-acyl gellan gum), depending on the chemical structure. The transition from a liquid-like solution (sol) to a solid-like gel is typically triggered by changes in temperature or the presence of cations, which screen electrostatic repulsion and promote the formation of double-helical structures and their subsequent aggregation.[10][13][14]

Understanding the rheological properties of gellan gum is paramount for its application. Rheology, the study of the flow and deformation of matter, provides a quantitative "fingerprint" of a material's mechanical behavior.[15] For researchers in drug development, tissue engineering, and food science, this fingerprint is crucial for:

  • Predicting Performance: Properties like viscosity, elasticity, and yield stress dictate how a gellan gum formulation will behave during processing (e.g., pumping, mixing, injecting) and in its final application (e.g., suspension stability, texture, drug release profile).[16]

  • Quality Control: Ensuring batch-to-batch consistency of raw materials and final products.

  • Formulation Development: Systematically tuning formulations to achieve desired mechanical properties.

This guide provides a comprehensive framework for the experimental setup and execution of key rheological tests to characterize gellan gum hydrogels, ensuring data integrity and reproducibility.

Causality of Experimental Design: Probing Viscoelasticity

Gellan gum hydrogels are classic examples of viscoelastic materials, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics. A complete rheological profile requires a suite of tests to probe these properties under different conditions. The primary instrument for these measurements is a rotational rheometer, which can apply controlled stress or controlled strain and measure the resulting response.[15][17]

The core experimental design revolves around two fundamental modes of testing: rotational (flow) tests and oscillatory tests .

  • Rotational Tests: These are used to measure the viscosity of the material as a function of shear rate or shear stress. This is critical for understanding how the material will flow under processing conditions. For gellan gum solutions, this can reveal shear-thinning behavior, where viscosity decreases as the shear rate increases.[10][18][19]

  • Oscillatory Tests: These are non-destructive tests that probe the internal structure of the material by applying a small, sinusoidal deformation. They are ideal for characterizing the gel structure without disrupting it.[15][16] Key parameters derived from these tests are the Storage Modulus (G') , representing the elastic (solid-like) component, and the Loss Modulus (G'') , representing the viscous (liquid-like) component.

The logical flow of experimentation is designed to first define the material's linear viscoelastic region (LVER), then to characterize its structure and flow behavior within that region, and finally to investigate its response to external stimuli like temperature.

Experimental Workflow and Protocols

Diagram of the Experimental Workflow

The following diagram outlines the logical progression of experiments for a comprehensive rheological characterization of a gellan gum hydrogel.

G cluster_prep Part 1: Sample Preparation cluster_lver Part 2: Defining the Linear Viscoelastic Region (LVER) cluster_char Part 3: Material Characterization cluster_analysis Part 4: Data Analysis & Interpretation prep Prepare Gellan Gum Solution (e.g., 1.0 wt% in DI Water) heat Heat to 90°C with Stirring for Full Hydration prep->heat cool Load Hot Sample onto Rheometer at Measurement Temperature heat->cool amp_sweep Amplitude Sweep (Constant Frequency) cool->amp_sweep Load Sample determine_strain Determine Critical Strain (γ₀) (Strain within LVER) amp_sweep->determine_strain freq_sweep Frequency Sweep (at γ₀) determine_strain->freq_sweep Use γ₀ flow_sweep Flow Sweep (Shear Rate Ramp) determine_strain->flow_sweep temp_sweep Temperature Sweep (Cooling/Heating Ramp) determine_strain->temp_sweep analysis Analyze G', G'', tan(δ) Viscosity (η), Yield Stress (τ₀) Gelation Temperature (Tgel) freq_sweep->analysis flow_sweep->analysis temp_sweep->analysis

Caption: Experimental workflow for rheological analysis of gellan gum.

Protocol: Sample Preparation

Reproducibility begins with meticulous sample preparation. The hydration of gellan gum powder is sensitive to temperature and the presence of ions.[20]

  • Materials: Low-acyl gellan gum powder, deionized water, magnetic stir bar, hot plate with stirring capability, analytical balance.

  • Procedure: a. Weigh the desired amount of gellan gum powder to prepare a solution of a specific concentration (e.g., 0.5 - 1.5 wt%). b. While vigorously stirring the deionized water at room temperature, slowly add the gellan gum powder to create a vortex. This prevents the formation of lumps. c. Continue stirring at room temperature for at least 30 minutes to allow for initial dispersion. d. Heat the suspension to 90°C while stirring and hold at this temperature for 10-15 minutes to ensure complete hydration of the polymer chains.[12] The solution should become clear. e. Cover the container to minimize evaporative losses. If necessary, add pre-heated deionized water to correct for any loss in weight. f. The hot, liquid sample is now ready to be loaded onto the rheometer.

Protocol: Rheometer Setup and Geometry Selection
  • Instrument: A stress-controlled or strain-controlled rotational rheometer equipped with a Peltier plate for precise temperature control is required.

  • Geometry: For hydrogels, a parallel plate geometry (e.g., 40 mm or 60 mm diameter) is often suitable. To mitigate potential issues with wall slip, which can lead to erroneous data, using a sandblasted or cross-hatched plate is highly recommended.[17] Set the gap between the plates to 1 mm.

  • Loading the Sample: a. Pre-heat the rheometer's lower plate to the desired initial testing temperature (e.g., 60°C). b. Carefully pour the hot gellan solution onto the center of the lower plate. c. Lower the upper geometry to the desired gap (e.g., 1000 µm). A small bulge of sample should be visible around the edge of the geometry. Trim any excess sample carefully. d. To prevent drying, cover the exposed sample edge with a solvent trap.

Protocol: Amplitude Sweep (Determining the LVER)

The purpose of this test is to find the range of strain over which the hydrogel's structure is not disturbed by the measurement itself.

  • Test Parameters:

    • Mode: Oscillatory, Strain Sweep

    • Frequency: Constant at 1 Hz (or 10 rad/s)

    • Strain Range: Logarithmic sweep from 0.01% to 100%

    • Temperature: Hold at the desired measurement temperature (e.g., 25°C).

  • Procedure: Allow the sample to equilibrate at the set temperature for at least 5 minutes before starting the test.

  • Analysis: Plot G' and G'' versus strain. The LVER is the region where G' and G'' are constant and independent of the applied strain. Select a strain value from within this region (e.g., 0.5%) for subsequent oscillatory tests.

Protocol: Frequency Sweep (Probing Gel Structure)

This test characterizes the time-dependent mechanical response of the gel.

  • Test Parameters:

    • Mode: Oscillatory, Frequency Sweep

    • Strain: Constant at a value within the LVER (e.g., 0.5%).

    • Frequency Range: Logarithmic sweep from 100 to 0.01 Hz.

    • Temperature: Hold at the desired measurement temperature (e.g., 25°C).

  • Analysis: For a true gel, the G' value will be significantly higher than the G'' value, and both moduli will be largely independent of frequency across the tested range.[10][16]

Protocol: Temperature Sweep (Monitoring Gelation)

This test is critical for determining the sol-gel transition temperature.

  • Test Parameters:

    • Mode: Oscillatory, Temperature Ramp

    • Strain: Constant at a value within the LVER (e.g., 0.5%).

    • Frequency: Constant at 1 Hz.

    • Temperature Program: Ramp down from a high temperature (e.g., 70°C) to a low temperature (e.g., 10°C) at a controlled rate (e.g., 2°C/min).[14]

  • Analysis: Plot G' and G'' versus temperature. The gelation temperature (Tgel) is often identified as the crossover point where G' = G''. A sharp increase in G' is indicative of gel formation.[14]

Protocol: Flow Sweep (Measuring Viscosity)

This test measures the viscosity of the material as a function of the applied shear rate.

  • Test Parameters:

    • Mode: Rotational, Flow Ramp

    • Shear Rate Range: Logarithmic sweep from 0.1 s⁻¹ to 100 s⁻¹.

    • Temperature: Hold at the desired measurement temperature.

  • Analysis: Plot viscosity versus shear rate. For gellan gum solutions and weak gels, a shear-thinning behavior is typically observed, where viscosity decreases with increasing shear rate.[10][21] This is a non-Newtonian characteristic. Conformance to standards such as ASTM D2196 can be considered for non-Newtonian fluids.[22][23][24][25][26]

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.

Rheological ParameterTypical Value (1% Low-Acyl Gellan Gum)Significance
Storage Modulus (G') at 1 Hz, 25°C100 - 1000 PaMeasures the elastic character or "stiffness" of the gel.
Loss Modulus (G'') at 1 Hz, 25°C1 - 10 PaMeasures the viscous character or energy dissipation.
Tan(δ) (G''/G') at 1 Hz, 25°C< 0.1Indicates the degree of solid-like behavior (lower is more solid-like).
Gelation Temperature (Tgel) 30 - 45°CThe temperature at which the sol-to-gel transition occurs upon cooling.
Viscosity (η) at 1 s⁻¹, 25°C1 - 10 Pa·sResistance to flow under low shear conditions.
Flow Behavior Index (n) < 1Indicates the degree of shear-thinning behavior.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive rheological characterization of gellan gum hydrogels. By systematically performing amplitude, frequency, temperature, and flow sweeps, researchers can obtain a detailed understanding of the material's viscoelastic properties. This knowledge is essential for the intelligent design and quality control of gellan gum-based formulations in a wide array of scientific and industrial applications. Adherence to standardized methodologies, such as those outlined in ISO 3219 for polymers, ensures data comparability and integrity.[27][28][29][30][31]

References

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

  • ASTM International. (2018). ASTM D2196-18, Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. Retrieved from [Link]

  • ASTM International. (n.d.). D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D2196-15 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2196 testing. Retrieved from [Link]

  • Tako, M., Sakae, A., & Nakamura, S. (1989). Rheological Properties of Gellan Gum in Aqueous Media. Agricultural and Biological Chemistry, 53(3), 771-776. Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D2196-2018 "Standard Test Method for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer". Retrieved from [Link]

  • Di Marzio, N., et al. (2022). Correlating Rheological Properties of a Gellan Gum-Based Bioink: A Study of the Impact of Cell Density. Polymers, 14(15), 3183. Retrieved from [Link]

  • Burella, G., & D'Amico, F. (2014). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 1063-1073. Retrieved from [Link]

  • TA Instruments. (2022). Rheology of Hydrogels. Retrieved from [Link]

  • Wang, L., et al. (2013). A Study on the Gelation Properties and Rheological Behavior of Gellan Gum. Applied Mechanics and Materials, 284-287, 730-734. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Rheological characterization of biological hydrogels in aqueous state. Retrieved from [Link]

  • ResearchGate. (n.d.). Rheological properties of 1 wt% gellan gum at different temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of rheological measurements for all hydrogels. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Rheological behavior of high acyl gellan gum solution at gel point. Retrieved from [Link]

  • ResearchGate. (n.d.). Rheological Properties of Gellan Gum in Aqueous Media. Retrieved from [Link]

  • CP Kelco. (n.d.). How to prepare gellan gum solutions?. Retrieved from [Link]

  • EUROLAB. (n.d.). EN ISO 3219 Rheology. Retrieved from [Link]

  • iTeh Standards. (2021). EN ISO 3219-1:2021 - Rheology - Part 1: Vocabulary and symbols for rotational and oscillatory rheometry. Retrieved from [Link]

  • EVS. (n.d.). ISO 3219:1993. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO-3219-1993.pdf. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 1,1'-(1,1,3-Trimethyl-1,3-propanediyl)biscyclohexane. Retrieved from [Link]

  • EVS. (n.d.). EVS-EN ISO 3219:2000. Retrieved from [Link]

  • Universitat Politècnica de Catalunya. (n.d.). Gellan hydrogels: preparation, rheological characterization and application in encapsulation of curcumin. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Retrieved from [Link]

  • Acta Scientific. (2019). Preparation of Gellan Gum and Chitosan based In-Situ Gel of Timolol Maleate for Ophthalmic Drug Delivery and Evaluation of. Retrieved from [Link]

  • Washington State University. (n.d.). International Journal of Food Engineering. Retrieved from [Link]

  • Rotrex. (n.d.). Rotrex SX150 Supercharger Traction Fluid Safety Data Sheet. Retrieved from [Link]

  • Qingdao Sigma Chemical Co., Ltd. (n.d.). 2,4-dicyclohexyl-2-methylpentane cas:38970-72-8. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). 38970-72-8 / 4-845. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Art of Modern Organic Synthesis

Organic synthesis is the cornerstone of innovation across a multitude of scientific disciplines, from medicine to materials science.[1][2] It is the art and science of constructing complex organic compounds from simpler starting materials, enabling the creation of molecules with tailored properties and functions.[1][2] In the realm of materials science, this translates to the design of novel organic materials with enhanced mechanical strength, superior electronic conductivity, and unique optical properties.[3] For drug development professionals, it is the engine that drives the discovery of new therapeutic agents by allowing for the systematic modification of molecular structures to improve efficacy and reduce side effects.[4][5][6]

This guide provides an in-depth exploration of key synthetic strategies for novel organic materials, offering not just step-by-step protocols but also the underlying rationale for experimental choices. It is designed for researchers and scientists who seek to move beyond rote execution and truly understand the "why" behind the "how" in the synthesis of next-generation organic materials.

I. Strategic Pillars of Modern Organic Synthesis

The contemporary landscape of organic synthesis is marked by a drive for efficiency, selectivity, and sustainability.[7][8] Several key methodologies have emerged as powerful tools for the construction of complex molecular architectures.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Power of Precision

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[7] These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, offer a high degree of control and are foundational in the synthesis of conjugated polymers and small molecules for organic electronics.[]

Causality in Catalyst Selection: The choice of palladium catalyst, ligands, and reaction conditions is critical and is dictated by the specific substrates and desired outcome. For instance, bulky, electron-rich phosphine ligands often enhance the catalytic activity for challenging cross-coupling reactions by promoting the reductive elimination step.

Protocol 1: Synthesis of a Donor-Acceptor Conjugated Polymer via Suzuki Coupling

This protocol details the synthesis of a common type of polymer used in organic photovoltaics.

Materials:

  • Monomer 1 (Distannyl derivative of a donor unit)

  • Monomer 2 (Dibromo derivative of an acceptor unit)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Aqueous solution of potassium carbonate (2 M)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for Suzuki Polymerization.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble and flame-dry all glassware. Purge the system with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: In the reaction flask, combine Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq).

  • Solvent and Base: Add anhydrous toluene, followed by the degassed 2M potassium carbonate solution. The two-phase system is crucial for the catalytic cycle.

  • Reaction: Heat the mixture to 90°C and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Workup: After the desired molecular weight is achieved, cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Purification: Collect the polymer by filtration and purify using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer). This removes catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under high vacuum at an elevated temperature.

Self-Validating System: The success of the synthesis is validated through a comprehensive characterization of the final polymer.

B. "Click Chemistry": The Elegance of Simplicity

Introduced by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is widely used in materials science and bioconjugation.

Causality in Reaction Choice: The appeal of click chemistry lies in its orthogonality to many other functional groups, allowing for the straightforward synthesis of complex architectures without the need for extensive protecting group strategies.[1]

II. Characterization: Unveiling the Molecular Architecture and Properties

The synthesis of a novel organic material is only complete upon its thorough characterization. A suite of analytical techniques is employed to confirm the chemical structure, purity, and physical properties of the newly synthesized compound.[10][11]

Table 1: Key Characterization Techniques and Their Applications

TechniqueInformation ObtainedRelevance to Material Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, and purity.[11][12]Confirms the successful synthesis of the target molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[11][12]Confirms the molecular formula of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.[11][12]Verifies the incorporation of desired functionalities.
UV-Visible Spectroscopy Electronic absorption properties.Determines the optical bandgap, crucial for electronic and photonic applications.
Gel Permeation Chromatography (GPC) Molecular weight distribution of polymers.Impacts the mechanical and electronic properties of polymeric materials.
Cyclic Voltammetry (CV) Redox potentials (HOMO/LUMO energy levels).Essential for designing materials for organic electronics.

Guidelines for Characterization: For any new substance, it is imperative to provide convincing evidence of its homogeneity and identity.[13][14] This typically involves a combination of spectroscopic and analytical techniques. For instance, elemental analysis should be within ±0.4% of the calculated value to confirm 95% sample purity.[14]

Protocol 2: Standard Characterization of a Novel Organic Small Molecule

This protocol outlines the typical workflow for characterizing a newly synthesized organic small molecule intended for use in organic field-effect transistors (OFETs).

Experimental Workflow:

Caption: Characterization Workflow for a New Organic Material.

Step-by-Step Methodology:

  • Purification: The crude product is purified using an appropriate technique, such as column chromatography or recrystallization, to remove any unreacted starting materials or byproducts.[13]

  • Purity Confirmation: The purity of the isolated compound is assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A single spot or peak indicates a high degree of purity.[11]

  • Structural Verification:

    • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.[12]

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight.[11]

    • FTIR Spectroscopy: Analyze a sample to identify the characteristic vibrational frequencies of its functional groups.[12]

  • Property Evaluation:

    • UV-Vis Spectroscopy: Prepare a dilute solution of the compound and record its absorption spectrum to determine its optical properties.

    • Cyclic Voltammetry: Perform CV on a thin film or solution of the material to determine its electrochemical properties and estimate the HOMO and LUMO energy levels.

    • Thermal Analysis: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability and phase transitions of the material.

Self-Validating System: The consistency of data across these multiple, independent techniques provides a high degree of confidence in the identity and purity of the synthesized material.

III. Applications in Drug Development

The principles of organic synthesis are central to drug discovery and development.[4][5][15] Medicinal chemists design and synthesize novel molecules to interact with specific biological targets.[5][] The ability to rationally modify a lead compound's structure allows for the optimization of its pharmacological properties, such as potency, selectivity, and metabolic stability.[5][6]

Structure-Activity Relationship (SAR) Studies: A key aspect of drug development is the systematic modification of a molecule's structure to understand how these changes affect its biological activity. This iterative process of synthesis and biological testing is fundamental to identifying promising drug candidates.[4]

Conclusion: The Future of Organic Material Synthesis

The field of organic synthesis is continuously evolving, with a growing emphasis on sustainable practices, automation, and the integration of computational tools.[7][8] The development of new catalytic systems and reaction methodologies will continue to push the boundaries of what is possible, enabling the creation of increasingly complex and functional organic materials.[16][17] These advancements will undoubtedly fuel further innovation in areas ranging from renewable energy and electronics to human health.[3][18]

References

  • Advancements in the Application of Organic Chemistry in Materials Science. (2024). ResearchGate. [Link]

  • Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. (2023). R Discovery. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen. [Link]

  • Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. (2023). MDPI. [Link]

  • Advances in organic synthesis methods. (2019). The Pharma Innovation Journal. [Link]

  • Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. (2014). Proceedings of the Royal Society A. [Link]

  • Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications. [Link]

  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Applications of organic chemistry in pharmaceuticals and materials science. (n.d.). LinkedIn. [Link]

  • Future Trends in Organic Synthesis. (n.d.). Solubility of Things. [Link]

  • Synthetic Methods in Organic Electronic and Photonic Materials: A Practical Guide. (n.d.). ResearchGate. [Link]

  • Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. (2023). Hilaris Publisher. [Link]

  • Editorial: Design, Synthesis, and Application of Novel π-Conjugated Materials—Part Ⅱ. (2022). Frontiers in Chemistry. [Link]

  • Synthetic Methods in Organic Electronic and Photonic Materials: A Practical Guide. (2015). Google Books.
  • Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. (2023). MDPI. [Link]

  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions. [Link]

  • The Critical Role of Organic Chemistry in Drug Discovery. (2016). ACS Chemical Neuroscience. [Link]

  • New materials for organic electronics: from synthesis to processing, characterization and device physics. (n.d.). EMRS. [Link]

  • The role of Organic Chemistry in Pharmaceuticals. (2024). Reachem. [Link]

  • Development of Novel Catalysts for Sustainable Organic Synthesis. (2024). ResearchGate. [Link]

  • Special Issue : Organic Synthesis: Novel Catalysts, Strategies, and Applications. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its IUPAC name, 2,4-dicyclohexyl-2-methylpentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this complex, high-boiling point alkane. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- and what are the expected impurities?

A1: The most likely industrial synthesis route is a Friedel-Crafts alkylation reaction.[1][2] This involves the reaction of cyclohexane with a suitable alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Given the structure of the target molecule, a plausible alkylating agent would be a derivative of isobutylene, such as 4-chloro-2,4-dimethyl-1-pentene or 2,4-dichloro-2,4-dimethylpentane.

The primary challenge with Friedel-Crafts alkylation is the propensity for side reactions, leading to a complex mixture of products.[1] Key impurities to anticipate include:

  • Polyalkylated Cyclohexanes: The initial product is more reactive than the starting cyclohexane, leading to the addition of more alkyl groups to the cyclohexane ring.[1]

  • Structural Isomers: Carbocation rearrangements are common in Friedel-Crafts reactions, which can lead to the formation of various structural isomers with the same molecular weight as the target compound.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave residual cyclohexane and the alkylating agent.

  • Oligomerization Products: The alkylating agent can react with itself to form oligomers.

Q2: What are the main challenges in purifying Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-?

A2: The primary purification challenges stem from the physical and chemical properties of the target molecule and its likely impurities:

  • High Boiling Point: The target compound has a high boiling point, making atmospheric distillation impractical due to the risk of thermal decomposition.

  • Structural Similarity of Impurities: The byproducts, particularly structural isomers and polyalkylated derivatives, often have very similar boiling points and polarities to the desired product, making separation by traditional distillation or chromatography difficult.

  • Potential for Stereoisomers: The presence of stereocenters in the molecule means that it can exist as a mixture of diastereomers (cis/trans isomers), which are notoriously difficult to separate.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile and semi-volatile organic compounds. A high-temperature GC (HTGC) method may be necessary to handle the high boiling point of the compound and its impurities.[3][4][5] The mass spectrometer is crucial for identifying the various isomers and byproducts based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): While less common for nonpolar alkanes, specialized HPLC techniques, such as reversed-phase chromatography with a suitable non-aqueous mobile phase, could potentially be developed for isomer separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.

Problem 1: Incomplete separation of the product from high-boiling impurities using vacuum distillation.

Cause: The boiling points of the desired product and structurally similar impurities (e.g., polyalkylated cyclohexanes, isomers) are too close for effective separation by standard fractional distillation, even under vacuum.

Solution:

1. Optimize Vacuum Distillation Conditions:

  • Increase Column Efficiency: Use a longer packed column or a column with a more efficient packing material to increase the number of theoretical plates.

  • Precise Temperature and Pressure Control: Carefully control the distillation pressure and temperature gradient to maximize the separation of components with close boiling points.

2. Consider Advanced Distillation Techniques:

  • Extractive Distillation: Introduce a solvent that alters the relative volatilities of the components, making them easier to separate.[6][7][8] The solvent should be chosen based on its ability to selectively interact with either the desired product or the impurities.

Workflow for Extractive Distillation:

Extractive_Distillation feed Crude Product (Product + Impurities) column Extractive Distillation Column feed->column Feed solvent Solvent solvent->column Solvent Feed condenser Condenser column->condenser reboiler Reboiler column->reboiler distillate Purified Product condenser->distillate bottoms Solvent + Impurities reboiler->bottoms recovery Solvent Recovery Column bottoms->recovery rec_solvent Recycled Solvent recovery->rec_solvent impurities Impurities recovery->impurities rec_solvent->solvent

Caption: Workflow for purification by extractive distillation.

Problem 2: Co-elution of isomers during Gas Chromatography (GC) analysis.

Cause: Structural isomers of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- have very similar polarities and boiling points, leading to poor separation on standard GC columns.

Solution:

1. GC Method Optimization:

  • Column Selection: Use a GC column with a different stationary phase to exploit subtle differences in isomer-column interactions. A more polar column might offer better selectivity.[9]

  • Temperature Program: Employ a slow, shallow temperature ramp to improve the resolution of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best separation efficiency.

2. Advanced Chromatographic Techniques:

  • Preparative Gas Chromatography (pGC): If analytical GC can achieve baseline separation, pGC can be used to isolate small quantities of the pure product for use as an analytical standard or for further characterization.[10]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often CO₂) as the mobile phase and can offer unique selectivity for the separation of non-polar, high molecular weight compounds like branched alkanes.[11][12][13][14]

Logical Relationship for Isomer Separation:

Isomer_Separation start Crude Product (Mixture of Isomers) distillation Fractional Vacuum Distillation start->distillation enriched_fraction Isomer-Enriched Fraction distillation->enriched_fraction prep_chrom Preparative Chromatography (pGC or SFC) enriched_fraction->prep_chrom pure_isomers Isolated Pure Isomers prep_chrom->pure_isomers

Caption: Logical workflow for the separation of challenging isomers.

Problem 3: Product appears pure by GC-FID but fails subsequent characterization (e.g., NMR).

Cause: The Flame Ionization Detector (FID) in GC is a universal detector for hydrocarbons and may not differentiate between co-eluting isomers with the same molecular formula. The peaks may appear sharp and symmetrical, giving a false impression of purity.

Solution:

1. Use a Mass Spectrometric Detector (MS):

  • GC-MS Analysis: Couple your GC to a mass spectrometer. Even if isomers co-elute, they may have slightly different mass spectra (fragmentation patterns) that can be deconvoluted to reveal the presence of multiple components. High-resolution MS can provide exact mass measurements to confirm the elemental composition of each component.[4]

2. Complementary Analytical Techniques:

  • NMR Spectroscopy: As mentioned in the FAQs, ¹H and ¹³C NMR are powerful tools for identifying and quantifying isomers. The presence of unexpected signals or complex splitting patterns can indicate the presence of impurities not resolved by GC.

Data Comparison Table for Purity Assessment:

Analytical TechniqueInformation ProvidedLimitations
GC-FID Retention time, peak area (quantitative)May not resolve isomers, provides no structural information.
GC-MS Retention time, mass spectrum (structural info)Isomers may have very similar mass spectra.
¹H and ¹³C NMR Detailed structural information, quantificationCan be complex to interpret for mixtures of similar compounds.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable high-efficiency packing material (e.g., Raschig rings or structured packing). Use a short-path distillation head to minimize product loss.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect fractions based on the boiling point at the distillation head. Monitor the purity of each fraction by GC-MS.

Protocol 2: Purity Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Column: Use a high-temperature stable capillary column, such as a 5% phenyl-methylpolysiloxane phase.[9][15][16]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Temperature Program: Start with an initial oven temperature that allows for the elution of any low-boiling impurities, then ramp the temperature at a controlled rate to a final temperature high enough to elute the target compound and any high-boiling byproducts.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify the components based on their peak areas.

References

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • LibreTexts. (2022, September 4). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). 26-5-228.pdf. Retrieved from [Link]

  • Shimadzu. (2022, August 19). High Resolution Separation of Hydrocarbons by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization. Retrieved from [Link]

  • NIH. (n.d.). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework. Retrieved from [Link]

  • Unknown. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chromatographic liquid phase separation of n-alkane mixtures using zeolites. Retrieved from [Link]

  • OUCI. (n.d.). Enhanced Extractive Distillation Processes for Separating N-Hexane and 1,2-Dichloroethane. Retrieved from [Link]

  • PubMed. (2012, June 22). High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002022528A1 - Separation of hydrocarbons by extractive distillation.
  • ChemEnggHelp. (n.d.). Extractive Distillation Method for Azeotropes. Retrieved from [Link]

  • Processing Magazine. (n.d.). Extractive distillation: An advanced separation technique. Retrieved from [Link]

  • Google Patents. (n.d.). FR2453842A1 - PROCESS FOR THE PREPARATION OF 2-METHYLPENTANE-2,4-DIOL BY CATALYTIC HYDROGENATION OF DIACETONEALCOOL.
  • ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • Baitai Paike Biotechnology. (n.d.). How to use gas chromatography-mass spectrometry (GC-MS) to detect cyclohexane and benzene? If the peaks of cyclohexane and benzene cannot be separated, what could be the reason?. Retrieved from [Link]

  • ResearchGate. (n.d.). New polyisobutylene-based polymers by Friedel-Crafts alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of High-Molecular-Weight n-Alkanes of Petroleum Origin by High-Temperature Gas Chromatography. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chapter 22 - Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2012/069948 Al.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol.
  • ASTM. (2007, January 1). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • Google Patents. (n.d.). US3060224A - Preparation of dicycloalkyl phthalates.
  • ResearchGate. (2020, February 27). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]

  • NIH. (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3297672A - Polymerization of allyl cyclohexane with a friedel-crafts catalyst.
  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (CAS 38970-72-8).[1] This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction to the Synthesis

The synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, also known as 2,4-dicyclohexyl-2-methylpentane, is typically achieved through a Friedel-Crafts-type alkylation reaction.[2][3][4] This electrophilic aromatic substitution reaction involves the generation of a carbocation that subsequently alkylates an aromatic ring.[5][6] In this specific case, due to the aliphatic nature of the product, the reaction likely proceeds via an acid-catalyzed dimerization and rearrangement of cyclohexene, or the alkylation of cyclohexene with a suitable C12 carbocation precursor. Challenges in this synthesis often revolve around controlling carbocation rearrangements, minimizing side reactions, and purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane?

A common and cost-effective method is the acid-catalyzed alkylation of cyclohexene. In this process, a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is used to protonate cyclohexene, leading to the formation of a cyclohexyl carbocation.[2][5] This carbocation can then react with another cyclohexene molecule, and subsequent rearrangement and reaction with other carbocation precursors in the reaction mixture can lead to the desired product.

Q2: My yield is consistently low. What are the primary factors affecting the yield of this synthesis?

Low yields can stem from several factors:

  • Carbocation Rearrangements: The intermediate carbocations are prone to rearrangements to form more stable species, leading to a mixture of isomeric products.[7][8][9][10]

  • Polymerization: The acidic conditions can promote the polymerization of the cyclohexene starting material, especially at higher temperatures.[11][12]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants to catalyst are critical variables that need to be optimized.[13]

  • Purity of Starting Materials: Impurities in the cyclohexene or solvent can interfere with the reaction.

Q3: I am observing multiple unexpected peaks in my GC-MS analysis. What are these byproducts?

The presence of multiple peaks likely indicates the formation of structural isomers and oligomers. The initial carbocation can undergo hydride and alkyl shifts to form more stable carbocations before reacting with another cyclohexene molecule.[7][9][10] This can lead to a variety of structurally related alkanes. Additionally, polymerization of cyclohexene can contribute to a range of higher molecular weight byproducts.[12]

Q4: How can I minimize the formation of isomeric byproducts?

Controlling carbocation rearrangements is key.[7] This can be achieved by:

  • Lowering the reaction temperature: This favors the kinetically controlled product over thermodynamically more stable rearranged products.[11]

  • Choosing a suitable catalyst: Some solid acid catalysts or milder Lewis acids may offer better selectivity.[13][14]

  • Controlling the addition of reactants: Slow, controlled addition of cyclohexene can help maintain a low concentration of the reactive carbocation intermediate.

Q5: What is the best method for purifying the final product?

Given that (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a high-boiling point, nonpolar alkane, vacuum distillation is the most effective purification technique.[15][16] This method allows for distillation at a lower temperature, preventing thermal decomposition of the product.[15] For removal of specific impurities, other techniques like column chromatography with a nonpolar stationary phase or preparative gas chromatography could be employed.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst.- Low reaction temperature.- Impure starting materials (e.g., presence of water or other nucleophiles).- Use a fresh, anhydrous catalyst. Consider a stronger Lewis acid like AlCl₃.[11]- Gradually increase the reaction temperature while monitoring for product formation.- Ensure all reactants and solvents are dry and pure.
Low Yield with Significant Amount of Unreacted Starting Material - Insufficient reaction time.- Catalyst deactivation.- Increase the reaction time.- Add the catalyst in portions throughout the reaction to maintain its activity.
Formation of a Complex Mixture of Isomers - Carbocation rearrangements are prevalent at higher temperatures.[7][8][9][10]- Lower the reaction temperature. A typical starting point is 0-10 °C.- Experiment with different acid catalysts (e.g., solid acid catalysts) that may offer higher selectivity.[14]
Formation of High Molecular Weight Polymers - High reaction temperature.- High concentration of cyclohexene.- Maintain a lower reaction temperature.- Add the cyclohexene dropwise to the reaction mixture to keep its concentration low and minimize polymerization.[11]
Product is Difficult to Purify from Byproducts - Boiling points of isomers are very close.- Use a high-efficiency fractional vacuum distillation column.- Consider preparative gas chromatography for obtaining a highly pure sample.
Proposed Reaction Mechanism and Side Reactions

The following diagram illustrates a plausible reaction pathway for the formation of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, highlighting the key carbocation intermediates and potential side reactions.

reaction_mechanism cluster_start Initiation cluster_propagation Propagation & Dimerization cluster_rearrangement Rearrangement & Alkylation cluster_termination Termination cluster_side_reactions Side Reactions Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation (2°) Cyclohexene->Cyclohexyl_Carbocation Protonation H+ H+ H+->Cyclohexene Dimer_Carbocation Dimer Carbocation Cyclohexyl_Carbocation->Dimer_Carbocation Alkylation Polymerization Polymerization Cyclohexyl_Carbocation->Polymerization Cyclohexene_2 Cyclohexene Cyclohexene_2->Dimer_Carbocation Rearranged_Carbocation Rearranged Dimer Carbocation Dimer_Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Final_Carbocation Final Product Carbocation Rearranged_Carbocation->Final_Carbocation Alkylation Isomeric_Products Isomeric Products Rearranged_Carbocation->Isomeric_Products Isobutylene_Source Isobutylene (or equivalent) Isobutylene_Source->Final_Carbocation Final_Product (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane Final_Carbocation->Final_Product Hydride Abstraction

Caption: Proposed reaction pathway for the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Experimental Protocols
General Procedure for Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the chosen anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise with vigorous stirring.

  • Reactant Addition: Add a solution of cyclohexene in the anhydrous solvent to the dropping funnel. Add the cyclohexene solution dropwise to the stirred catalyst suspension over 1-2 hours, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice and water.

  • Workup: Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.[15][16] Collect the fraction corresponding to the boiling point of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Data Presentation: Expected Product Characteristics
PropertyValue
IUPAC Name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane[1]
Alternate Name 2,4-Dicyclohexyl-2-methylpentane[1]
CAS Number 38970-72-8[1]
Molecular Formula C₁₈H₃₄[1]
Molecular Weight 250.47 g/mol [1]

References

  • BenchChem. Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • ResearchGate. Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a.
  • Reddit. How Can the Cyclohexene Cation Rearrange? : r/OrganicChemistry. (2024-06-03).
  • CK-12 Foundation. Methods of Purification of Organic Compounds. (2025-11-18).
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Matrix Fine Chemicals. (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8.
  • RSC Publishing. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021-07-13).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16).
  • Google Patents. RU2574402C1 - Method for purification of alkanes from admixtures.
  • Lumen Learning. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook.
  • Wikipedia. Friedel–Crafts reaction.
  • PMC - NIH. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010-01-20).
  • BenchChem. Technical Support Center: Purification of Long-Chain Alkanes.
  • Chemistry Stack Exchange. What happens when I use cyclohexanol to prepare cyclohexene?. (2015-05-07).
  • University of Rochester, Department of Chemistry. How To: Purify by Distillation.
  • Chemistry LibreTexts. Carbocation Rearrangements. (2023-01-22).
  • Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2025-06-23).
  • Chemistry LibreTexts. 14.5: Carbocation Rearrangements. (2022-07-18).
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Friedel-Crafts Alkylation of aromatic molecules.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04).

Sources

Technical Support Center: Synthesis of Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The synthesis of the compound with CAS number 38970-72-8 is not unambiguously defined in publicly accessible scientific literature, with the CAS number being associated with different chemical structures. This guide will therefore focus on a common and illustrative synthetic route for a substituted propanoic acid, namely the malonic ester synthesis of 3-(2-bromophenyl)propanoic acid , to address potential side products and troubleshooting strategies that are broadly applicable to this class of compounds.

Introduction

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids.[1][2][3] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. While robust, this multi-step synthesis can be prone to the formation of side products if not carefully controlled. This guide provides researchers, scientists, and drug development professionals with a troubleshooting framework to identify and mitigate the formation of common impurities during the synthesis of substituted propanoic acids, using the synthesis of 3-(2-bromophenyl)propanoic acid as a representative example.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be and how can I avoid it?

A1: Dialkylation Product

A common side product in malonic ester synthesis is the dialkylated malonic ester .[4] This occurs when the mono-alkylated intermediate undergoes a second deprotonation and subsequent reaction with another molecule of the alkyl halide.

  • Causality: The mono-alkylated malonic ester still possesses one acidic proton on the α-carbon. If a stoichiometric excess of the base or alkyl halide is used, or if the reaction conditions favor further deprotonation, a second alkylation can occur.[5] This leads to the formation of a disubstituted malonic ester, which upon hydrolysis and decarboxylation, yields a carboxylic acid with two additional alkyl groups instead of one.

  • Troubleshooting:

    • Stoichiometry Control: Use of approximately one equivalent of the base (e.g., sodium ethoxide) and the alkyl halide is crucial to favor monoalkylation.[2]

    • Reaction Conditions: Slowly adding the alkyl halide to the reaction mixture at a controlled temperature can help minimize the concentration of the alkyl halide at any given time, thus disfavoring the second alkylation.

    • Purification: The dialkylated product, being larger and often less polar than the desired product, can typically be separated by column chromatography or careful recrystallization.

Q2: My reaction seems incomplete, and I am isolating a significant amount of an intermediate. What is the likely structure and how can I drive the reaction to completion?

A2: Incomplete Hydrolysis

The intermediate you are likely isolating is the mono- or di-ester of the substituted malonic acid . This indicates that the hydrolysis step (saponification) was not efficient.

  • Causality: The hydrolysis of the sterically hindered diester requires vigorous conditions. Insufficient reaction time, temperature, or concentration of the base (e.g., NaOH or KOH) can lead to incomplete conversion of one or both ester groups to the corresponding carboxylate.

  • Troubleshooting:

    • Reaction Conditions: Ensure a sufficient excess of a strong base is used for the saponification. Increasing the reaction temperature and/or extending the reaction time can also drive the hydrolysis to completion.[6][7]

    • Solvent: The choice of solvent can influence the reaction rate. A solvent system that ensures the solubility of both the ester and the aqueous base (e.g., a mixture of ethanol and water) is beneficial.

    • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting ester.

Q3: After decarboxylation, I still see a significant amount of a dicarboxylic acid derivative. What could be the reason and how can I improve the decarboxylation step?

A3: Incomplete Decarboxylation

The presence of a dicarboxylic acid derivative, specifically the substituted malonic acid , indicates that the decarboxylation step was not fully effective.

  • Causality: Decarboxylation of β-keto acids and malonic acids typically occurs upon heating, often in an acidic medium.[8] The reaction proceeds through a cyclic transition state.[8] Insufficient heating (temperature or duration) is the most common reason for incomplete decarboxylation. The stability of the intermediate can also play a role.

  • Troubleshooting:

    • Temperature and Time: Ensure the reaction mixture is heated to a sufficiently high temperature (often the boiling point of the solvent) for an adequate amount of time. The evolution of CO2 gas is an indicator of the reaction's progress.

    • Acidic Conditions: While decarboxylation can occur under neutral or basic conditions, it is often facilitated by an acidic environment.[9] Ensuring the medium is acidic after hydrolysis can promote efficient decarboxylation.

    • Solvent: A high-boiling point solvent can be used to achieve the necessary temperature for decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromophenyl)propanoic Acid via Malonic Ester Synthesis
  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Alkylation: To the resulting solution of the enolate, add 2-bromobenzyl bromide (1.0 eq) dropwise, maintaining the temperature below 50°C. Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis (Saponification): After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).

  • Work-up and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Isolation: Cool the solution in an ice bath to precipitate the crude 3-(2-bromophenyl)propanoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of Crude 3-(2-Bromophenyl)propanoic Acid by Recrystallization

A patent for a similar synthesis suggests a recrystallization process to remove a significant amount of impurities.[10][11]

  • Dissolution: Dissolve the crude 3-(2-bromophenyl)propanoic acid in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and heptane.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Main_Reaction_Pathway diethyl_malonate Diethyl Malonate enolate Enolate diethyl_malonate->enolate 1. NaOEt, EtOH alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester 2. 2-Bromobenzyl bromide dicarboxylic_acid Substituted Malonic Acid alkylated_ester->dicarboxylic_acid 3. NaOH, H2O, Heat final_product 3-(2-Bromophenyl)propanoic Acid dicarboxylic_acid->final_product 4. H3O+, Heat (-CO2)

Caption: Main reaction pathway for the synthesis of 3-(2-Bromophenyl)propanoic Acid.

Side_Product_Formation cluster_main Main Reaction monoalkylated_enolate Mono-alkylated Enolate dialkylated_ester Dialkylated Malonic Ester monoalkylated_enolate->dialkylated_ester 2-Bromobenzyl bromide enolate Enolate alkylated_ester Mono-alkylated Malonic Ester enolate->alkylated_ester 2-Bromobenzyl bromide alkylated_ester->monoalkylated_enolate Base (e.g., NaOEt)

Caption: Formation of the dialkylated side product.

Summary Table

Issue ObservedPotential Side ProductProbable CauseTroubleshooting Strategy
Higher MW impurityDialkylated productExcess base or alkyl halideUse stoichiometric amounts of reagents; slow addition of alkyl halide.
Incomplete reactionUnhydrolyzed ester intermediateInsufficient base, time, or temperature for hydrolysisIncrease base concentration, reaction time, and/or temperature.
Dicarboxylic acid in productIncomplete decarboxylationInsufficient heating (time or temperature)Ensure adequate heating in an acidic medium.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • US5786507A - Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.
  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Retrieved from [Link]

Sources

Degradation pathways of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the forced degradation of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. The information herein is designed to help you anticipate challenges, design robust experiments, and accurately interpret your results.

I. Understanding the Molecule: Structural Considerations & Reactivity

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a highly branched, saturated hydrocarbon. Its stability and degradation pathways are dictated by its structure:

  • Absence of Functional Groups: As a pure alkane, it lacks hydrolyzable or readily photolyzable groups. This makes it highly resistant to acid/base hydrolysis and direct photolysis under standard ICH conditions.

  • Presence of Tertiary and Quaternary Carbons: The molecule contains multiple tertiary carbons (on the cyclohexane rings and at position 4 of the pentane chain) and a quaternary carbon (at position 2 of the pentane chain). The C-H bonds at tertiary carbons are weaker than primary or secondary C-H bonds and are the most likely sites for initial attack in free-radical mediated reactions, such as autoxidation.

  • Steric Hindrance: The bulky cyclohexyl groups provide significant steric hindrance, which can influence the rate and site of degradation.

The primary degradation pathway of concern for this type of molecule is autoxidation , a free-radical chain reaction that is initiated by thermal or photolytic stress in the presence of oxygen.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: My forced degradation study under hydrolytic (acid/base) conditions shows no degradation. Is this expected?

A1: Yes, this is entirely expected. Saturated hydrocarbons like (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane are chemically inert to hydrolysis under the conditions typically recommended by ICH guidelines (e.g., 0.1 M to 1 M HCl or NaOH).[3][4] They lack electrophilic or nucleophilic centers susceptible to attack by water, hydronium ions, or hydroxide ions. If your goal is to demonstrate stability, this result is sufficient. Attempting to force degradation with extremely harsh acidic/basic conditions is not representative of real-world storage and may produce irrelevant artifacts.

Q2: What is the primary mechanism of degradation I should expect under thermal and oxidative stress?

A2: The primary mechanism is autoxidation.[2][5] This is a free-radical chain reaction that can be summarized in three stages:

  • Initiation: An initiator (like heat, UV light, or a metal ion) abstracts a hydrogen atom from the hydrocarbon (RH), preferentially from a tertiary carbon, to form an alkyl radical (R•).

  • Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain.[2]

  • Termination: Radicals combine to form non-radical products, ending the chain reaction.

The hydroperoxides (ROOH) formed during propagation are the primary initial degradation products. They are unstable and can decompose to form a complex mixture of secondary degradation products, including alcohols, ketones, and aldehydes.[1]

Q3: Why am I seeing a complex mixture of degradation products in my GC-MS analysis after oxidative stress?

A3: This is a hallmark of free-radical autoxidation. The initial hydroperoxides are unstable and can decompose via several pathways, leading to a cascade of reactions. For your specific molecule, you can expect:

  • Alcohols and Ketones: Formed from the decomposition of hydroperoxides on the cyclohexane rings or the pentane chain. For example, oxidation at C-4 of the pentane chain would lead to a tertiary alcohol, which could be further oxidized.

  • Chain Scission Products: The breakdown of larger radicals can lead to the cleavage of C-C bonds, resulting in lower molecular weight alkanes, alkenes, and oxygenated fragments.

  • Ring-Opening Products: Under more severe stress, the cyclohexane rings can open, leading to the formation of dicarboxylic acids and other linear oxygenated compounds.[1]

The complexity arises because the initial radical can form at several tertiary positions, and each resulting hydroperoxide can decompose differently.

Q4: I am aiming for 5-20% degradation as suggested by guidelines, but I am either seeing no degradation or almost complete degradation. How can I better control the experiment?

A4: Controlling the extent of degradation in autoxidation can be challenging.[6][7][8] The reaction has an induction period followed by a rapid, autocatalytic phase.[2]

  • If under-stressing: Increase the intensity of the stress condition incrementally.

    • Thermal Stress: Increase the temperature in smaller steps (e.g., 5-10°C) or prolong the exposure time.

    • Oxidative Stress: If using a chemical initiator like AIBN (Azobisisobutyronitrile) or peroxides, slightly increase its concentration. Ensure good oxygen availability by performing the reaction in an open container or with gentle bubbling of air/oxygen.

  • If over-stressing: Reduce the intensity of the stress condition.

    • Thermal Stress: Decrease the temperature or significantly shorten the exposure time.[3] Consider taking multiple time points early in the study to catch the desired degradation level.

    • Oxidative Stress: Lower the concentration of the oxidizing agent.[3] If no chemical agent is used, conducting the experiment under ambient air instead of pure oxygen can slow the reaction.

Q5: What is the best analytical technique to monitor the degradation of this non-polar compound and its more polar degradants?

A5: A combination of techniques is often ideal, but Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for this analysis.

  • GC-MS: Excellent for separating and identifying the volatile parent compound and many of its degradation products (smaller alkanes, alcohols, ketones).[9][10][11] The mass spectrometer provides structural information for identification.

  • Reverse-Phase HPLC with universal detectors (e.g., CAD, ELSD, or MS): While the parent compound is too non-polar for typical reverse-phase HPLC, this technique is superior for separating and quantifying the more polar, higher molecular weight oxygenated degradants that may not be volatile enough for GC. A UV detector is not suitable as the parent compound and many of its initial degradants lack a chromophore.[3]

III. Troubleshooting Guides

Guide 1: Oxidative Degradation Study Troubleshooting
Problem Encountered Probable Cause(s) Recommended Solution(s)
No degradation observed. 1. Insufficient stress conditions (temperature too low, time too short).2. Lack of oxygen.3. Ineffective initiator (if used).1. Increase temperature or exposure time. Per ICH guidelines, accelerated testing is often done at 40°C, but for a stable molecule, higher temperatures (e.g., 60-80°C) may be needed.[12][13]2. Ensure the sample has adequate exposure to air or use a controlled oxygen environment.3. Check the purity/age of the chemical initiator. Consider a different initiator or using UV light to promote initiation.
Degradation is >20%, making it difficult to identify primary degradants. 1. Stress conditions are too harsh.2. Autocatalytic reaction proceeded too far.3. Secondary degradation of primary products.1. Reduce temperature, exposure time, or concentration of oxidizing agent.[3]2. Conduct a time-course study with multiple short time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration.3. Analyze samples at earlier time points to identify the initial products before they degrade further.
Poor mass balance in the chromatogram. 1. Some degradation products are non-volatile or too polar for the GC column.2. Some degradants are highly volatile and are lost during sample preparation.3. Degradants do not ionize well in the MS source.1. Analyze the sample using an orthogonal technique like HPLC with a universal detector (e.g., CAD, MS).2. Use headspace GC-MS to analyze for highly volatile fragments.3. If using HPLC-MS, try different ionization sources (APCI may be more suitable for less polar compounds than ESI).
GC-MS chromatogram shows broad or tailing peaks for degradation products. 1. Polar, oxygenated degradants are interacting with the GC column.2. Column contamination or degradation.1. Derivatize the sample (e.g., silylation) to convert polar -OH and -COOH groups into less polar, more volatile derivatives.2. Use a more polar GC column or perform column maintenance (bake-out).
Guide 2: Thermal Degradation (Pyrolysis) Study Troubleshooting
Problem Encountered Probable Cause(s) Recommended Solution(s)
Results are inconsistent between runs. 1. Presence of trace amounts of oxygen is initiating oxidative degradation, not pure pyrolysis.2. Temperature is not uniform or accurately controlled.1. Ensure the experiment is conducted under a truly inert atmosphere (e.g., high-purity nitrogen or argon). Purge the sample vessel thoroughly before heating.2. Use a calibrated oven or thermal analysis instrument (e.g., TGA) for precise temperature control.
A complex mixture of small hydrocarbons is observed. 1. Temperature is too high, causing extensive random C-C bond cleavage.1. Reduce the temperature. The goal is to induce initial bond scission at the weakest points, not complete fragmentation.2. Perform the study at several different temperatures to understand the degradation onset and pathway evolution.

IV. Experimental Protocols & Visualizations

Protocol 1: Forced Oxidation Study
  • Preparation: Prepare a solution of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane at a known concentration (e.g., 1 mg/mL) in a stable, inert solvent like acetonitrile or a hydrocarbon solvent.

  • Stress Condition: Transfer the solution to an open glass vial to ensure air access. Place the vial in a calibrated oven at 60°C. Rationale: This temperature is above standard accelerated conditions to stress the stable molecule without causing aggressive pyrolysis.

  • Control Sample: Prepare a control sample stored in the same solvent, protected from light and heat (e.g., at 5°C).

  • Sampling: Withdraw aliquots from the stressed sample at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis: Analyze the control and stressed samples directly by GC-MS. Dilute if necessary.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and calculate the percentage degradation of the parent peak. Aim for a degradation of 5-20%.[7][8]

Visualization: Autoxidation Pathway

The following diagram illustrates the core free-radical chain reaction responsible for the degradation of a saturated hydrocarbon (RH) like (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Autoxidation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_decomposition Decomposition RH RH (Hydrocarbon) R_rad R• (Alkyl Radical) RH->R_rad Heat, Light, Initiator R_rad_prop R• O2 O₂ ROO_rad ROO• (Peroxy Radical) ROOH ROOH (Hydroperoxide) ROO_rad->ROOH + RH RH2 RH ROOH_dec ROOH RH2->R_rad_prop - H• R_rad_prop->ROO_rad + O₂ Products Secondary Products (Alcohols, Ketones, etc.) ROOH_dec->Products Unstable

Caption: Generalized autoxidation pathway for a saturated hydrocarbon.

V. References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search. Retrieved from

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from

  • Quality Guidelines. (n.d.). ICH. Retrieved from

  • Autoxidation of Hydrocarbons: From Chemistry to Catalysis. (2008, June 13). SciSpace. Retrieved from

  • Unraveling the Complexities of Auto-Oxidation. (2018, February 23). Advanced Light Source. Retrieved from

  • ICH Guidelines for Stability Studies PPT. (2025, December 12). Oreate AI Blog. Retrieved from

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved from

  • Explanation of Autoxidation Mechanism in Hydrocarbons? (n.d.). ECHEMI. Retrieved from

  • autoxidation and other lipid reactions. (n.d.). vscht.cz. Retrieved from

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from

  • Autoxidation. (n.d.). Wikipedia. Retrieved from

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager. Retrieved from

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from

  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. (n.d.). RSC Publishing. Retrieved from

  • GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures. (2021, February 11). PMC - NIH. Retrieved from

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem. Retrieved from

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (n.d.). ResearchGate. Retrieved from

  • GC-MS Analysis of Petroleum Biodegradation by Marine Bacteria Isolated from Paotere Port, Indonesia. (n.d.). Korea Science. Retrieved from

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from

  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. (2013, March 21). PMC - NIH. Retrieved from

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Journal of Pharmaceutical Negative Results. Retrieved from

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from

  • Alkane Degradative Pathways [A] Terminal oxidation of n-alkanes. α-and... (n.d.). ResearchGate. Retrieved from

  • Microbial Degradation of Alkanes. (n.d.). ResearchGate. Retrieved from

  • Degradation of alkanes by bacteria. (n.d.). LMS-SPADA INDONESIA. Retrieved from

  • Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential. (n.d.). PMC - PubMed Central. Retrieved from

Sources

Technical Support Center: Troubleshooting Experiments with CAS 38970-72-8 (MTS Reagent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAS 38970-72-8, more commonly known as MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt]. This guide is designed for researchers, scientists, and drug development professionals to address common sources of inconsistency and variability in cell viability and cytotoxicity assays using the MTS reagent. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and reproducibility of your experimental data.

Introduction: The MTS Cell Viability Assay

The MTS assay is a cornerstone of modern cell biology and high-throughput screening. It provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity. The assay's principle relies on the reduction of the yellow tetrazolium salt, MTS, into a colored formazan product by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells.[1][2] Unlike its predecessor, MTT, the formazan product of MTS is soluble in aqueous culture medium, simplifying the protocol by eliminating the need for a final solubilization step.[1][3] This guide will walk you through the most common challenges encountered with this powerful assay and provide robust solutions.

Core Mechanism of the MTS Assay

MTS_Assay_Mechanism Core mechanism of the MTS assay. cluster_cell Metabolically Active Cell cluster_medium Culture Medium MTS MTS (Tetrazolium Salt) (Enters Cell via PES) Formazan Formazan (Purple) (Water-Soluble) MTS->Formazan Reduction PES_in PES (Reduced) Electron Carrier PES_out PES (Oxidized) Electron Carrier PES_in->PES_out Exits Cell NADPH NAD(P)H Dehydrogenase Dehydrogenase Enzymes NADPH->Dehydrogenase e- donor NADP NAD(P)+ Dehydrogenase->PES_in Reduces PES_out->MTS Transfers e- to

Caption: Workflow of MTS reduction to a water-soluble formazan product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My absorbance readings are consistently low, or the signal-to-noise ratio is poor. What are the common causes?

Low signal is a frequent issue that can mask the true biological effects of your test compounds. The root cause often lies in suboptimal assay conditions or insufficient metabolic activity.

Causality & Troubleshooting Steps:

  • Insufficient Cell Number: The signal generated is directly proportional to the number of viable, metabolically active cells.[4][5] If the cell density is too low, the amount of formazan produced may be below the reliable detection limit of the spectrophotometer.

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental duration. Plate a range of cell densities (e.g., from 1,000 to 20,000 cells/well in a 96-well plate) and perform the MTS assay to identify the density that falls within the linear range of your spectrophotometer.[5][6][7]

  • Suboptimal MTS Incubation Time: The conversion of MTS to formazan is a time-dependent enzymatic reaction.[3] Insufficient incubation will lead to incomplete conversion and a weak signal. Conversely, excessively long incubation can lead to signal saturation or toxicity from the reagent itself.

    • Action: Optimize the incubation time for your cell line. The typical range is 1 to 4 hours at 37°C.[3][5][6] Test different time points (e.g., 1, 2, 3, and 4 hours) with a fixed, optimal cell number to find the time that yields a robust signal without reaching a plateau.

  • Low Metabolic Activity: Cells that are quiescent, senescent, or unhealthy will have reduced metabolic rates, leading to lower formazan production even if they are technically "viable" (membrane-intact).

    • Action: Ensure your cells are in the logarithmic growth phase when you begin the experiment.[8] Do not use cells that are over-confluent or have been in culture for an excessive number of passages. Always check cell morphology and health via microscopy before starting an assay.

  • Reagent Degradation: MTS reagent is sensitive to light and can degrade over time, especially if not stored correctly.

    • Action: Store the MTS solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[2][9] Never use a reagent that appears discolored.

ParameterRecommended RangeRationale
Cell Seeding Density 1,000 - 20,000 cells/well (96-well plate)Must be optimized per cell line to ensure the signal is within the linear range of the assay.[5][6]
MTS Incubation Time 1 - 4 hoursBalances sufficient formazan production with potential reagent toxicity and signal saturation.[3]
Absorbance Wavelength 490 - 500 nmThis is the peak absorbance for the MTS-formazan product.[2][7]
Q2: I'm observing high background absorbance in my "media only" and "no cell" controls. Why is this happening?

High background noise can significantly reduce the dynamic range of your assay and obscure subtle cytotoxic or proliferative effects. This issue is typically caused by non-enzymatic reduction of the MTS reagent or interference from media components.

Causality & Troubleshooting Steps:

  • Contamination: Bacterial or yeast contamination in your culture medium or reagents can metabolize MTS and generate a false-positive signal.[10]

    • Action: Always use sterile techniques. Visually inspect your plates and medium for any signs of contamination before adding the MTS reagent. If contamination is suspected, discard all related reagents and cultures.

  • Interference from Media Components: Certain components in cell culture media can contribute to background signal.

    • Phenol Red: Phenol red, a common pH indicator, has an absorbance spectrum that can overlap with that of formazan, especially if the pH of the medium changes.[8]

      • Action: For best results, use a phenol red-free medium for the MTS incubation step.[8] If this is not possible, ensure you subtract the absorbance of a "media only + MTS reagent" blank from all other readings.

    • Reducing Agents: Media supplemented with reducing agents (e.g., antioxidants like N-acetylcysteine) can directly reduce MTS, leading to a high background.[11]

      • Action: Review the composition of your media and supplements. If reducing agents are present, consider if they are essential during the MTS incubation period.

  • Light Exposure: The MTS reagent and its electron coupling agents (e.g., PES) are light-sensitive.[8] Extended exposure to light can cause spontaneous reduction of the tetrazolium salt.

    • Action: Store reagents in light-protected containers.[9] During the MTS incubation step, keep the plates in the dark (e.g., cover with aluminum foil or use an incubator with the light off).[11]

High_Background_Troubleshooting Troubleshooting workflow for high background absorbance. Start High Background in 'No Cell' Control? Check_Contamination Inspect media & cultures for contamination Start->Check_Contamination Check_Media Analyze media components Start->Check_Media Check_Light Review light exposure during incubation Start->Check_Light Contaminated Contamination Found? Check_Contamination->Contaminated Phenol_Red Media contains Phenol Red? Check_Media->Phenol_Red Protect_Light Action: Protect plate and reagents from light. Check_Light->Protect_Light Contaminated->Check_Media No Discard Action: Discard reagents. Use sterile technique. Contaminated->Discard Yes Resolved Problem Resolved Discard->Resolved Use_Phenol_Free Action: Switch to phenol red-free media. Phenol_Red->Use_Phenol_Free Yes Reducing_Agents Media contains reducing agents? Phenol_Red->Reducing_Agents No Use_Phenol_Free->Resolved Reducing_Agents->Check_Light No Modify_Media Action: Remove agents during MTS incubation. Reducing_Agents->Modify_Media Yes Modify_Media->Resolved Protect_Light->Resolved

Caption: Troubleshooting workflow for high background absorbance.

Q3: I suspect my test compound is interfering with the assay, causing a false positive or false negative. How can I confirm this?

Compound interference is a critical and often overlooked source of experimental artifacts in tetrazolium-based assays.[12] It occurs when the test compound itself, rather than cellular activity, alters the final absorbance reading.

Causality & Types of Interference:

  • False Positives (Direct Reduction): The compound has intrinsic reducing properties and can directly convert MTS to formazan, independent of cellular enzymes. This makes a toxic compound appear non-toxic or even proliferative. Compounds with thiol groups, antioxidants, and many natural products like flavonoids are known to cause this.[11][12]

  • False Negatives (Signal Quenching): The compound may inhibit the dehydrogenase enzymes responsible for MTS reduction without actually being cytotoxic. Alternatively, the compound's color may interfere with the absorbance reading at 490 nm.

Self-Validating Protocol to Detect Interference:

To ensure your results reflect true cell viability, you must run a cell-free control experiment. This is the most definitive way to identify compound interference.[11]

  • Prepare a 96-well plate with your complete assay medium but without any cells .

  • Add your test compound to the wells at the same concentrations used in your main experiment. Include a "vehicle only" control.

  • Add the MTS reagent to all wells as you would in the main assay.

  • Incubate the plate under the exact same conditions (duration, temperature, light protection).

  • Read the absorbance at 490 nm.

Interpreting the Results:

  • If you observe a significant increase in absorbance in the wells containing your compound compared to the "vehicle only" control, your compound is directly reducing MTS, causing a false positive .

  • If your compound has a color that absorbs at 490 nm, this will also be detected and must be subtracted as background.

Compound_Interference_Validation Decision tree for validating compound interference. Start Suspect Compound Interference? Setup_Control Run Cell-Free Assay: Media + Compound + MTS Start->Setup_Control Read_Absorbance Read Absorbance at 490 nm Setup_Control->Read_Absorbance Compare Compare Abs(Compound) to Abs(Vehicle Control) Read_Absorbance->Compare No_Change Abs(Compound) ≈ Abs(Vehicle) Compare->No_Change No Significant Change Increase Abs(Compound) >> Abs(Vehicle) Compare->Increase Significant Increase No_Interference Conclusion: No direct reduction. Proceed with main assay. No_Change->No_Interference False_Positive Conclusion: False Positive. Compound directly reduces MTS. Increase->False_Positive Use_Orthogonal Action: Use an orthogonal assay (e.g., ATP content, total protein) to validate findings. False_Positive->Use_Orthogonal

Caption: Decision tree for validating compound interference.

If interference is confirmed, the MTS assay is not suitable for your compound. You must use an orthogonal assay that measures a different viability parameter, such as an ATP-based assay (measuring metabolic health) or a total protein assay (measuring cell number).

Q4: My results are highly variable between replicate wells. What is the cause?

Poor reproducibility across replicates undermines the statistical power of your experiment. The most common culprits are inconsistent cell plating and inaccurate pipetting.

Causality & Troubleshooting Steps:

  • Inaccurate Cell Plating: An uneven distribution of cells across the wells of a plate is a primary source of variability. The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can also contribute.

    • Action: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently between pipetting groups of wells. To mitigate edge effects, consider not using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Small volume errors when adding cells, compounds, or the MTS reagent can lead to large percentage differences in the final absorbance.

    • Action: Use calibrated pipettes and proper pipetting technique. When adding reagents, especially the small volume of MTS solution, ensure the pipette tip is placed below the surface of the liquid in the well to avoid reagent clinging to the well wall. For multi-well plates, using a multichannel pipette can improve consistency.[10]

  • Incomplete Formazan Solubilization (Less common with MTS): While MTS formazan is water-soluble, high cell densities or interactions with certain compounds could potentially lead to precipitation.

    • Action: After the MTS incubation, gently mix the plate on an orbital shaker for a few minutes before reading to ensure the formazan is uniformly dissolved. Visually inspect the wells for any signs of precipitation.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Pranckutė, R., et al. (2016). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. Retrieved from [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Maximizing Your Research Outcomes: Expert Tips for Using MTS Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). 35 questions with answers in MTS ASSAY. Retrieved from [Link]

  • Defense Technical Information Center. (2006). Standardization of the 3-(4,5-Dimethylthiazol-2-yl)-5-(3-Carboxymethoxyphenyl)-2-(4-Sulfophenyl)-2H-Tetrazolium, Inner Salt (MTS) Assay for the SK-N-SH, KYSE-30, MCF-7, and HeLa Cell Lines. Retrieved from [Link]

Sources

Minimizing impurities in the production of high-purity C18H34 cyclohexane derivative

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of high-purity C18H34 cyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for minimizing impurities during production. Our goal is to equip you with the expertise to not only troubleshoot issues as they arise but also to proactively design robust and reproducible synthetic protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common questions encountered during the synthesis planning and execution phases.

Q1: What are the primary impurities I should anticipate when synthesizing a C18H34 cyclohexane derivative via catalytic hydrogenation?

A1: Understanding potential impurities is the first step toward prevention. The most common impurities arise from the reaction pathway itself, side reactions, or contaminants.

Table 1: Common Impurities and Their Origins

Impurity TypeSpecific ExamplesLikely Source / CausalityPotential Impact on Final Product
Unreacted Starting Material Residual Dodecylbenzene (or other C18 aromatic precursor)Incomplete hydrogenation due to catalyst deactivation, insufficient hydrogen pressure/temperature, or short reaction time. The aromatic ring is thermodynamically stable and requires significant energy to reduce.[1][2][3]Can be carcinogenic (if benzene-based) and will significantly alter the physicochemical properties of the final product.[4]
Partially Hydrogenated Intermediates Dodecylcyclohexene, DodecylcyclohexadieneThe hydrogenation of the aromatic ring is a stepwise process. If the reaction is stopped prematurely or conditions are too mild, these intermediates will be present.[5]These unsaturated compounds can be reactive, leading to instability, color formation, and downstream side reactions.
Structural Isomers Methylcyclopentane derivativesRing contraction of the cyclohexane moiety. This isomerization can be catalyzed by acidic sites on the support material or by certain metal catalysts under specific conditions.[6]Alters the molecular shape, which can drastically affect biological activity and physical properties like boiling point and viscosity.
Stereoisomers cis- and trans-isomers of the substituted cyclohexaneThe hydrogenation process can lead to a mixture of stereoisomers. The final ratio is influenced by the catalyst, solvent, and reaction conditions.[7][8][9]Different stereoisomers can have vastly different pharmacological profiles. Controlling stereochemistry is often critical in drug development.
Side-Chain Degradation Products Shorter-chain alkanes (e.g., C1-C11 alkanes)Catalytic cracking of the C12 alkyl side chain, typically occurring at excessively high temperatures or with highly acidic catalysts.[10]Difficult to separate due to similar properties and can interfere with purity analysis and final product formulation.
Catalyst & Solvent Residues Leached Nickel, Platinum, Palladium; residual solventIncomplete removal of the heterogeneous catalyst after reaction. Inadequate drying or purification post-synthesis.Metal residues are often toxic and highly regulated in pharmaceutical products. Solvent residues can also have toxicological implications.
Q2: How do I select the optimal catalyst for my hydrogenation reaction?

A2: Catalyst selection is a critical parameter that influences reaction rate, selectivity, and impurity profile. The choice depends on the specific substrate and the desired outcome. The most common catalysts are Group VIII metals.[11]

Table 2: Comparison of Common Hydrogenation Catalysts

CatalystCommon FormTypical ConditionsAdvantagesDisadvantages & Causality
Nickel (Ni) Raney NickelModerate Temp/Pressure (50-150°C, 10-50 bar)Cost-effective, highly active for reducing various functional groups including aromatic rings.[12][13]Prone to leaching, can be pyrophoric. Its high activity can sometimes lead to over-reduction or side-chain cracking if not carefully controlled.[13]
Palladium (Pd) Palladium on Carbon (Pd/C)Low-to-Moderate Temp/Pressure (25-100°C, 1-20 bar)Excellent for reducing alkenes and alkynes under mild conditions.[14] Generally good selectivity.Less effective for aromatic ring hydrogenation, often requiring higher pressures and temperatures, which can reduce selectivity. Susceptible to poisoning by sulfur compounds.[3][13]
Platinum (Pt) Platinum(IV) Oxide (PtO₂, Adams' catalyst), Pt/CLow-to-Moderate Temp/Pressure (25-100°C, 1-20 bar)Very active for a wide range of reductions, including aromatic rings under relatively mild conditions.[13][14]High cost. Can be less selective than Palladium and is also sensitive to catalyst poisons like amines and sulfur.[13]
Rhodium (Rh) Rhodium on Carbon (Rh/C)Low Temp/Pressure (25-80°C, 1-10 bar)Highly effective for aromatic hydrogenation under very mild conditions, often showing good stereoselectivity.[15]Very high cost. Its high activity must be managed to prevent unwanted side reactions.

Expert Insight: For complete saturation of a C18 aromatic precursor to its cyclohexane derivative with high purity, a Rhodium-based catalyst or a robust Nickel catalyst under optimized conditions is often the best choice. While Platinum is highly active, its cost can be prohibitive for scale-up. Palladium is generally not active enough for the aromatic core without forcing conditions that may compromise purity.

Q3: What are the most critical reaction parameters to control to ensure high purity?

A3: Beyond catalyst choice, precise control over reaction parameters is essential for minimizing impurities.

  • Hydrogen Pressure: Higher pressure increases the concentration of hydrogen on the catalyst surface, which drives the reaction towards completion and minimizes partially hydrogenated intermediates.[3] Start with pressures recommended in the literature for your chosen catalyst and substrate, typically in the 20-100 bar range for aromatic hydrogenation.

  • Temperature: Temperature affects the reaction rate but also the rate of side reactions. An optimal temperature exists where the primary hydrogenation is efficient without significant side-chain cracking or isomerization.[16] Use a reaction calorimeter or perform kinetic studies to determine this optimal window.

  • Agitation/Mixing: Efficient mixing is crucial in a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) to ensure hydrogen is readily available at the catalyst surface and prevent localized "hot spots" that can cause degradation.

  • Solvent Choice: The solvent should fully dissolve the starting material, be inert under reaction conditions, and allow for easy product separation. Common choices include alkanes (like heptane) or alcohols (like ethanol). The solvent can also influence catalyst activity and selectivity.

Part 2: Troubleshooting Guide - A Problem-Solving Framework

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Incomplete Hydrogenation - Significant residual aromatic starting material detected.
  • Symptom: GC-MS or HPLC analysis of the crude product shows a significant peak corresponding to the C18H22 aromatic precursor.

  • Causality: The catalyst's activity is insufficient to overcome the high activation energy required for aromatic ring reduction under the current conditions.[14][17]

G cluster_conditions Condition Optimization start Incomplete Hydrogenation Detected check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_poisons Any potential poisons (S, N compounds) in starting material? check_catalyst->check_poisons action_purify Purify starting material and re-run reaction. check_poisons->action_purify Yes action_replace_catalyst Use fresh, properly activated catalyst. check_poisons->action_replace_catalyst No final_check Re-analyze product. Is conversion complete? action_purify->final_check action_replace_catalyst->final_check check_pressure Is H2 pressure sufficient? check_conditions->check_pressure action_increase_pressure Increase H2 pressure incrementally (e.g., +10 bar) and monitor. check_pressure->action_increase_pressure No check_temp Is temperature optimal? check_pressure->check_temp Yes action_increase_pressure->final_check action_increase_temp Increase temperature incrementally (e.g., +10°C) and monitor. check_temp->action_increase_temp No check_time Is reaction time sufficient? check_temp->check_time Yes action_increase_temp->final_check action_increase_time Increase reaction time and monitor by taking periodic samples. check_time->action_increase_time No action_increase_time->final_check success Success: Proceed to Purification final_check->success Yes escalate Issue Persists: Consider a more active catalyst (e.g., Ni -> Rh) final_check->escalate No

Caption: Troubleshooting logic for incomplete hydrogenation.

Problem 2: Presence of Isomers - Product contains undesired stereoisomers or structural isomers.
  • Symptom: GC analysis shows multiple peaks with the same mass, or chiral analysis confirms a mixture of stereoisomers. A peak corresponding to a methylcyclopentane derivative may be present.

  • Causality:

    • Structural Isomers: Acidic sites on the catalyst support (e.g., some aluminas) can catalyze carbocation rearrangements, leading to ring contraction from a six-membered to a five-membered ring.[6]

    • Stereoisomers: The mechanism of hydrogen addition to the ring determines the stereochemical outcome. The choice of catalyst and solvent plays a significant role in directing the approach of the substrate to the catalyst surface.[8][9] Generally, the thermodynamically more stable trans isomer (with the large alkyl group in an equatorial position) is favored at equilibrium.[9]

  • For Structural Isomers:

    • Change Catalyst Support: Switch to a neutral support like activated carbon or a highly pure, non-acidic silica.

    • Add a Base: In some cases, adding a small amount of a non-nucleophilic base (e.g., triethylamine) can neutralize acidic sites and suppress isomerization.

  • For Stereoisomers:

    • Catalyst Screening: Different metals can favor different isomers. Rhodium catalysts are often reported to provide good stereoselectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over the thermodynamic one.

    • Post-synthesis Isomerization: If a mixture is unavoidable, investigate conditions to isomerize the mixture to the desired, more stable isomer (often by heating with a catalyst).

Part 3: Key Experimental Protocols

This section provides standardized methodologies for critical steps in the process.

Protocol 1: GC-MS Method for Impurity Profiling

This protocol is designed to identify and quantify common impurities in the C18H34 cyclohexane derivative product.

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).[18]

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating hydrocarbons. A length of 30-60 meters is recommended for high resolution.[19]

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1 (adjust as needed based on concentration).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

  • Detector:

    • FID Temperature: 310°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

  • Data Analysis: Identify peaks by comparing mass spectra to a library (e.g., NIST) and retention times to analytical standards. Quantify using an internal or external standard method.[18]

Protocol 2: Lab-Scale Catalytic Hydrogenation

This protocol outlines a general procedure for the complete hydrogenation of a C18 aromatic precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Charge Reactor prep2 Add Substrate (e.g., 10g Dodecylbenzene) and Solvent (e.g., 100mL Ethanol) prep1->prep2 prep3 Add Catalyst (e.g., 5 wt% Rh/C) under an inert atmosphere (N2 or Ar) prep2->prep3 react1 2. Seal & Purge prep3->react1 react2 Purge reactor 3x with N2, then 3x with H2 react1->react2 react3 3. Set Conditions react2->react3 react4 Pressurize with H2 (e.g., 30 bar). Heat to target temp (e.g., 80°C) with stirring (e.g., 1000 RPM) react3->react4 react5 4. Monitor Reaction react4->react5 react6 Monitor H2 uptake. Take samples periodically for GC analysis. react5->react6 workup1 5. Cool & Depressurize react6->workup1 workup2 Cool to RT, vent H2, purge with N2 workup1->workup2 workup3 6. Filter Catalyst workup2->workup3 workup4 Filter mixture through Celite® or a 0.45 µm filter to remove catalyst. workup3->workup4 workup5 7. Isolate Product workup4->workup5 workup6 Remove solvent under reduced pressure. Purify crude product via fractional distillation or column chromatography. workup5->workup6

Caption: Standard workflow for catalytic hydrogenation.

References
  • Purification of Cyclohexane - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Purification of cyclohexane. (1984). Google Patents (US4433194A).
  • Analysis of Cyclohexane by Gas Chromatography (External Standard). (2007). ASTM D7266-07. Retrieved from [Link]

  • Cyclohexane Structure, Isomers & Synthesis. (n.d.). Study.com. Retrieved from [Link]

  • Analysis of impurities in cyclohexane. (2011). Agilent. Retrieved from [Link]

  • Sieving Out Benzene Impurities from Cyclohexane. (2024). ChemistryViews. Retrieved from [Link]

  • Pathways for the synthesis of cyclohexane derivatives through the temperature-controlled hydrogenation or hydrodeoxygenation of aromatic ketones. (2025). ResearchGate. Retrieved from [Link]

  • Purification of cyclohexanone. (1976). Google Patents (US3933916A).
  • Process for purification of cyclohexane. (1953). Google Patents (US2637749A).
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube. Retrieved from [Link]

  • Cyclic Stereochemistry. (n.d.). Retrieved from [Link]

  • Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Hydrogenation of aromatic compounds. (2008). Google Patents (US20080139383A1).
  • Impurities in Commercial Cyclohexane on Rtx-DHA-100. (n.d.). Restek. Retrieved from [Link]

  • Adkins, H., & Roebuck, A. K. (1948). Isomerization of Cyclohexenes to Cyclopentenes: Oxidation of These Alkenes to Glycols and Acids. Journal of the American Chemical Society, 70(12), 4041–4045. Retrieved from [Link]

  • Al-Thabaiti, S. A., et al. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Advances, 14, 11956-11968. Retrieved from [Link]

  • Process for the preparation of cyclohexane derivatives. (1991). Google Patents (KR910006762B1).
  • Catalytic Hydrogenation. (n.d.). ChemTalk. Retrieved from [Link]

  • Beyond Waste: Future Sustainable Insights for Integrating Complex Feedstocks into the Global Energy Mix. (2024). MDPI. Retrieved from [Link]

  • Is the reaction hexane to cyclohexane hydrogenation or dehydrogenation? (2020). Quora. Retrieved from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2014). Scientific & Academic Publishing. Retrieved from [Link]

  • Process for the production of high purity cyclohexane. (1967). Google Patents (US3309411A).
  • Wang, C., et al. (2022). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. Nature Communications, 13(1), 1187. Retrieved from [Link]

  • Reduction of Alkenes - Hydrogenation. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Faiq, N. F., et al. (2025). Improving Cyclohexane Yield from Hydrogenation Benzene with a Modified Multistage Separation Design. Journal of Chemical Engineering Research Progress, 2(1), 1-13. Retrieved from [Link]

  • Lee, H., & Smith, A. B. (2021). Synthesis of Cyclohexane-Angularly-Fused Triquinanes. Synthesis, 53(03), 475-488. Retrieved from [Link]

  • Improving Cyclohexane Yield from Hydrogenation Benzene with a Modified Multistage Separation Design. (2025). Journal of Chemical Engineering Research Progress. Retrieved from [Link]

  • Reduction of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reductions of Aromatic Rings. (n.d.). Lumen Learning. Retrieved from [Link]

  • Reduction/Hydrogenation of Aromatic Rings. (2015). ResearchGate. Retrieved from [Link]

  • Reduction of Aromatic Compounds. (n.d.). Fiveable. Retrieved from [Link]

Sources

Technical Support Center: Stability of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its synonym 2,4-Dicyclohexyl-2-methylpentane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when incorporating this compound into various formulations. Given its saturated hydrocarbon structure, this molecule is generally stable; however, understanding its behavior under different formulation conditions is critical for ensuring product quality and efficacy.

Introduction to Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a high molecular weight branched alkane. Its structure, consisting of two cyclohexyl rings connected by a substituted propane chain, imparts a non-polar and hydrophobic character. While alkanes are known for their chemical inertness, their stability in a formulation can be influenced by various factors such as excipients, storage conditions, and the presence of initiators of degradation.[1][2][3]

This guide provides a proactive approach to identifying and mitigating potential stability issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a saturated hydrocarbon like Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in a formulation?

A1: As a saturated hydrocarbon, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is inherently resistant to many common degradation pathways such as hydrolysis. However, two primary concerns for this type of molecule are oxidation and thermal degradation .

  • Oxidation: This is the most likely degradation pathway, especially in the presence of oxygen, light, and trace metal ions, or if formulated with oxidizing agents.[4] The tertiary carbon atoms in the structure are potential sites for initial radical attack, leading to the formation of hydroperoxides, which can further decompose into a variety of smaller molecules.

  • Thermal Degradation: At elevated temperatures, the C-C bonds can break, leading to fragmentation of the molecule. The Safety Data Sheet (SDS) for 2,4-Dicyclohexyl-2-methylpentane indicates that thermal decomposition can lead to the release of irritating gases and vapors.[4]

Q2: My formulation containing Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is showing signs of instability (e.g., change in color, odor, or formation of precipitates). What could be the cause?

A2: Such changes often point towards chemical degradation or physical instability.

  • Chemical Degradation: As mentioned, oxidation is a likely culprit. The formation of various degradation products could lead to discoloration or the development of an off-odor.

  • Physical Instability: If your formulation is an emulsion or suspension, changes in the physical properties of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- due to temperature fluctuations could affect the stability of the entire system, potentially leading to phase separation or precipitation. Its low water solubility (50µg/L at 20℃) is a critical factor to consider in aqueous-based formulations.[5]

Q3: Are there any known incompatibilities of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- with common pharmaceutical excipients?

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation

If you observe unexpected degradation in your formulation, a systematic investigation is crucial.

Step 1: Characterize the Degradation

  • Visual Inspection: Note any changes in color, clarity, or the presence of particulates.

  • Chemical Analysis: Employ a stability-indicating analytical method to identify and quantify the parent compound and any new peaks that may correspond to degradation products.

Step 2: Review Formulation Components and Storage Conditions

  • Excipient Review: Scrutinize all excipients for potential incompatibilities. Are there any known oxidizing agents or components with peroxide impurities?

  • Storage Conditions: Were the samples exposed to light, elevated temperatures, or oxygen (e.g., headspace in the container)?

Step 3: Perform Forced Degradation Studies

  • Conduct forced degradation studies to understand the molecule's susceptibility to different stressors.[6][7][8][9][10] This will help in identifying the likely cause of degradation observed in your formulation.

G start Unexpected Degradation Observed char Characterize Degradation (Visual, Analytical) start->char review Review Formulation & Storage Conditions char->review forced_degradation Perform Forced Degradation Studies review->forced_degradation identify Identify Degradation Pathway (Oxidation, Thermal, etc.) forced_degradation->identify mitigate Implement Mitigation Strategy (e.g., add antioxidant, protect from light) identify->mitigate G cluster_0 Potential Stability Issues cluster_1 Preventative Measures oxidation Oxidation (Oxygen, Light, Metal Ions) antioxidants Antioxidants (BHT, BHA) oxidation->antioxidants inert_atm Inert Atmosphere (N₂, Ar) oxidation->inert_atm chelating Chelating Agents (EDTA) oxidation->chelating packaging Light-Protective Packaging oxidation->packaging thermal Thermal Degradation (High Temperature) storage Controlled Storage Temperature thermal->storage

Sources

Technical Support Center: Catalyst Residue Removal from (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing catalyst residues from this high-boiling point, nonpolar compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, and why is their removal critical?

A1: The synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, often a component in lubricant oils or as a specialty chemical intermediate, typically involves the hydroalkylation or reductive alkylation of benzene.[1][2] This process commonly utilizes bifunctional catalysts composed of a hydrogenation metal on a solid support.[1]

Commonly employed hydrogenation metals include:

  • Palladium (Pd): Often supported on carbon (Pd/C).[3][4]

  • Platinum (Pt): Can be used in various forms, including supported on carbon or alumina.[3][5]

  • Nickel (Ni): Frequently used as Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.[6][7][8]

  • Ruthenium (Ru): Also effective for hydrogenation reactions.[9][10]

Criticality of Removal: Even trace amounts of these metal catalysts can be detrimental to downstream applications. In the pharmaceutical industry, stringent limits are placed on metal impurities in active pharmaceutical ingredients (APIs). For other applications, residual catalysts can interfere with subsequent chemical transformations, degrade the product over time, or negatively impact the material's physical properties.

Q2: My initial filtration attempt failed to remove all the catalyst residues. What could be the reason, and what are my next steps?

A2: This is a common issue, often arising from the presence of very fine catalyst particles that can pass through standard filter media. Raney Nickel, for instance, can have a mean particle diameter of just 2-3 microns.[6]

Causality:

  • Fine Particulates: The catalyst may have broken down into smaller particles during the reaction.

  • Colloidal Suspension: A portion of the metal may be present as a colloidal suspension, which behaves more like a dissolved species than a solid.

  • Homogeneous Leaching: Some of the heterogeneous catalyst may have leached into the reaction mixture, forming soluble metal complexes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst removal.

Next Steps:

  • Advanced Filtration: If you suspect fine particulates, a more robust filtration method is necessary. Passing the solution through a pad of diatomaceous earth (e.g., Celite®) or using a sintered glass or metal filter can trap these smaller particles.[3][5][11]

  • Adsorption: If advanced filtration is insufficient, the next step is to use an adsorbent to capture the remaining catalyst residues.

  • Metal Scavengers: For suspected homogeneous catalyst residues, specialized metal scavengers or chelating agents are highly effective.

Troubleshooting Guides & Protocols

Issue 1: Removing Fine Particulate Heterogeneous Catalysts
Q: How can I effectively remove fine catalyst particles like Raney Nickel or Palladium on Carbon?

A: A multi-step filtration and adsorption approach is recommended for high-purity requirements.

Protocol 1: Filtration followed by Activated Carbon Treatment

This protocol is designed to first physically remove the bulk of the catalyst and then adsorb the finely dispersed and trace dissolved residues.

Step-by-Step Methodology:

  • Initial Settling: If possible, allow the reaction mixture to stand undisturbed to let the majority of the catalyst settle by gravity.[12] Decant the supernatant for the subsequent steps.

  • Celite® Filtration:

    • Prepare a filtration setup with a Büchner funnel and a filter paper that fits snugly.

    • Create a Celite® pad by preparing a slurry of Celite® in a solvent compatible with your product (e.g., hexane or cyclohexane) and pouring it onto the filter paper under gentle vacuum. The pad should be 1-2 cm thick.

    • Carefully pour your product solution through the Celite® pad. The Celite® will trap fine catalyst particles.[11]

    • Wash the Celite® pad with a small amount of fresh solvent to recover any entrained product.

  • Activated Carbon Treatment:

    • Transfer the filtered solution to a clean flask.

    • Add powdered activated carbon (typically 1-5% by weight relative to the product). Activated carbon has a high surface area and can effectively adsorb residual metal catalysts like palladium.[13][14][15][16]

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the activated carbon by a second filtration through a fresh Celite® pad. The resulting solution should be colorless and free of particulates.

Causality of Experimental Choices:

  • Celite®: Its porous structure provides a fine filtration medium that is more effective than filter paper alone for trapping microscopic particles.

  • Activated Carbon: The non-polar surface of activated carbon has a strong affinity for metal catalysts and can also remove colored impurities.[13] Using it after the bulk filtration prevents the carbon from being saturated with larger catalyst particles, making it more efficient at scavenging trace amounts.

Issue 2: Dealing with Homogeneous (Dissolved) Catalyst Residues
Q: I've filtered my product, but ICP analysis still shows high levels of dissolved platinum/palladium. How can I remove these?

A: Dissolved or colloidal metal species require methods that target them on a molecular level. Metal scavengers, chelating agents, or specialized adsorbents are the methods of choice.

Protocol 2: Purification using Metal Scavengers or Chelating Agents

A) Silica-Based Scavengers:

Functionalized silica gels with thiol or amine groups are highly effective at binding dissolved platinum and palladium.[4]

Step-by-Step Methodology:

  • Add a silica-based scavenger (e.g., one with thiol functional groups) to your filtered product solution. The amount will depend on the specific scavenger's capacity and the level of metal contamination.

  • Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to overnight.

  • Remove the scavenger by simple filtration.

B) Chelating Agents and Liquid-Liquid Extraction:

Chelating agents form stable, often water-soluble, complexes with metal ions, allowing for their removal via extraction.[17][18][19][20] This method is particularly useful if the catalyst has been oxidized to a cationic state.

Step-by-Step Methodology:

  • Dilute your product in a non-polar organic solvent (e.g., hexane).

  • Prepare an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[19]

  • Perform a liquid-liquid extraction by mixing the organic solution with the aqueous chelating solution in a separatory funnel.

  • The metal-chelate complex will partition into the aqueous phase. Separate the layers and repeat the extraction with fresh aqueous solution if necessary.

  • Wash the organic layer with brine and dry it over an anhydrous salt (e.g., MgSO₄) before removing the solvent.

Data Presentation: Comparison of Purification Methods

MethodTarget Catalyst FormAdvantagesDisadvantagesTypical Efficiency
Celite® Filtration Fine ParticulatesSimple, inexpensive, effective for >1 µm particles.Not effective for dissolved or colloidal metals.Varies, can reduce to ppm levels.[6]
Activated Carbon Particulates & DissolvedBroad applicability, removes color.[13]Can adsorb product, requires another filtration.Can reduce Pd to low ppm levels.[13]
Silica Scavengers Dissolved/ColloidalHigh selectivity, high efficiency.[4][21]More expensive than bulk adsorbents.Can reduce Pd to <10 ppm.[4]
Chelation/Extraction Dissolved (Ionic)Effective for ionic metal species.[17][19]Requires a multi-step workup, solvent use.Highly efficient for targeted ions.
Column Chromatography Dissolved/ColloidalHigh purity achievable, separates other impurities.Can be slow, requires significant solvent.Can achieve very low (ppb) levels.
Issue 3: High Purity Requirements and Final Polishing Steps
Q: I need to reduce catalyst residues to very low (ppb) levels for a pharmaceutical application. What is the best approach?

A: For ultra-high purity, column chromatography is often the final and most effective step. Since (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a nonpolar alkane, normal-phase chromatography is the ideal choice.

Protocol 3: Purification by Silica Gel Column Chromatography

Principle: Silica gel is a polar stationary phase.[22][23][24] Your nonpolar product will have a weak affinity for the silica and will elute quickly with a nonpolar mobile phase (solvent).[23][25] Polar impurities and metal residues will adsorb more strongly to the silica and either remain at the top of the column or elute much later.[22][23]

Caption: Principle of silica gel chromatography for purification.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass column packed with silica gel as a slurry in a nonpolar solvent like hexane.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the mobile phase (e.g., 100% hexane) through the column.

  • Fraction Collection: Collect the eluent in fractions. Since your product is nonpolar, it will be among the first compounds to exit the column.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Causality of Experimental Choices:

  • Silica Gel: Its polar nature makes it an excellent stationary phase for retaining polar and charged metal residues while allowing the nonpolar alkane product to pass through with minimal interaction.[22][26]

  • Nonpolar Eluent (Hexane): A nonpolar mobile phase is used because it is a poor solvent for the polar impurities, keeping them adsorbed to the silica, but an excellent solvent for the nonpolar product, allowing it to move quickly through the column.

References

Sources

Technical Support Center: Poly(sebacic anhydride) and its Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The provided CAS number 38970-72-8 corresponds to the chemical 2,4-Dicyclohexyl-2-methylpentane, a hydrocarbon for which viscosity issues in drug delivery are not a primary application concern. The technical nature of this request strongly suggests an interest in a biodegradable polymer used in pharmaceutical development. Therefore, this guide focuses on Poly(sebacic anhydride) (PSA) and its related copolymers, which are extensively used in drug delivery and for which viscosity is a critical formulation parameter.

Introduction: The Viscosity Challenge in Polyanhydride Formulations

Poly(sebacic anhydride) (PSA) is a member of the polyanhydride family, a class of biodegradable polymers highly valued in the pharmaceutical field for their biocompatibility and surface-eroding characteristics, which allow for controlled, zero-order drug release kinetics.[1][2][3] Applications range from implantable wafers for localized chemotherapy, such as Gliadel®, to injectable microparticles and in-situ forming depots for sustained drug delivery.[1][4]

A critical hurdle in developing PSA-based formulations, particularly for injectable or coating applications, is managing solution or melt viscosity. High viscosity can impede crucial processes such as sterile filtration, syringeability, and uniform coating, thereby compromising the final product's efficacy and manufacturability.[5][6] This guide provides a structured approach to diagnosing and resolving common viscosity-related problems encountered during the formulation of PSA and its copolymers.

Troubleshooting Guide: Viscosity Problems in PSA Applications

This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the scientific rationale behind them.

Q1: My PSA solution is too viscous for my application (e.g., injection, spraying). How can I systematically reduce its viscosity?

High viscosity in polymer solutions is primarily a function of polymer chain interactions and entanglement. Your strategy should focus on systematically reducing these interactions.

Causality: Solution viscosity is dictated by the polymer's intrinsic properties (like molecular weight) and its interaction with the solvent and other components. Higher molecular weight leads to greater chain entanglement, while high concentrations reduce the intermolecular distance, both increasing viscosity.[7]

Troubleshooting Workflow

A systematic approach to lowering viscosity involves evaluating polymer characteristics, solvent selection, concentration, and temperature.

G start High Viscosity Issue Identified check_mw Step 1: Verify Polymer Molecular Weight (Mw) start->check_mw mw_ok Is Mw within specification? check_mw->mw_ok select_solvent Step 2: Optimize Solvent System mw_ok->select_solvent Yes end_fail Consult Formulation Specialist (Consider copolymer modification or excipients) mw_ok->end_fail No (Source new batch) solvent_ok Is viscosity now acceptable? select_solvent->solvent_ok adjust_conc Step 3: Reduce Polymer Concentration solvent_ok->adjust_conc No end_ok Problem Resolved solvent_ok->end_ok Yes conc_ok Is viscosity now acceptable? adjust_conc->conc_ok adjust_temp Step 4: Increase Formulation Temperature conc_ok->adjust_temp No conc_ok->end_ok Yes temp_ok Is viscosity now acceptable? adjust_temp->temp_ok temp_ok->end_ok Yes temp_ok->end_fail No

Caption: Workflow for diagnosing and resolving high viscosity.

Step-by-Step Protocol:
  • Verify Polymer Molecular Weight (Mw): The viscosity of pasty or dissolved polyanhydrides is highly dependent on their molecular weight distribution.[1][2] Higher Mw polymers will produce significantly more viscous solutions.

    • Action: Characterize the Mw of your PSA batch using Gel Permeation Chromatography (GPC). Compare this with the supplier's Certificate of Analysis and the Mw of batches that have performed as expected.

    • Rationale: An out-of-specification, high Mw batch is a common cause of unexpected viscosity.

  • Optimize the Solvent System: PSA is generally soluble in chlorinated organic solvents.[4][8] The choice of solvent affects polymer chain conformation and, therefore, solution viscosity.

    • Action: If your process allows, test alternative solvents. For example, if you are using dichloromethane (DCM), evaluate chloroform. A solvent that promotes a more coiled polymer conformation may reduce viscosity compared to one that encourages chain extension.

    • Rationale: "Good" solvents that have strong interactions with the polymer can cause the chains to uncoil and extend, increasing the hydrodynamic volume and thus viscosity. A slightly "poorer" solvent might lead to a more compact conformation and lower viscosity.

  • Reduce Polymer Concentration: This is the most direct way to reduce viscosity.

    • Action: Prepare a dilution series of your formulation and measure the viscosity at each concentration. Determine the lowest concentration that still meets the final device's drug load and performance requirements.

    • Rationale: Viscosity increases exponentially with concentration for many polymers due to increased chain entanglement.[7] A small reduction in concentration can lead to a significant drop in viscosity.

  • Increase Temperature: For both polymer solutions and melts, increasing the temperature will lower viscosity.

    • Action: Gently warm the formulation during processing steps like mixing or dispensing. Measure viscosity at various temperatures (e.g., 25°C, 30°C, 37°C) to find an optimal range.

    • Caution: Polyanhydrides are thermally sensitive and prone to hydrolysis.[1] Ensure the temperature is kept well below the polymer's degradation temperature and that anhydrous conditions are strictly maintained.

Q2: I am seeing significant batch-to-batch variability in viscosity. What are the likely causes?

Inconsistent viscosity is often traced back to variability in the raw materials or the formulation process.

Causality: The primary drivers for variability are inconsistencies in the polymer's molecular weight (Mw) and polydispersity index (PDI), as well as minor variations in moisture content or weighing precision during formulation.

Root Cause Analysis:
Potential CauseDiagnostic CheckCorrective Action
Polymer Mw & PDI Characterize Mw/PDI of each incoming polymer batch via GPC.[9]Implement a strict incoming quality control (QC) protocol. Specify a narrower acceptable Mw and PDI range with your supplier.
Moisture Content Perform Karl Fischer titration on solvents and polymer before use.Use freshly opened, anhydrous-grade solvents. Dry the polymer under vacuum before use. Maintain an inert (e.g., nitrogen, argon) atmosphere during formulation.
Concentration Errors Review weighing and solvent dispensing procedures. Verify balance calibration.Implement a two-person sign-off for all weighing steps. Use calibrated positive displacement pipettes for solvent addition.
Incomplete Dissolution Visually inspect solutions for clarity. Allow solutions to mix for extended, standardized periods.Increase mixing time or use a more efficient mixing method (e.g., overhead stirrer vs. magnetic stir bar). Gentle warming can aid dissolution but must be carefully controlled.[10]
Q3: How do I handle a PSA formulation that needs to be injectable but is a viscous paste or solid at room temperature?

For injectable depots, low-melting-point polyanhydrides are often used, which can be gently warmed to a flowable state before injection.[2]

Causality: Polyanhydrides based on fatty acids or copolymers incorporating flexible monomers like ricinoleic acid are designed to have low melting points or glass transition temperatures (Tg), making them suitable for use as injectable pasty formulations.[1][8]

Protocol for Injectable Pasty Formulations:
  • Material Selection: Use a grade of PSA or a copolymer (e.g., PSA-ricinoleic acid) specifically designed for injectable applications, characterized by a low melting point (e.g., 37-50°C).[8]

  • Controlled Warming: Before administration, warm the syringe containing the formulation in a dry block heater or water bath to a temperature just above its melting point.

    • Example: For a polymer melting at 45°C, warming to 50°C may be sufficient.

  • Viscosity Confirmation: The target is a viscosity that is easily extrudable through a clinically relevant needle gauge (e.g., 18-22G). This typically corresponds to viscosities below 100 cP.

  • Stability Check: Ensure that the active pharmaceutical ingredient (API) is stable at the required temperature and that the polymer does not significantly degrade during the brief warming period.

Frequently Asked Questions (FAQs)

  • What is the typical relationship between PSA molecular weight and solution viscosity? The relationship is non-linear. In dilute solutions, viscosity increases linearly with Mw. However, above a critical "entanglement concentration," viscosity scales with molecular weight to a power of ~3.4. This means a doubling of Mw can increase viscosity by an order of magnitude. Therefore, controlling Mw is the most critical factor for achieving a target viscosity.[11]

  • Which solvents are recommended for PSA, and do they impact stability? PSA is hydrophobic and readily dissolves in chlorinated solvents like dichloromethane (DCM), chloroform, and methylene chloride.[8] It is crucial to use anhydrous grade solvents, as any residual water will initiate hydrolysis of the anhydride bonds, leading to a decrease in molecular weight and a corresponding drop in viscosity over time.[3][12]

  • How can I modify the polymer itself to achieve lower intrinsic viscosity? Copolymerization is an effective strategy. Incorporating flexible, hydrophobic monomers like fatty acids or ricinoleic acid into the polyanhydride backbone can disrupt crystallinity and lower the melting temperature and melt viscosity.[1][8] Another approach is to copolymerize with polyethylene glycol (PEG), which can lower the glass transition temperature (Tg) and improve elasticity.[2]

  • Can excipients be used to lower the viscosity of a PSA formulation? While commonly used for protein formulations, the use of traditional viscosity-reducing excipients (like salts or amino acids) is less straightforward for polymer solutions in organic solvents.[13][14] The mechanism of action for these excipients is often based on disrupting electrostatic interactions in aqueous environments.[13] For PSA, the most effective "excipients" are co-solvents or plasticizers that are compatible with the polymer and the intended application. Any additive must be carefully evaluated for its impact on polymer stability, drug release, and biocompatibility.

  • What is the best method for measuring the viscosity of my formulation? The choice of viscometer depends on the sample's properties.

    • For low-viscosity solutions (<1,000 cP): A cone-and-plate or parallel-plate rheometer is ideal as it provides precise control over shear rate and temperature. For simpler measurements, a calibrated glass capillary viscometer (e.g., Ubbelohde) can be used.

    • For high-viscosity pastes and melts: A rotational rheometer with appropriate geometry (e.g., parallel plates) is necessary to accurately measure viscosity and viscoelastic properties (G', G'').

G cluster_factors Primary Factors Influencing PSA Viscosity cluster_outputs Resulting Properties & Challenges node_intrinsic Intrinsic Polymer Properties Molecular Weight (Mw) Copolymer Composition Polydispersity (PDI) node_extrinsic Extrinsic Formulation Variables Polymer Concentration Solvent Choice Temperature node_intrinsic:f1->node_extrinsic:f1 node_intrinsic:f2->node_extrinsic:f2 node_outputs Final Viscosity Injectability / Syringeability Processability (Mixing, Filtration) Final Device Performance node_extrinsic->node_outputs

Caption: Key relationships governing the viscosity of PSA formulations.

References
  • Jain, R., et al. (2022). Polyanhydride Chemistry: Formulations and Applications. Biomacromolecules, 23(12), 4937–4968. Available from: [Link]

  • Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373–3386.
  • Poetz, K. L., & Shipp, D. A. (2016). Polyanhydrides: Synthesis, Properties, and Applications. Australian Journal of Chemistry, 69(2), 122-134. Available from: [Link]

  • Deng, Z., et al. (2020). Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). Polymers, 12(8), 1738. Available from: [Link]

  • Kumar, N., et al. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-910. Available from: [Link]

  • Cui, Z., et al. (2013). The degradation rate of polyanhydride (poly (sebacic acid), diacetoxy terminated, PSADT).
  • Kracalik, M., et al. (2014). Synthesis of poly(sebacic anhydride): Effect of various catalysts on structure and thermal properties. Journal of Polymer Research, 21(426). Available from: [Link]

  • Al-Lami, M., et al. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. Available from: [Link]

  • Martínez-Ruvalcaba, A., et al. (2009). Rheological behavior of chitosan solutions. Journal of Applied Polymer Science, 111(6), 2735-2741.
  • Uddin, M. S., et al. (2015). Delivery Considerations of Highly Viscous Polymeric Fluids Mimicking Concentrated Biopharmaceuticals. AAPS PharmSciTech, 16(4), 856–865. Available from: [Link]

  • Kaléo (2021). Challenges in High-Viscosity, High-Volume Drug Delivery. ONdrugDelivery. Available from: [Link]

  • Thakkar, S. V., et al. (2022). Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. Journal of Pharmaceutical Sciences, 111(1), 40-53. Available from: [Link]

  • Lee, H. J., et al. (2017). High-Throughput Dispensing of Viscous Solutions for Biomedical Applications. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 22(6), 630-637. Available from: [Link]

  • Wikipedia. (n.d.). Polyanhydride. Retrieved from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Polymer Processing Aids: Situating Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in the Broader Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals utilizing polymer processing technologies, this guide offers a comparative analysis of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- against other common processing aids. This document is designed to provide objective insights supported by established principles of polymer processing.

In the intricate world of polymer processing, the use of additives is crucial for optimizing manufacturing efficiency and enhancing the properties of the final product. Among these, processing aids play a pivotal role in improving the flow characteristics of molten polymers, thereby mitigating issues such as melt fracture, reducing extruder torque, and improving surface finish. This guide provides a comparative overview of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (CAS 38970-72-8), a hydrocarbon-based processing aid, with other widely used alternatives, including fluoropolymers, stearates, and waxes.

Understanding the Role of Processing Aids

Processing aids are substances added to a polymer melt to improve its processability. Their primary functions include:

  • Reducing Melt Viscosity: Easing the flow of the polymer through the processing equipment.

  • Eliminating Melt Fracture: Preventing surface and cross-sectional irregularities in the extrudate.[1][2]

  • Decreasing Extruder Pressure and Torque: Leading to energy savings and reduced wear on machinery.[3]

  • Improving Surface Finish: Resulting in a smoother and more aesthetically pleasing final product.

  • Enhancing Filler Dispersion: Promoting a more uniform distribution of additives within the polymer matrix.

Processing aids can be broadly categorized based on their mechanism of action: internal and external lubricants. Internal lubricants work within the polymer matrix to reduce intermolecular friction, while external lubricants migrate to the interface between the polymer melt and the metal surfaces of the processing equipment, creating a lubricating layer.[4][5]

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-: A Non-Polar Hydrocarbon Processing Aid

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known as 2,4-dicyclohexyl-2-methylpentane, is a non-polar hydrocarbon. Its molecular structure suggests that it functions primarily as an external lubricant in non-polar polymers like polyethylene and polypropylene. Due to its chemical nature, it is expected to have good compatibility with the polymer matrix, while its branched structure may provide a low-friction interface at the polymer-metal surface.

While specific, publicly available experimental data directly comparing this compound's performance is limited, its behavior can be inferred from the well-documented performance of similar hydrocarbon-based processing aids, such as paraffin and polyethylene waxes. These materials are known to reduce melt viscosity and improve the melt flow of polyolefins.[6]

Comparative Analysis with Other Processing Aids

To provide a comprehensive understanding, we will compare the anticipated performance of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- with three major classes of processing aids: fluoropolymers, metallic stearates, and waxes.

Mechanism of Action

The efficacy of a processing aid is intrinsically linked to its chemical structure and its interaction with the polymer melt and the processing equipment.

cluster_0 Processing Aid Mechanisms cluster_1 Internal Lubrication cluster_2 External Lubrication PPA Processing Aid Internal Reduces Inter-chain Friction PPA->Internal Disperses within polymer matrix External Forms a Lubricating Layer PPA->External Migrates to surface Polymer Polymer Melt Equipment Metal Surface Internal->Polymer External->Equipment

Figure 1: Conceptual diagram illustrating the dual mechanisms of internal and external lubrication provided by processing aids.

  • Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (and Waxes): These non-polar molecules primarily function as external lubricants in polyolefins.[5][7] They migrate to the die wall, creating a low-friction interface that allows the polymer melt to slip more easily. At higher concentrations, they can also have an internal lubrication effect, reducing the viscosity of the melt.[6]

  • Fluoropolymers: These are highly effective external lubricants. Due to their low surface energy and incompatibility with the hydrocarbon-based polymer melt, they readily migrate to and coat the metal surfaces of the extruder and die.[8] This creates a very effective slip layer that can eliminate melt fracture even at low concentrations.[9]

  • Metallic Stearates (e.g., Calcium Stearate, Zinc Stearate): These can function as both internal and external lubricants. The long hydrocarbon chain provides compatibility with the polymer, while the polar metal carboxylate group can interact with metal surfaces.[7] Stearic acid, a related compound, is known to improve the dispersion of fillers and act as a lubricant and stabilizer.[6][10]

  • Ethylene Bis Stearamide (EBS): This is a widely used lubricant that provides both internal and external lubrication effects in a variety of polymers.[11]

Performance Comparison

The following table summarizes the expected comparative performance of these processing aids based on available data for their respective classes.

Performance ParameterCyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (Inferred) & WaxesFluoropolymersMetallic StearatesEthylene Bis Stearamide (EBS)
Melt Fracture Elimination Moderate to GoodExcellentModerateGood
Extruder Pressure Reduction ModerateExcellentModerateGood
Melt Flow Index (MFI) Increase GoodModerateModerate to GoodGood
Effect on Optical Properties Can cause haze at higher concentrationsMinimal impact, can improve clarityCan affect clarityCan cause some haze
Thermal Stability GoodExcellentGoodExcellent
Typical Use Level 0.2 - 1.0%0.01 - 0.1%0.1 - 1.0%0.1 - 1.0%
Cost Low to ModerateHighLowModerate

Note: The performance of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is inferred based on the behavior of similar non-polar hydrocarbon processing aids. Actual performance may vary depending on the specific polymer grade and processing conditions.

Experimental Protocols for Evaluation

To rigorously compare the performance of different processing aids, a standardized experimental workflow is essential. The following outlines a typical protocol for evaluating processing aids in a laboratory setting.

Workflow for Evaluating Processing Aid Performance

A 1. Material Compounding: Blend polymer resin with processing aid at desired concentration. B 2. Extrusion through Capillary Rheometer: Measure pressure drop and observe extrudate for melt fracture. A->B C 3. Melt Flow Index (MFI) Measurement: Determine the effect of the processing aid on the polymer's flow rate. B->C D 4. Mechanical Property Testing: Evaluate tensile strength, elongation, and impact strength of the final product. B->D E 5. Optical Property Analysis: Measure haze and gloss of films or molded parts. B->E F 6. Data Analysis and Comparison: Compare the performance of different processing aids based on collected data. C->F D->F E->F

Figure 2: A typical experimental workflow for the comparative evaluation of polymer processing aids.

Detailed Experimental Methodologies

1. Material Compounding:

  • Objective: To create a homogeneous blend of the polymer and the processing aid.

  • Apparatus: Twin-screw extruder or a laboratory-scale internal mixer.

  • Procedure:

    • Dry the base polymer resin to the manufacturer's recommended specifications.

    • Pre-blend the polymer resin with the processing aid at the desired weight percentage (e.g., 0.1%, 0.5%, 1.0%).

    • Melt-compound the mixture in a twin-screw extruder at a specified temperature profile and screw speed appropriate for the polymer.

    • Pelletize the extrudate for subsequent testing.

2. Capillary Rheometry:

  • Objective: To quantify the effect of the processing aid on melt viscosity and the onset of melt fracture.

  • Apparatus: Capillary rheometer.

  • Procedure:

    • Load the compounded pellets into the rheometer barrel and allow them to melt and reach thermal equilibrium.

    • Extrude the molten polymer through a capillary die of known dimensions at various shear rates.

    • Record the pressure drop across the die for each shear rate.

    • Visually inspect the extrudate at each shear rate for the presence and severity of melt fracture.

    • Calculate the apparent shear stress and apparent shear rate to determine the viscosity reduction. A study on evaluating processing aids for eliminating melt fracture provides a comprehensive protocol.[12]

3. Melt Flow Index (MFI) Measurement:

  • Objective: To assess the impact of the processing aid on the ease of flow of the molten polymer.

  • Apparatus: Melt flow indexer.

  • Procedure:

    • Follow the standard test method ASTM D1238.

    • Place a specified amount of the compounded polymer into the heated barrel of the MFI instrument.

    • Apply a standard weight to the piston to force the molten polymer through a standard die.

    • Measure the mass of the extrudate collected over a specific time period.

    • Calculate the MFI in grams per 10 minutes. An increase in MFI indicates improved flow. A patent on wax as a melt flow modifier demonstrates this effect.[13]

Conclusion and Future Outlook

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- represents a class of non-polar, hydrocarbon-based processing aids that are particularly suitable for polyolefins. Based on the behavior of analogous compounds, it is expected to function as an effective external lubricant, leading to a reduction in extruder pressure and an increase in melt flow.

Compared to high-performance but costly fluoropolymers, it may offer a more economical solution, albeit with potentially lower efficiency in eliminating severe melt fracture. In comparison to metallic stearates and EBS, it offers the advantage of being completely non-polar, which can be beneficial in applications where polarity can be a concern.

The selection of an appropriate processing aid is a multi-faceted decision that depends on the specific polymer, processing conditions, desired final product properties, and cost considerations. For researchers and drug development professionals working with polymer-based delivery systems or medical devices, understanding the nuances of these additives is critical for achieving consistent and reliable product performance. Further direct comparative studies on Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- would be invaluable to the industry for a more precise quantification of its performance benefits.

References

  • Oreate AI Blog. (2026, January 7). Research on the Mechanism and Classification of Internal and External Lubricants in Plastic Processing. [Link]

  • Almeida, M. S. (n.d.). Comparison between polymer processing aids in extrusion of polyolefin films. Repositório.Técnico.ulisboa.pt. [Link]

  • MarketsandMarkets. (n.d.). Fluoropolymer Processing Aid Market. [Link]

  • Bigio, D., & Migler, K. (n.d.). Fluoropolymer process aids: The effect of processing conditions. ResearchGate. [Link]

  • 3M. (n.d.). The Application of Fluoropolymer Based Processing Aids in Polypropylene and Thermoplastic Rubber. [Link]

  • Cargill. (n.d.). Processing Aids | Polymer Additives. [Link]

  • SCG Chemicals. (n.d.). Plastic Processing Aid. [Link]

  • ResearchGate. (2023, December 3). Effects of stearic acid on the tensile properties of ultrahigh molecular weight polyethylene fibers. [Link]

  • Polymerupdate Academy. (2023, March 29). Mastering Polymer Additives and Compounding: The Role of Processing Aids. YouTube. [Link]

  • Guangzhou Cardlo Biotechnology Co.,LTD. (2016, June 30). Ethylene Bis Stearamide—EBS. [Link]

  • ResearchGate. (2025, August 7). Influence of different waxes on the physical properties of linear low-density polyethylene. [Link]

  • Daikin Chemical Europe. (n.d.). Polymer Processing Aids. [Link]

  • Rewa Additives. (n.d.). What are Internal and External Lubricants for PVC Applications?. [Link]

  • AIP Publishing. (2025, March 14). Evaluating the performance of processing aids in eliminating melt fracture. [Link]

  • ResearchGate. (2015, September 4). NOVEL PROCESSING ADDITIVES FOR POLYOLEFINS. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpentane-2,4-diol. [Link]

  • MDPI. (n.d.). Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix. [Link]

  • Vichem. (2025, July 18). Differentiating PEWax External Lubricant and Internal Lubricant in Plastic Manufacturing. [Link]

  • Frontiers. (n.d.). Thermophysical, and rheological insights of polyethylene/wax blends. [Link]

  • Ataman Kimya. (n.d.). ETHYLENE BIS(STEARAMIDE) (EBS). [Link]

  • Scientific.Net. (n.d.). Date Seeds Fiber Reinforced Low-Density Polyethylene: Effect of Stearic Acid on its Mechanical and Morphological Characteristics. [Link]

  • Google Patents. (n.d.). WO2017161463A1 - Wax as a melt flow modifier and processing aid for polymers.
  • BELIKE Chemical Company Ltd. (n.d.). Ethylene Bis Stearamide. [Link]

  • ResearchGate. (2025, August 10). Role of processing aids in the extrusion of molten polymers. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane. [Link]

  • Tianshiwax. (2026, January 15). Internal vs External Lubricants in PVC Processing. [Link]

  • DergiPark. (2020, December 28). characterization of lubricant polyethylene waxes. [Link]

  • MDPI. (n.d.). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. [Link]

  • Biomer Biopolyesters. (2023, October 18). Impact of Multiple Reprocessing on Properties of Polyhydroxybutyrate and Polypropylene. [Link]

  • Taylor & Francis. (n.d.). Effects of glycerol and stearic acid on the performance of chickpea starch-based coatings applied to fresh-cut papaya. [Link]

  • Ataman Kimya. (n.d.). Ethylene bis stearamide (EBS). [Link]

  • Cargill. (n.d.). Optislip™ EBS. [Link]

  • CR4 Discussion Thread. (2008, January 11). Would Wax Improve the Flow of Low-Melt Index Plastics?. [Link]

Sources

A Comparative Guide to High-Performance Lubricants: Alternatives to (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance lubrication, the selection of a base fluid is paramount to ensuring operational reliability, longevity, and efficiency. (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, also known as 2,4-dicyclohexyl-2-methylpentane, is a synthetic hydrocarbon lubricant recognized for its specific performance characteristics. However, the evolving demands of advanced applications necessitate a broader consideration of alternative lubricant technologies. This guide provides a comprehensive comparison of viable alternatives, offering objective performance data and the experimental methodologies required for their evaluation.

Understanding the Benchmark: (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a synthetic hydrocarbon characterized by its bulky molecular structure, which imparts a unique combination of properties. With a melting point of approximately -30°C and a boiling point of 325.6°C, it is suitable for a range of operating temperatures. Its primary applications leverage its synthetic nature, offering controlled properties compared to mineral oil-based lubricants. However, it is classified as a skin and eye irritant, a factor to consider in its handling and application.

The Contenders: A Comparative Analysis of Alternative Lubricant Chemistries

The quest for enhanced performance, greater efficiency, and improved environmental compatibility has led to the development of several classes of advanced lubricants. This section details the performance profiles of key alternatives, supported by experimental data.

Synthetic Hydrocarbons: Polyalphaolefins (PAOs)

Polyalphaolefins (PAOs) are a widely utilized class of synthetic hydrocarbon lubricants. They are engineered to deliver superior performance over a broader temperature range compared to conventional mineral oils.[1] Their key advantages include excellent thermal stability, high viscosity index (VI), and good oxidation resistance.[2][3]

Polyphenyl Ethers (PPEs)

Polyphenyl Ethers (PPEs) are a class of synthetic lubricants renowned for their exceptional thermal and oxidative stability.[4][5] A notable example is Santovac 5, a five-ring polyphenyl ether. These lubricants are particularly suited for extreme environments, including high-temperature and high-vacuum applications, where conventional lubricants would degrade rapidly.[6][7]

Ionic Liquids (ILs)

Ionic Liquids (ILs) are a novel class of lubricants composed entirely of ions, existing in a liquid state at or near room temperature.[6] Their unique chemical structure allows for a high degree of tunability, enabling the design of lubricants with specific desirable properties.[6][8] ILs generally exhibit excellent thermal stability, low vapor pressure, and inherent lubricity.[6][9]

Bio-based Lubricants

Driven by the increasing demand for environmental sustainability, bio-based lubricants have emerged as a viable alternative to petroleum-derived products. These lubricants are typically derived from vegetable oils and animal fats and are characterized by their biodegradability and lower carbon footprint.[10]

Table 1: Comparative Performance of Alternative Lubricants

Lubricant ClassKey AdvantagesKey DisadvantagesTypical Applications
(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane Good thermal stability, synthetic puritySkin and eye irritant, limited publicly available performance dataSpecialty hydraulic fluids, gear oils
Synthetic Hydrocarbons (PAOs) Excellent thermal and oxidative stability, high VI, good low-temperature fluidity[1][2]Higher cost than mineral oilsEngine oils, gear oils, hydraulic fluids
Polyphenyl Ethers (PPEs) Exceptional thermal and oxidative stability, low volatility, radiation resistance[4][5][6][7]High cost, poor low-temperature propertiesAerospace, vacuum systems, high-temperature chains
Ionic Liquids (ILs) High thermal stability, low vapor pressure, good lubricity, designable properties[6][8][9]Potential for corrosion, higher cost, limited commercial availabilityHigh-vacuum, extreme temperature applications, specialty additives
Bio-based Lubricants Biodegradable, renewable, good lubricity[10]Lower oxidative and thermal stability compared to synthetics, potential for hydrolysisTotal loss lubrication systems, environmentally sensitive applications

Experimental Data: A Deeper Dive into Performance Metrics

The following tables summarize key experimental data for the discussed lubricant classes. It is important to note that this data is collated from various sources and experimental conditions may differ.

Table 2: Physical and Thermal Properties

LubricantKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity IndexPour Point (°C)Flash Point (°C)
(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane ----30142.6
Typical PAO (ISO VG 46) 467.8>140<-50>220
Santovac 5 (PPE) 37013-4288
Imidazolium-based IL Varies widelyVaries widely-Varies>200
High Oleic Vegetable Oil ~40~8.5>200~-15>300

Table 3: Tribological and Environmental Performance

LubricantWear Scar Diameter (mm) (ASTM D4172/D2266)Coefficient of FrictionBiodegradability (OECD 301B/ASTM D5864)
(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane Data not readily availableData not readily availableNot expected to be readily biodegradable
Typical PAO < 0.5~0.1Inherently biodegradable, but not readily
Santovac 5 (PPE) Excellent wear resistance[7]LowNot biodegradable
Phosphonium-based IL Can be significantly lower than conventional oils[11]< 0.1[11]Some are poorly biodegradable[12]
Ester-based Bio-lubricant Good anti-wear properties~0.08Readily biodegradable (>60%)[10]

Experimental Protocols: A Guide to In-House Evaluation

To facilitate a direct and unbiased comparison, standardized testing methodologies are crucial. The following section outlines the protocols for key performance evaluations.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Equilibrate the sample to the test temperature in the viscometer bath.

    • Draw the sample into the viscometer to a point above the upper timing mark.

    • Allow the sample to flow freely under gravity.

    • Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

ASTM_D445_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Equilibrate Sample to Test Temperature B Draw Sample into Viscometer A->B Transfer to Viscometer C Measure Flow Time B->C Release Sample D Calculate Kinematic Viscosity C->D Flow Time Data

Workflow for Kinematic Viscosity Measurement (ASTM D445)
Wear Preventive Characteristics (ASTM D4172/D2266)

These methods evaluate the wear-preventing characteristics of lubricating fluids (D4172 for oils, D2266 for greases) in sliding contact. A steel ball is rotated against three stationary steel balls under a defined load, speed, temperature, and time. The average wear scar diameter on the stationary balls is measured.[14]

  • Apparatus: Four-ball wear tester, microscope for wear scar measurement.

  • Procedure:

    • Clean and assemble the four steel balls in the test cup.

    • Add the lubricant sample to the test cup, ensuring the balls are fully immersed.

    • Apply the specified load and start the motor at the set speed and temperature.

    • Run the test for the specified duration.

    • After the test, clean the stationary balls and measure the wear scar diameters under a microscope.

    • Calculate the average wear scar diameter.

ASTM_D4172_Workflow cluster_setup Test Setup cluster_testing Testing cluster_analysis Analysis A Assemble Four-Ball Test Fixture B Add Lubricant Sample A->B Sample Addition C Apply Load and Initiate Rotation B->C Start Test D Maintain Test Conditions C->D During Test E Measure Wear Scar Diameter D->E End of Test F Report Average Wear Scar E->F Data Processing

Workflow for Wear Preventive Characteristics Test (ASTM D4172)
Aerobic Aquatic Biodegradation (ASTM D5864)

This test method is specifically designed to determine the aerobic aquatic biodegradation of lubricants. It addresses the challenges of testing water-insoluble and complex mixtures. The degree of biodegradation is determined by measuring the amount of carbon dioxide evolved over a 28 to 84-day period.[15][16][17]

  • Apparatus: Biometer flasks, CO2-free air supply, CO2 trapping solution, incubator.

  • Procedure:

    • Prepare a mineral medium and add the inoculum (activated sludge).

    • Add the test lubricant to the flasks.

    • Aerate the flasks with CO2-free air.

    • Incubate the flasks in the dark at a constant temperature.

    • Periodically measure the amount of CO2 produced by trapping it in a suitable absorbent and titrating.

    • Calculate the percentage of biodegradation based on the theoretical amount of CO2 that could be produced.

ASTM_D5864_Workflow A Prepare Test Medium and Inoculum B Add Lubricant Sample A->B C Incubate and Aerate B->C D Measure CO2 Evolution Periodically C->D D->C Continue Incubation E Calculate Percent Biodegradation D->E

Workflow for Aerobic Aquatic Biodegradation Test (ASTM D5864)

Conclusion: Selecting the Optimal Lubricant

The selection of a lubricant is a critical decision that directly impacts equipment performance and longevity. While (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane offers a specific set of properties, a range of advanced alternatives provides compelling advantages in various performance aspects.

  • For high-temperature applications requiring exceptional stability, Polyphenyl Ethers are a strong contender, albeit at a premium price.

  • For a balance of performance and cost in a wide range of applications, Polyalphaolefins remain a versatile and reliable choice.

  • For cutting-edge applications demanding unique properties and high performance, Ionic Liquids present a promising, albeit still developing, frontier.

  • Where environmental impact is a primary concern, Bio-based Lubricants offer a sustainable and effective solution.

Ultimately, the optimal choice depends on a thorough analysis of the specific application requirements, including operating temperature, load, environmental considerations, and cost. The experimental protocols outlined in this guide provide a framework for conducting a rigorous in-house evaluation to inform this critical decision.

References

  • Gómez, E., et al. (2011). Ionic Liquids as Advanced Lubricant Fluids. Molecules, 16(5), 3936-3962. [Link]

  • Reeves, C. J., et al. (2020). Tribological study of imidazolium and phosphonium ionic liquid-based lubricants as additives in carboxylic acid-based natural oil: Advancements in environmentally friendly lubricants. Journal of Cleaner Production, 245, 118898. [Link]

  • Adejumo, O. I., et al. (2021). Thermo-rheological and tribological properties of low- and high-oleic vegetable oils as sustainable bio-based lubricants. RSC Advances, 11(5), 2963-2977. [Link]

  • The Insight Partners. (2024). Ester for Synthetic and Bio-Based Lubricants Market Size & Emerging Trends 2031. [Link]

  • Ali, M. K. A., et al. (2021). Comparative Analysis of Mineral vs. Synthetic Lubricating Compositions. Journal of Engineering and Science Research, 5(2), 1-10. [Link]

  • ASTM International. (2000). Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. ASTM D6425-05. [Link]

  • PubChem. 4-Cyclohexyl-2-methylpentan-2-ol. [Link]

  • Qu, J., et al. (2015). Ionic Liquids as High-Performance Lubricants and Lubricant Additives. In Tribology of Graphene (pp. 139-164). Springer, Cham. [Link]

  • Afton Chemical. (2023). What Is PAO Oil? The Truth About Polyalphaolefins, Performance & Why It Matters. [Link]

  • Tani, H., et al. (2022). Effect of Applied Current on Tribological Properties of Polyphenyl Ether. Lubricants, 10(4), 58. [Link]

  • ASTM International. (2023). Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. ASTM D5864-23. [Link]

  • Oklahoma State University Extension. (2019). Properties of High Oleic Seed Oils. FAPC-198. [Link]

  • SIELC Technologies. (2018). 4-Cyclohexyl-4-methyl-pentan-2-one. [Link]

  • Somers, A. E., et al. (2013). A Review of Ionic Liquid Lubricants. Lubricants, 1(1), 3-19. [Link]

  • Gee, M. G. (1998). Wear testing methods and their relevance to industrial wear problems. National Physical Laboratory. [Link]

  • Sapawe, N., et al. (2021). Investigation of tribological properties and engine performance of polyol ester–based bio-lubricant: Commercial motorbike engine oil blends. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 43(1), 1-13. [Link]

  • Otaru, A. J., et al. (2022). Comparative Analysis of Synthetic and Mineral Engine Oils in Tropical Operating Conditions: Evaluation of Viscosity, Oxidation,. Global Advanced Journal of Social Science and Humanities, 1(1), 1-13. [Link]

  • Global Market Insights. (2024). Poly Alpha Olefin Market Size, Share, Trends, Analysis 2025-2034. [Link]

  • Udotong, I. R., & Udotong, J. R. (2019). A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. Lubricants, 7(2), 16. [Link]

  • ASTM International. (2023). Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. ASTM D5864-23. [Link]

  • Tani, H., et al. (2022). Effect of Applied Current on Tribological Properties of Polyphenyl Ether. ResearchGate. [Link]

  • G, M., et al. (2020). Friction and Wear Properties of Phosphonium Based Ionic Liquid Used as Additive in Synthetic and Bio Based Lubricants. Tribology in Industry, 42(3), 488-497. [Link]

  • Karonis, D., et al. (2021). Synthesis and Evaluation of Bio-Lubricants from Renewable Raw Materials. Molecules, 26(24), 7586. [Link]

  • RespirTek, Inc. (2023). ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants. [Link]

  • Savant Labs. ASTM D6425 - Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. [Link]

  • Lu, R., et al. (2022). Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. Lubricants, 10(10), 271. [Link]

  • Ali, M. K. A., et al. (2021). A Comparative Analysis of the Lubricating Performance of an Eco-Friendly Lubricant vs Mineral Oil in a Metallic System. Lubricants, 9(8), 78. [Link]

  • Erhan, S. Z., & Asadauskas, S. (2000). High performance ester lubricants from natural oils. Industrial Crops and Products, 11(2-3), 277-282. [Link]

  • García, B., et al. (2018). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. Bournemouth University Research Online. [Link]

  • Cermak, S. C., & Isbell, T. A. (2002). Industrial uses of high-oleic oils. In Lipid Biotechnology (pp. 315-329). CRC Press. [Link]

  • Newgate Simms. Tribological Testing by 4 Ball Testing Methods. [Link]

  • Jones, W. R. (1982). The Tribological Behavior of Polyphenyl Ether and Polyphenyl Thioether Aromatic Lubricants. NASA Technical Reports Server. [Link]

  • Qu, J., et al. (2015). Ionic Liquids as Lubricant Additives – a Review. OSTI.GOV. [Link]

  • Cognitive Market Research. (2023). Poly Alpha Olefins PAO Based Lubricants Market Analysis 2025. [Link]

  • Placek, D. (2016). Synthetic versus Mineral Fluids - in Lubrication. Penn State Mechanical Engineering. [Link]

  • UN Certification Service in India. ASTM D5864. [Link]

  • PubChem. 4-Cyclohexyl-2-methyl-2-butanol. [Link]

  • Jurnal Tribologi. (2024). Evaluating palm oil ester base oils as eco-friendly alternatives in lubricant formulations. [Link]

  • Aropha. ASTM D5864: Biodegradability of Lubricants by CO2 Evolution. [Link]

  • PubChem. 1-Cyclohexyl-4-methylpentan-2-ol. [Link]

  • Massachusetts Institute of Technology. (2017). SYNTHETIC LUBRICANTS AND THEIR LONG- TERM EFFICIENCY AND SUSTAINABILITY. [Link]

  • Straits Research. (2023). Polyalphaolefin (PAO) Market Size, Share And Growth Report 2031. [Link]

  • UL Prospector. (2017). High-Oleic Oils: Are They as Slick as They Sound?. [Link]

  • Jones, W. R. (2007). Polyphenyl ethers: Lubrication in extreme environments. ResearchGate. [Link]

  • The American Society of Mechanical Engineers. (2004). High Oleic Plant Oils With Hydroxy Fatty Acids for Emission Reduction. [Link]

  • Saha, S. (2019). Ionic Liquids as High Performance Lubricant: A New Alternative to Oil. [Link]

  • PubChem. 2-Methyl 5-cyclohexylpentanol. [Link]

  • ASTM International. (2005). Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. ASTM D6425-05. [Link]

Sources

A Comparative Guide to the Performance of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in Polymer Blends

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with advanced polymer formulations, the selection of appropriate processing aids is critical to achieving desired material properties and manufacturing efficiencies. This guide provides an in-depth performance evaluation of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, a hydrocarbon-based processing aid, in the context of other commonly used alternatives in polymer blends. By understanding the comparative performance and the underlying mechanisms, professionals can make more informed decisions in their material development endeavors.

Introduction to Polymer Processing Aids

Polymer processing aids (PPAs) are a class of additives incorporated into polymer formulations to enhance their processability.[1] During melt processing operations such as extrusion and injection molding, high molecular weight polymers can exhibit high viscosity and friction against metal surfaces, leading to a range of defects and inefficiencies. These can include melt fracture, die build-up, high energy consumption, and poor surface finish of the final product.[1][2] PPAs function by modifying the rheological properties of the polymer melt, typically by reducing friction at the polymer-metal interface or by lowering the internal viscosity of the melt.[1][2] The judicious selection of a PPA can lead to significant improvements in both the manufacturing process and the quality of the end product.

This guide focuses on Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its IUPAC name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, and provides a comparative analysis against other major classes of processing aids.

Profile of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a hydrocarbon compound with the chemical formula C18H34. Its primary industrial application in the context of polymers is as a processing aid, not otherwise listed, particularly in plastics material and resin manufacturing.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC18H34PubChem
Molecular Weight250.5 g/mol PubChem
IUPAC Name(4-cyclohexyl-2-methylpentan-2-yl)cyclohexanePubChem
Physical DescriptionLiquidEPA Chemical Data Reporting (CDR)

As a saturated hydrocarbon, this molecule is expected to function primarily as an external lubricant in polymer blends. Its non-polar nature would lead to limited miscibility with many polymers, causing it to migrate to the surface of the polymer melt during processing. This migration forms a low-friction layer between the polymer and the metal surfaces of the processing equipment, such as the extruder barrel and die. This lubricating layer reduces the shear stress experienced by the polymer melt, thereby lowering processing pressures and mitigating melt fracture.

Comparative Analysis of Processing Aids

The performance of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- can be best understood by comparing it to other classes of processing aids. Each class has a distinct mechanism of action and offers a unique set of advantages and disadvantages.

Hydrocarbon-Based Processing Aids (e.g., Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-)
  • Mechanism of Action: These additives, which also include mineral oils, waxes, and paraffins, act as external lubricants. Due to their incompatibility with the polymer matrix, they migrate to the polymer-metal interface, creating a slip layer. This reduces the friction between the polymer melt and the processing equipment.

  • Performance:

    • Rheology: Primarily reduces melt pressure and can help in eliminating melt fracture.

    • Mechanical Properties: Can have a plasticizing effect, potentially leading to a slight decrease in tensile strength and modulus, but may improve impact strength.[3]

    • Thermal Properties: Generally have a minimal effect on the thermal properties of the polymer, such as melting point and glass transition temperature, at typical low concentrations.

  • Advantages: Cost-effective and widely available.

  • Disadvantages: Can sometimes negatively impact the mechanical properties of the final product if not used at optimal concentrations.[3] There can also be issues with blooming (migration to the surface of the finished part) over time.

Fluoropolymer-Based Processing Aids
  • Mechanism of Action: Fluoropolymer-based PPAs, typically fluoroelastomers, function by coating the inner surfaces of the processing equipment with a thin, low-surface-energy layer.[4][5] This layer promotes slip at the die wall, which significantly reduces shear stress and eliminates melt fracture.[4][5]

  • Performance:

    • Rheology: Highly effective at eliminating melt fracture, even at very low concentrations (typically 100-1000 ppm).[4][6] They can also reduce die build-up and lower extrusion pressure.[6]

    • Mechanical Properties: Generally have a negligible impact on the bulk mechanical properties of the polymer due to the very low use levels.

    • Thermal Properties: Do not significantly alter the thermal properties of the polymer matrix.

  • Advantages: High efficiency at low concentrations, excellent at eliminating melt fracture.

  • Disadvantages: Higher cost compared to hydrocarbon-based aids. There are also growing environmental and health concerns associated with per- and polyfluoroalkyl substances (PFAS), leading to increased regulatory scrutiny.[7]

Silicone-Based Processing Aids
  • Mechanism of Action: Often supplied as masterbatches, silicone-based aids (typically ultra-high molecular weight siloxane polymers) act as both internal and external lubricants.[8][9][10] They reduce the coefficient of friction at the surface and also improve the flow of the polymer melt.[8][9]

  • Performance:

    • Rheology: Improve mold release, reduce extruder torque, and enhance resin flow.[8][9]

    • Surface Properties: Impart a slippery, low-friction surface to the final product, which can improve scratch and mar resistance.[8][11]

    • Mechanical Properties: Can be used at slightly higher concentrations than fluoropolymers and may have a minor plasticizing effect.

  • Advantages: Provide both processing and surface modification benefits. They are a potential PFAS-free alternative.

  • Disadvantages: Can sometimes interfere with downstream processes like printing or adhesion if they migrate excessively to the surface.

Metallic Stearates
  • Mechanism of Action: Metallic stearates, such as calcium stearate and zinc stearate, are metal salts of stearic acid. They function as both lubricants and acid scavengers.[12][13][14][15] As lubricants, they reduce friction between polymer particles and between the polymer and processing equipment.[12][13]

  • Performance:

    • Rheology: Improve material flow and prevent adhesion to metal surfaces.[12][13]

    • Stabilization: Act as acid scavengers, neutralizing acidic residues from catalysts or flame retardants, which can improve the thermal stability of the polymer.

    • Dispersion: Can aid in the dispersion of pigments and fillers.[12]

  • Advantages: Multifunctional, providing lubrication and stabilization. Cost-effective.

  • Disadvantages: Can affect the clarity of transparent polymers and may have limited thermal stability at very high processing temperatures.

Performance Comparison Summary:

FeatureHydrocarbon-Based (e.g., Cyclohexane derivative)Fluoropolymer-BasedSilicone-BasedMetallic Stearates
Primary Mechanism External LubricationDie Wall CoatingInternal & External LubricationLubrication & Acid Scavenging
Melt Fracture Elimination ModerateExcellentGoodModerate
Pressure Reduction GoodExcellentGoodGood
Impact on Mechanicals Potential for plasticizationMinimalMinimalMinimal
Surface Modification MinimalMinimalYes (slip, scratch resistance)Minimal
Cost LowHighModerateLow
Environmental Concerns LowHigh (PFAS)LowLow

Experimental Evaluation Protocols

To objectively assess the performance of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- or any other processing aid, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive evaluation.

Rheological Performance Assessment via Capillary Rheometry

Objective: To quantify the effect of the processing aid on the melt viscosity and flow behavior of the polymer blend. This is crucial for understanding its effectiveness in reducing processing pressure and mitigating melt fracture.

Governing Standard: ASTM D3835 / ISO 11443[16][17][18][19]

Methodology:

  • Sample Preparation: Prepare blends of the base polymer with varying concentrations of the processing aid (e.g., 0.1%, 0.5%, 1.0% by weight). Ensure homogeneous mixing, typically through twin-screw extrusion. A control sample with no processing aid is essential.

  • Instrument Setup: Use a capillary rheometer equipped with a die of known dimensions (L/D ratio). Set the barrel temperature to a typical processing temperature for the polymer being tested.

  • Test Execution:

    • Load the polymer blend into the rheometer barrel and allow it to reach thermal equilibrium.

    • Extrude the molten polymer through the die at a series of increasing shear rates.

    • Record the pressure drop across the die at each shear rate.

  • Data Analysis:

    • Calculate the apparent shear stress and apparent shear rate for each data point.

    • Plot the apparent viscosity (shear stress / shear rate) as a function of shear rate.

    • Compare the viscosity curves of the blends containing the processing aid to the control. A reduction in viscosity indicates a lubricating effect.

    • Visually inspect the extrudate at each shear rate for the onset of melt fracture (sharkskin). The processing aid's effectiveness is determined by the extent to which it delays the onset of melt fracture to higher shear rates.[20]

Causality Explanation: Capillary rheometry directly simulates the flow of polymer through an extruder die. By measuring the pressure required to maintain a certain flow rate, we can directly assess the lubricating efficiency of the processing aid. A more effective PPA will lower the melt viscosity and/or induce wall slip, both of which result in a lower pressure drop for a given shear rate.

Workflow Diagram:

CapillaryRheometry cluster_prep Sample Preparation cluster_test Capillary Rheometry (ASTM D3835) cluster_analysis Data Analysis Prep1 Polymer + PPA Prep2 Twin-Screw Extrusion (Compounding) Prep1->Prep2 Prep3 Pelletize Blends Prep2->Prep3 Test1 Load Sample into Barrel Prep3->Test1 Test2 Melt and Equilibrate Test1->Test2 Test3 Extrude at Set Shear Rates Test2->Test3 Test4 Measure Pressure Drop Test3->Test4 Analysis3 Inspect Extrudate for Melt Fracture Test3->Analysis3 Analysis1 Calculate Viscosity Test4->Analysis1 Analysis2 Plot Viscosity vs. Shear Rate Analysis1->Analysis2

Caption: Capillary Rheometry Workflow.

Thermal Properties Evaluation via Differential Scanning Calorimetry (DSC)

Objective: To determine if the processing aid alters the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[21][22][23]

Methodology:

  • Sample Preparation: Use the compounded pellets from the previous step.

  • Instrument Setup: Use a DSC instrument. Place a small, known weight of the sample (5-10 mg) into an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Test Execution:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Heat the sample again at a controlled rate (e.g., 10°C/min). This second heat cycle provides data on the material's intrinsic thermal properties.

  • Data Analysis:

    • From the second heating scan, determine the Tg (midpoint of the step change in heat flow), Tm (peak of the melting endotherm), and the heat of fusion (area of the melting peak).

    • Calculate the percent crystallinity using the heat of fusion of the sample and the known heat of fusion of a 100% crystalline sample of the polymer.

    • Compare the results for the blends with the control.

Causality Explanation: DSC measures the heat flow into or out of a sample as a function of temperature. Any changes in the polymer's phase transitions (melting, crystallization, glass transition) due to the additive will be reflected in the DSC thermogram. This helps to understand if the additive is acting as a nucleating agent, a plasticizer, or if it has no significant effect on the bulk thermal behavior of the polymer.[21][24]

Workflow Diagram:

DSCAnalysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Input Compounded Pellets DSC1 Sample in Pan Input->DSC1 DSC2 Heat-Cool-Heat Cycle DSC1->DSC2 DSC3 Record Heat Flow DSC2->DSC3 Analysis1 Determine Tg, Tm DSC3->Analysis1 Analysis2 Calculate % Crystallinity DSC3->Analysis2 Analysis3 Compare to Control Analysis1->Analysis3 Analysis2->Analysis3 TensileTesting cluster_utm Tensile Test (ISO 527) cluster_analysis Data Analysis Input Film or Molded Specimen UTM1 Mount Specimen in Grips Input->UTM1 UTM2 Apply Tensile Load until Fracture UTM1->UTM2 UTM3 Record Load-Extension Data UTM2->UTM3 Analysis1 Generate Stress-Strain Curve UTM3->Analysis1 Analysis2 Calculate Modulus, Strength, Elongation Analysis1->Analysis2 Analysis3 Compare to Control Analysis2->Analysis3

Caption: Tensile Testing Workflow.

Conclusion and Recommendations

The selection of a polymer processing aid is a multi-faceted decision that requires a balance of performance, cost, and regulatory considerations. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, as a hydrocarbon-based additive, is likely to be a cost-effective option for reducing processing pressures and mitigating moderate melt fracture through an external lubrication mechanism. Its primary advantages are its low cost and simplicity of use.

However, for applications requiring the complete elimination of severe melt fracture or for high-performance polymers, fluoropolymer-based PPAs remain the benchmark, despite their higher cost and associated environmental concerns. Silicone-based masterbatches offer a compelling alternative, providing both processing improvements and enhanced surface properties, making them suitable for applications where scratch resistance and a low coefficient of friction are desired. Metallic stearates offer a multifunctional solution, particularly in formulations where acid scavenging and lubrication are both required.

It is strongly recommended that a thorough experimental evaluation, following the protocols outlined in this guide, be conducted to determine the optimal processing aid and its concentration for any specific polymer blend and application. This data-driven approach will ensure the selection of an additive that not only improves processability but also maintains or enhances the desired end-product performance.

References

  • Comparison between polymer processing aids in extrusion of polyolefin films. (n.d.).
  • Polymer Processing Aids Analysis. (n.d.). Scribd.
  • The Significance of Metallic Stearates in the Plastic, Polymer, and Rubber Industry. (2023, November 27).
  • 50% Efficiency Gain: Data On Silicone Masterbatch Performance Leap. (2025, July 10). Xiangxi.
  • The Benefits of Plastic Processing Aids. (2025, August 4).
  • Effect of Processing Aids on the Performance of High Filled Polypropylene. (n.d.).
  • How to Troubleshoot Common Issues with Process Aids in Plastics Manufacturing. (2025, July 18).
  • ASTM D3835 Testing for Capillary Rheology Properties of Polymers. (n.d.).
  • Silicone Masterbatch Application Guide: Selection, Dosage, and Processing Optimiz
  • An Overview of Metallic Stearates for PVC Applic
  • DSC Practical Interpretation with Examples for Polymer Development. (n.d.).
  • Capillary Rheometry according to ASTM D3835 / ISO 11443. (n.d.). Centexbel.
  • metallic stearates (metal salts/soaps). (n.d.).
  • Silicone Masterbatch - TECHNICAL D
  • Comparison between polymer processing aids in extrusion of polyolefin films. (n.d.).
  • Innovation Unleashed: A Deep Dive into Metallic Stearate Applic
  • Fluorinated Polymer Processing Aids. (2018, February 25).
  • China Silicone processing AIDS for improving PE compatible plastics processing performance Manufacture and Factory. (n.d.). Silike.
  • PMC Metallic Stearates for Plastics, Product Article. (n.d.). ChemPoint.com.
  • Processing Aids Silicone Masterbatch for Telecommunic
  • The Role Of Polymer Processing Aid Additive In Plastic Production. (2024, September 6).
  • Optimizing Process Aid Performance by Controlling Fluoropolymer Particle Size. (2025, August 6).
  • ISO 527-3 Plastic Thin Film Sheet Tensile Testing. (n.d.). TestResources.
  • Impact of Die Materials on the Effect of New Polymer Processing Aids for Sharkskin Properties. (n.d.). SciRP.org.
  • ISO 527-3: Tensile Testing for Plastic Films and Sheets. (2025, August 12). Federal India Trading Company.
  • Differential Scanning Thermal Analysis in Polymeric M
  • Capillary Rheology / Capillary Rheometry Testing of Materials. (n.d.).
  • ISO 527-3 Tensile Testing of Plastic Films. (2026, January 10).
  • ISO 527-3 testing - Standards. (n.d.). Industrial Physics.
  • Capillary Rheometry Shear Sweep, Thermal Stability ASTM D3835, ISO 11443. (n.d.). Intertek.
  • ISO 527-3 - Tensile Testing of Plastic Films and Sheets. (n.d.). STEP Lab.
  • Dynamic mechanical analysis of binary and ternary polymer blends based on nylon copolymer/EPDM rubber and EPM grafted. (n.d.).
  • Evaluating the performance of processing aids in eliminating melt fracture. (2025, August 7).
  • Fluoropolymer PPA Processing Aid Market Research Report 2033. (n.d.).
  • Better Characterization of Polymer Blends Using StepScan DSC. (n.d.). Thermal Support.
  • DSC Analysis of Polymers | Thermal. (n.d.).
  • Fluoropolymer processing aids in Linear-Low Density Polyethylene extrusion: how to improve their efficiency?. (2025, August 9).
  • Fluoropolymer PPA Processing Aid Market Research Report 2033. (n.d.).
  • Thermal analysis of polymer blends and double layer by DSC. (n.d.).
  • Characterization of Polymers using Dynamic Mechanical Analysis (DMA). (n.d.).
  • A Dynamic Mechanical Analysis on the Compatibilization Effect of Two Different Polymer Waste-Based Compatibilizers in the Fifty/Fifty Polypropylene/Polyamide 6 Blend. (2024, September 5). MDPI.
  • Dynamic mechanical thermal analysis (DMTA) on polymer nanocomposites. (n.d.). Thermo Fisher Scientific.
  • What Happens When Polypropylene Is He
  • Role of processing aids in the extrusion of molten polymers. (2025, August 10).

Sources

A Comparative Analysis of the Thermal Properties of C18H34 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of lipid science and its application in drug development and material science, a thorough understanding of the thermal properties of fatty acid isomers is paramount. The C18H34 isomers, a group of unsaturated fatty acids that includes oleic acid, elaidic acid, and linoleic acid, are of particular interest due to their prevalence in biological systems and their diverse industrial applications. Their thermal behavior—encompassing melting point, boiling point, heat of combustion, and thermal stability—is not merely a set of physical constants but a critical determinant of their functionality, stability, and suitability for various applications.

This guide provides a comprehensive comparative analysis of the thermal properties of key C18H34 isomers. We will delve into the structural nuances that govern these properties and present supporting experimental data. Furthermore, we will outline the methodologies for determining these characteristics, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their work.

The Decisive Role of Structure: How Isomerism Dictates Thermal Behavior

The seemingly subtle differences in the molecular architecture of C18H34 isomers lead to profound variations in their macroscopic thermal properties. The primary structural features at play are the number, position, and geometry (cis vs. trans) of the carbon-carbon double bonds within the 18-carbon chain.

  • Cis vs. Trans Isomerism and Melting Point: One of the most dramatic differences is observed in the melting points of cis and trans isomers. Cis double bonds introduce a pronounced "kink" in the fatty acid chain. This bend disrupts the ability of the molecules to pack closely together in a crystalline lattice.[1] Consequently, the intermolecular van der Waals forces are weaker, requiring less energy to break the solid structure, resulting in a lower melting point.[1] In contrast, trans double bonds result in a more linear molecular shape, similar to that of saturated fatty acids.[2] This allows for more efficient packing and stronger intermolecular forces, leading to a significantly higher melting point.[2] A classic example is the comparison between oleic acid (cis-9-octadecenoic acid) and its trans isomer, elaidic acid. Oleic acid is a liquid at room temperature with a melting point of approximately 13-16°C, while elaidic acid is a solid with a much higher melting point of around 45°C.[3][4]

  • Positional Isomerism: The location of the double bond along the carbon chain also influences thermal properties, albeit to a lesser extent than cis/trans geometry. For instance, petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid. Despite both having a single cis double bond, the different placement results in a higher melting point for petroselinic acid (around 30°C) compared to oleic acid.[5] This highlights the subtle interplay between molecular symmetry and packing efficiency.

  • Degree of Unsaturation: An increase in the number of double bonds, as seen in linoleic acid (two double bonds) compared to oleic acid (one double bond), generally leads to a lower melting point.[6] The presence of multiple kinks in polyunsaturated fatty acids further hinders orderly packing, reducing the energy required to transition from a solid to a liquid state.[7] Linoleic acid, for example, has a melting point of approximately -5°C.[6]

Comparative Thermal Properties of Key C18H34 Isomers

The following table summarizes the key thermal properties of several prominent C18H34 isomers, providing a clear basis for comparison.

IsomerCommon NameStructureMelting Point (°C)Boiling Point (°C)Heat of Combustion (kJ/mol)
cis-9-Octadecenoic acidOleic AcidC18:1 (cis-9)13 - 16.3[3]286 (at 100 mmHg)[3]-11,154 (liquid)[8]
trans-9-Octadecenoic acidElaidic AcidC18:1 (trans-9)45[4]180-185 (at 0.8 mmHg)[9]Not readily available
cis-6-Octadecenoic acidPetroselinic AcidC18:1 (cis-6)30[5]Not readily availableNot readily available
cis,cis-9,12-Octadecadienoic acidLinoleic AcidC18:2 (cis-9, cis-12)-5[6]229-230 (at 16 mmHg)[6]-10,970[10]
trans-11-Octadecenoic acidVaccenic AcidC18:1 (trans-11)~44Not readily availableNot readily available

Note: Boiling points are often reported at reduced pressures to prevent decomposition at higher temperatures.

Experimental Determination of Thermal Properties

Accurate and reproducible measurement of thermal properties is crucial for the characterization of C18H34 isomers. The following section details the primary experimental techniques employed for this purpose.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] This allows for the precise determination of melting points, enthalpies of fusion (the energy required to melt the substance), and the study of oxidative stability.[12]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Accurately weigh 5-10 mg of the C18H34 isomer into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The melting point is typically determined as the onset or peak of the endothermic transition on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality Behind Experimental Choices: The use of a sealed pan is critical for volatile or semi-volatile samples like fatty acids to ensure that the measured heat flow is due to the phase transition and not mass loss. The controlled heating and cooling rates are essential for obtaining reproducible and accurate results.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is invaluable for determining the thermal stability and decomposition profile of C18H34 isomers.

Experimental Protocol for Thermal Stability Assessment:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the C18H34 isomer into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere and Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation during the initial heating phase.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10-20°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Self-Validating System: The TGA instrument is calibrated using materials with known decomposition temperatures. The use of a controlled atmosphere and a precise heating rate ensures the validity and reproducibility of the results.

Bomb Calorimetry: Quantifying the Heat of Combustion

Principle: Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[14] The sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.[15]

Experimental Protocol for Heat of Combustion Determination:

  • Sample Preparation: A precisely weighed sample of the C18H34 isomer (typically 0.5-1.0 g) is placed in a sample crucible within the bomb.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter).

  • Combustion and Measurement: The sample is ignited electrically. The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (which is determined by calibrating with a standard of known heat of combustion, such as benzoic acid).[16]

Expertise in Practice: The choice of sample mass is critical; it must be sufficient to produce a measurable temperature change but not so large as to cause incomplete combustion or damage to the bomb.[14] The high-pressure oxygen environment ensures complete combustion of the fatty acid.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Isomer pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load program Run Thermal Program (Cool -> Heat -> Cool) load->program thermogram Generate DSC Thermogram program->thermogram analyze Determine Melting Point & Enthalpy of Fusion thermogram->analyze

DSC Experimental Workflow for Melting Point Determination.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Isomer pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into Furnace pan_tga->load_tga program_tga Heat in Inert Atmosphere (e.g., N2) load_tga->program_tga curve_tga Generate TGA Curve (% Weight Loss vs. Temp) program_tga->curve_tga analyze_tga Determine Onset of Decomposition curve_tga->analyze_tga

TGA Experimental Workflow for Thermal Stability Assessment.

Conclusion

The thermal properties of C18H34 isomers are a direct reflection of their molecular structure. The presence, number, and particularly the geometry of double bonds dictate the efficiency of molecular packing, which in turn governs their melting points and other thermal characteristics. Understanding these structure-property relationships is fundamental for researchers in diverse fields. The application of techniques such as DSC, TGA, and bomb calorimetry provides the empirical data necessary to characterize these isomers comprehensively. This guide serves as a foundational resource, offering both comparative data and methodological insights to aid in the selection and application of C18H34 isomers in research and development.

References

  • Wikipedia. (n.d.). Linoleic acid. Retrieved from [Link]

  • PubChem. (n.d.). Oleic Acid. Retrieved from [Link]

  • Morrison, I. M., & Hawke, J. C. (1979).
  • ResearchGate. (n.d.). Thermal Conductivities of Commercial Fatty Acids. Retrieved from [Link]

  • PubChem. (n.d.). Linoleic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist. PLoS One, 18(6), e0287100.
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b) Differential thermogravimetry (DTA) of oleic acid, linoleic acid, and linolenic acid during heating. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of oleic acid, lycobetaine acetate, lycobetaine–oleic acid complex (LBT–OA) and physical mixture of lycobetaine acetate and oleic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]

  • Kowalski, B., Ratusz, K., Kowalska, D., & Bekas, W. (2004). Determination of the oxidative stability of vegetable oils by differential scanning calorimetry and rancimat measurements. European Journal of Lipid Science and Technology, 106(3), 165-169.
  • PubMed. (n.d.). Stability of fatty acid composition after thermal, high pressure, and microwave processing of cow milk as affected by polyunsaturated fatty acid concentration. Retrieved from [Link]

  • Slideshare. (n.d.). 2 pa32 bomb calorimeter procedure. Retrieved from [Link]

  • ISAR Publisher. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric (TGA) curves of A-Lin and A-Lau showing their thermal stability profiles. Retrieved from [Link]

  • ResearchGate. (2013). Oxidative Stability of Fats and Oils Measured by Differential Scanning Calorimetry for Food and Industrial Applications. Retrieved from [Link]

  • MDPI. (n.d.). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Elaidic acid (FDB002951). Retrieved from [Link]

  • MDPI. (2023). Thermomechanical Properties of High Oleic Palm Oil Assessed Using Differential Scanning Calorimetry, Texture Analysis, Microscopy, and Shear Rheology. Retrieved from [Link]

  • TA Instruments. (n.d.). oxidative stability of oils & greases, TA-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points (°C) of saturated fatty acids and esters determined in.... Retrieved from [Link]

  • BioPchem. (n.d.). Lab 2 – Thermochemical Properties of Fatty Acids & Sugars. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the specific heat capacity of oleic acid?. Retrieved from [Link]

  • Cheméo. (n.d.). cis-Linoleic acid - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil. Food Science & Nutrition, 8(8), 4467–4476.
  • MDPI. (n.d.). Effects of Hot Air, Vacuum, and Conductive Drying on the Fatty Acid Profile of Cucurbita maxima Pulp and Its Processing By-Products. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). Thermal Stability of Oleic Acid and Ethyl Linoleate. Retrieved from [Link]

  • ACS Publications. (2005). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Retrieved from [Link]

  • McKendree University. (n.d.). Determination of the Relative Ratio of Unsaturated Fats to Saturated Fats in Nuts Using Bomb Calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fatty Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oleic Acid (CAS 112-80-1). Retrieved from [Link]

  • MSU chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • ASTM Digital Library. (n.d.). Thermal and Oxidative Properties of Physiologically Relevant Free Fatty Acids by Dielectric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

  • Griffith Research Online. (2024). Beverage sample preparation and procedures for bomb calorimetry. Retrieved from [Link]

  • SciELO. (n.d.). Assessment of the Quality of Heated Oils by Differential Scanning Calorimetry. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Elaidic acid (HMDB0000573). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress. Preventive Nutrition and Food Science, 20(2), 125–131.
  • ResearchGate. (n.d.). Physical Properties of Two Isomers of Conjugated Linoleic Acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of bulk palmitic acid and oleic acid and NP formulations (i.e., SLN and NLC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Chem-Impex. (n.d.). Petroselinic acid. Retrieved from [Link]

Sources

Efficacy of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane versus Traditional Plasticizers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Plasticizers in Polymer Science

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1] By embedding themselves between polymer chains, they disrupt intermolecular forces, thereby lowering the glass transition temperature (Tg) and transforming rigid, brittle polymers into versatile, pliable materials.[2][3] The choice of a plasticizer is paramount, as it dictates the final properties and performance of the end-product, ranging from medical devices and food packaging to construction materials and automotive interiors.[4]

For decades, traditional plasticizers, primarily ortho-phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have dominated the market due to their cost-effectiveness and high performance.[1][5] However, mounting concerns regarding their potential health and environmental impacts have catalyzed a shift towards safer, non-phthalate alternatives.[4][6] This guide provides a comprehensive technical comparison of a novel cycloaliphatic plasticizer, (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, with these traditional counterparts. While direct comparative data for this specific molecule is nascent, this guide will extrapolate its potential performance based on its chemical structure and available data for structurally related cycloaliphatic plasticizers, such as dicyclohexyl phthalate (DCHP).

Chemical Structures and Mechanisms of Action

Traditional Plasticizers: The Phthalate Family

Phthalate plasticizers are esters of phthalic acid. Their general structure consists of a planar aromatic ring with two ester side chains. The length and branching of these alkyl chains significantly influence their plasticizing efficiency, volatility, and migration resistance.

  • Mechanism of Action: The polar carbonyl groups of the ester functionalities interact with the polar sites on the polymer chains (e.g., the C-Cl bond in PVC), while the non-polar alkyl chains create free volume, allowing for increased segmental mobility of the polymer chains. This increased mobility results in a more flexible material.[2]

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane: A Novel Cycloaliphatic Approach

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a cycloaliphatic hydrocarbon. Its structure is characterized by two bulky cyclohexyl rings linked by a short, branched aliphatic chain.

  • Anticipated Mechanism of Action: Lacking polar functional groups, its plasticizing effect is expected to arise primarily from steric hindrance. The bulky cyclohexyl groups would effectively separate polymer chains, creating significant free volume and thereby enhancing flexibility. The non-polar nature suggests strong compatibility with non-polar polymers and potentially lower water absorption in the final product.

Comparative Performance Analysis

The following sections compare the anticipated performance of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane with well-established traditional plasticizers across key performance metrics. The data for traditional plasticizers is well-documented, while the performance of the novel cycloaliphatic plasticizer is inferred based on the known properties of similar molecules like dicyclohexyl phthalate (DCHP).[7][8]

Mechanical Properties

The primary function of a plasticizer is to modify the mechanical properties of a polymer, trading tensile strength for increased flexibility and elongation.

Property(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (Anticipated)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Tensile Strength Expected to cause a moderate decrease. The bulky structure may provide some reinforcement.Significant decrease.Moderate decrease.ASTM D2284[9]
Elongation at Break Expected to provide a significant increase.High increase.High increase.ASTM D2284[9]
Hardness (Shore A) Expected to be higher than DEHP, indicating less softening efficiency.Significant decrease.Moderate decrease.ASTM D2240

Causality behind Experimental Choices: ASTM D2284 is the standard test method for evaluating the efficiency of plasticizers in flexible PVC by measuring its tensile properties.[9] This provides a direct measure of the plasticizer's ability to impart flexibility. Shore A hardness is a crucial parameter for applications where a specific level of softness is required.

Thermal Stability

The thermal stability of a plasticized polymer is critical for its processing and end-use performance, especially at elevated temperatures.

Property(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (Anticipated)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Volatility (Weight Loss) Low, due to higher molecular weight and bulky structure.Higher, due to lower molecular weight.Lower than DEHP.TGA
Glass Transition Temp. (Tg) Moderate reduction.Significant reduction.Significant reduction.DSC

Causality behind Experimental Choices: Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of materials by measuring weight loss as a function of temperature.[10][11] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature, a direct indicator of a plasticizer's efficiency.[12][13]

Migration and Leaching Resistance

The tendency of a plasticizer to migrate out of the polymer matrix is a critical factor for product longevity and safety, especially in sensitive applications.[14]

Property(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane (Anticipated)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Migration to Lacquers Low, due to larger molecular size.High.Moderate.ASTM D2199[15][16]
Extraction in Solvents Low, particularly in polar solvents.Higher, especially in non-polar solvents.Moderate.ASTM D1239
Compatibility under Compression Good, due to steric hindrance preventing exudation.Can be prone to spewing under pressure.Good.ASTM D3291[17][18]

Causality behind Experimental Choices: ASTM D2199 provides an accelerated method to assess the migration of plasticizers to coatings.[15][16] ASTM D1239 is used to determine the resistance of plasticizers to extraction by liquids. ASTM D3291 evaluates the compatibility of plasticizers under compressive stress, which is crucial for applications involving flexing and bending.[17][18]

Experimental Protocols

To validate the anticipated performance of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, the following detailed experimental protocols should be followed.

Sample Preparation: Plasticized PVC Formulation

Objective: To prepare standardized PVC sheets plasticized with the novel and traditional plasticizers for comparative testing.

Methodology:

  • Compounding:

    • Dry blend PVC resin (K-value 67-70) with the plasticizer at a concentration of 40 parts per hundred of resin (phr).

    • Add a standard heat stabilizer (e.g., 2 phr of a mixed metal stabilizer).

    • Mix thoroughly in a high-speed mixer until a homogenous powder blend is achieved.

  • Milling:

    • Transfer the blend to a two-roll mill heated to 160-170°C.

    • Mill the compound for 5-10 minutes until a uniform sheet is formed.

  • Molding:

    • Press the milled sheets in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to create standardized plaques of a defined thickness (e.g., 1 mm).

    • Cool the plaques under pressure.

  • Conditioning:

    • Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Sample_Preparation_Workflow cluster_0 Compounding cluster_1 Milling cluster_2 Molding & Conditioning DryBlend Dry Blend (PVC, Plasticizer, Stabilizer) HighSpeedMix High-Speed Mixing DryBlend->HighSpeedMix TwoRollMill Two-Roll Milling (160-170°C) HighSpeedMix->TwoRollMill Homogenous Powder HydraulicPress Hydraulic Pressing (170-180°C, 10 MPa) TwoRollMill->HydraulicPress Uniform Sheet Conditioning Conditioning (23°C, 50% RH) HydraulicPress->Conditioning Testing Testing Conditioning->Testing Conditioned Plaques

Caption: Workflow for the preparation of plasticized PVC test specimens.

Mechanical Property Testing

Objective: To quantify the effect of the plasticizers on the tensile strength, elongation, and hardness of PVC.

Methodology:

  • Tensile Testing (ASTM D2284):

    • Cut dumbbell-shaped specimens from the conditioned plaques.

    • Conduct tensile testing using a universal testing machine at a crosshead speed of 500 mm/min.

    • Record the tensile strength at break and the percentage of elongation at break.

  • Hardness Testing (ASTM D2240):

    • Measure the Shore A hardness of the conditioned plaques using a durometer.

    • Take at least five readings at different points on each sample and calculate the average.

Thermal Stability Analysis

Objective: To evaluate the thermal stability and plasticizing efficiency of the different plasticizers.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a 5-10 mg sample of the plasticized PVC in a TGA instrument.

    • Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of degradation.

  • Differential Scanning Calorimetry (DSC):

    • Place a 5-10 mg sample in a DSC pan.

    • Heat the sample from -50°C to 200°C at a rate of 10°C/min.

    • Determine the glass transition temperature (Tg) from the resulting thermogram.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Start Plasticized PVC Sample TGA_Heat Heat from 30°C to 600°C @ 10°C/min (N2) Start->TGA_Heat DSC_Heat Heat from -50°C to 200°C @ 10°C/min Start->DSC_Heat TGA_Measure Measure Weight Loss TGA_Heat->TGA_Measure TGA_Result Determine Degradation Temperature TGA_Measure->TGA_Result DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure DSC_Result Determine Glass Transition (Tg) DSC_Measure->DSC_Result

Caption: Experimental workflow for thermal analysis of plasticized PVC.

Migration Resistance Testing

Objective: To assess the propensity of the plasticizers to migrate out of the PVC matrix.

Methodology:

  • Solvent Extraction (ASTM D1239):

    • Weigh pre-cut samples of the plasticized PVC.

    • Immerse the samples in a specified solvent (e.g., hexane for non-polar extraction, 50% ethanol for polar extraction) for 24 hours at a controlled temperature (e.g., 25°C).

    • Remove the samples, dry them to a constant weight, and calculate the percentage of weight loss due to plasticizer extraction.

  • Compatibility under Compression (ASTM D3291):

    • Bend a strip of the plasticized PVC into a 180° loop and secure it.

    • Place the looped specimen in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 7 days).

    • Visually inspect the bent area for any signs of plasticizer exudation (spew).

Conclusion and Future Outlook

While traditional phthalate plasticizers have a long history of effective use, the demand for safer alternatives is undeniable. Cycloaliphatic plasticizers like (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane represent a promising new frontier. Based on its chemical structure, it is anticipated to offer good plasticizing efficiency, coupled with superior thermal stability and migration resistance compared to many traditional phthalates. Its bulky, non-polar nature suggests it could be particularly advantageous in applications requiring low volatility and extraction in aqueous environments.

However, it is crucial to underscore that these are anticipated properties based on structural analogy. Rigorous experimental validation, following the protocols outlined in this guide, is essential to definitively establish the performance profile of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane and its viability as a high-performance, safer alternative to traditional plasticizers. Further research should also focus on its compatibility with a wider range of polymers and its long-term aging characteristics.

References

  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • The Role of Dicyclohexyl Phthalate in Polymer Stabilization and Performance. (n.d.). Retrieved from [Link]

  • Tensile strength and elongation of PVC and plasticized films. (n.d.). ResearchGate. Retrieved from [Link]

  • Minale, Y. F., et al. (2025). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Sustainability.
  • Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.
  • Szymańska, E., & Piszczek, K. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials (Basel, Switzerland), 14(4), 888. [Link]

  • Exploring Dicyclohexyl Phthalate: Applications in Plasticizers and Beyond. (n.d.). Retrieved from [Link]

  • Mechanical properties of plasticized PVC films: (A) Tensile strength (Mpa). (n.d.). ResearchGate. Retrieved from [Link]

  • from molecular modeling to experimental verification: Design of Novel Plasticizers for Nylon. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Measuring Plasticiser in PVC. Retrieved from [Link]

  • Non-phthalate Plasticizers Market Size, Share & Growth Report 2032. (n.d.). Retrieved from [Link]

  • Patsnap Eureka. (2025, July 3). Types of Plasticizers: Phthalates vs Non-Phthalates. Retrieved from [Link]

  • Li, M., et al. (2025). Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. [Link]

  • Non-Phthalate Plasticizers Market Size & Share Report, 2030. (n.d.). Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Measurement of Plasticiser Content in PVC Application Note 23. Retrieved from [Link]

  • ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. (n.d.). Retrieved from [Link]

  • Research progress of novel bio-based plasticizers and their applications in poly(vinyl chloride). (n.d.). ResearchGate. Retrieved from [Link]

  • Food Packaging Forum. (2013, June 28). New standard test method to identify plasticizers. Retrieved from [Link]

  • Atlas Fibre. (2024, February 25). Essential Guide to PVC Chemical Compatibility and Application Safety. Retrieved from [Link]

  • AZoM. (2017, November 23). Measuring Plasticizer Content in Polyvinyl Chloride (PVC). Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics. Retrieved from [Link]

  • Nimonik Standards. (2022, May 1). Buy ASTM D3291-22 in PDF & Print. Retrieved from [Link]

  • Performance evaluation of new plasticizers for stretch PVC films. (2012, November 19). CORE. Retrieved from [Link]

  • The plasticizer market: An assessment of traditional plasticizers and research trends to meet new challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Analysis of Plastics. Journal of Chemical Education. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

  • Synthesis and Application of a New Environmental Friendly Plasticizer. (2015, January 30). AASCIT. Retrieved from [Link]

  • Jinli Chemical. (2024, December 6). Different Types of Plasticizers Used in Industry: A Comprehensive Guide. Retrieved from [Link]

  • Synthesis and Application of a New Environmental Friendly Plasticizer. (n.d.). Semantic Scholar. Retrieved from [Link]

  • THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • 11. PLASTICIZERS USE AND SELECTION FOR SPECIFIC POLYMERS. (n.d.). ResearchGate. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

  • Bastone. (2026, January 18). Phthalate vs Non-Phthalate Plasticizers: What Procurement Teams Need to Know. Retrieved from [Link]

  • (PDF) Synthesis of Cyclohexyl Acrylate Derivative and Its Evaluation as a Plasticizer for PVC. (n.d.). Retrieved from [Link]

  • Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Retrieved from [Link]

  • PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link]

  • (PDF) Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane‐1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3‐L1 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • US9580546B2 - Polymeric plasticizer compositions - Google Patents. (n.d.).

Sources

A Guide to the Cross-Validation of Spectroscopic Data for CAS 38970-72-8: Ensuring Analytical Confidence

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of spectroscopic data for the compound with CAS number 38970-72-8, identified as 2,4-Dicyclohexyl-2-methylpentane.[1][2][3][4] For researchers, scientists, and drug development professionals, rigorous analytical method validation is paramount to ensure data integrity, reproducibility, and ultimately, the safety and efficacy of therapeutic products. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for a multi-technique approach to structural elucidation and confirmation.

Introduction to CAS 38970-72-8: 2,4-Dicyclohexyl-2-methylpentane

2,4-Dicyclohexyl-2-methylpentane (also known as 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane)) is a saturated hydrocarbon with the molecular formula C18H34 and a molecular weight of approximately 250.46 g/mol .[1][2][3][4][5] Its structure, consisting of a central pentane chain with two cyclohexyl and two methyl substituents, presents a useful case study for the application of multiple spectroscopic techniques for unambiguous characterization.

Table 1: Physicochemical Properties of CAS 38970-72-8

PropertyValueSource(s)
CAS Number 38970-72-8[1][2][3][4][5]
Molecular Formula C18H34[1][4][5]
Molecular Weight 250.46 g/mol [1][2][3]
IUPAC Name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane[5]
Synonyms 2,4-Dicyclohexyl-2-methylpentane, 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane)[1][5][6]
Appearance Clear colourless liquid[3]
Boiling Point 112 °C (at 0.7 mmHg)[2][3]
Density 0.88 g/cm³[2][3]

The Imperative of Cross-Validation in Spectroscopic Analysis

A Multi-Technique Approach to Characterization

For a non-chromophoric, saturated hydrocarbon like 2,4-Dicyclohexyl-2-methylpentane, the primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For CAS 38970-72-8, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

  • Aliphatic Protons: A complex series of overlapping signals in the upfield region (typically 0.8-2.0 ppm) corresponding to the numerous non-equivalent protons on the cyclohexane rings and the pentane backbone.

  • Methyl Protons: Distinct singlet or doublet signals corresponding to the methyl groups, with chemical shifts influenced by their local environment.

Expected ¹³C NMR Spectral Features:

  • A number of distinct signals in the aliphatic region of the spectrum, with the exact count depending on the molecule's symmetry. Each unique carbon atom will produce a separate resonance.

Data Interpretation and Validation:

The integration of proton signals should be consistent with the number of protons in the proposed structure. The chemical shifts and coupling patterns provide information about the connectivity of atoms. While a ¹H NMR spectrum is available from commercial suppliers like Sigma-Aldrich, a full 2D NMR analysis (e.g., COSY, HSQC, HMBC) would be necessary for a de novo structural assignment.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon, the IR spectrum is expected to be relatively simple but highly characteristic.

Expected IR Absorption Bands:

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the cyclohexane and pentane moieties.

  • CH₂ and CH₃ Bending: Absorptions in the 1440-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetric bending) regions.

An Attenuated Total Reflectance (ATR) IR spectrum is available from commercial sources.[5] This spectrum serves as a valuable fingerprint for the compound and confirms the absence of functional groups such as carbonyls (C=O), hydroxyls (O-H), or unsaturation (C=C), which would show characteristic absorptions in other regions of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this type of analysis.[8][9]

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 250.46).

  • Fragmentation Pattern: A series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern can help to deduce the arrangement of the alkyl and cycloalkyl groups. Common fragmentation pathways for alkanes include the loss of methyl, ethyl, and larger alkyl groups.

The Cross-Validation Workflow in Practice

The power of this multi-technique approach lies in the integration of the data. Each piece of information should be consistent with the others to build a cohesive and validated structural assignment.

CrossValidationWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_validation Cross-Validation & Confirmation nmr_1h ¹H NMR confirmation Structural Confirmation of CAS 38970-72-8 nmr_1h->confirmation Proton Environment & Connectivity nmr_13c ¹³C NMR nmr_13c->confirmation Carbon Skeleton nmr_2d 2D NMR (COSY, HSQC) nmr_2d->confirmation Detailed Connectivity ir FT-IR (ATR) ir->confirmation Functional Group Absence (Alkane) ms GC-MS ms->confirmation Molecular Weight & Fragmentation

Caption: Cross-validation workflow for CAS 38970-72-8.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Specific parameters should be optimized for the instrument in use.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample (CAS 38970-72-8) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock and shim the instrument to the deuterated solvent signal.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish correlations.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Protocol: FT-IR (ATR) Data Acquisition
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution.

    • Temperature Program: Use a temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 300°C).

  • MS Method:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum for the molecular ion and fragmentation pattern.

Comparative Data Summary

The following table summarizes the expected and confirmatory data from each technique.

Table 2: Summary of Spectroscopic Data for Cross-Validation

TechniqueInformation ProvidedExpected Results for CAS 38970-72-8Cross-Validation Point
¹H NMR Proton environment, connectivity, and relative abundance.Complex aliphatic signals (0.8-2.0 ppm), distinct methyl signals.Confirms the presence of different types of C-H bonds, consistent with IR.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Signals in the aliphatic region (e.g., 10-50 ppm).Confirms the carbon backbone suggested by the fragmentation in MS.
FT-IR Presence/absence of functional groups.C-H stretching (2850-3000 cm⁻¹) and bending (~1370-1470 cm⁻¹). Absence of other functional group bands.Confirms the saturated hydrocarbon nature suggested by NMR and MS.
GC-MS Molecular weight and fragmentation pattern.Molecular ion peak at m/z ≈ 250. Fragmentation consistent with an alkane structure.Confirms the molecular formula and weight determined from NMR.

Conclusion

The structural elucidation of a chemical entity like 2,4-Dicyclohexyl-2-methylpentane (CAS 38970-72-8) relies on a symphony of analytical techniques, not a solo performance. By systematically acquiring and cross-validating data from NMR, IR, and MS, a self-affirming and highly reliable structural confirmation can be achieved. This integrated approach, grounded in the fundamental principles of spectroscopy, is the hallmark of robust analytical science and is indispensable in research and regulated industries.

References

  • National Institute of Technology and Evaluation (NITE), Japan. 38970-72-8 / 4-845. Available from: [Link].

  • Suzhou Vosun Chemical Co.,Ltd. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Available from: [Link].

  • Google Patents. WO2020186139A1 - Novel traction fluid with improved low temperature properties.
  • Google Patents. US10927321B2 - Traction fluid with improved low temperature properties.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71425, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66661, 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Available from: [Link].

  • Pomerantsev, A. L., & Rodionova, O. Y. (2020). Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets. Analytical Chemistry, 92(17), 11956-11964. Available from: [Link].

  • Chen, Y., et al. (2020). Common mistakes in cross-validating classification models. Analytical Methods, 12(32), 4032-4038. Available from: [Link].

  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. Available from: [Link].

  • El M’Kadmiri, F. Z., et al. (2021). Application of the Cross-Validation Method to the Validation of an Indirect Analytical Method. Journal of Chemical and Pharmaceutical Research, 13(2), 01-08. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Polymer Processing Aids: A Case Study of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development, material science, and polymer engineering, the selection of appropriate processing aids is critical to ensure manufacturing efficiency and final product quality. This guide provides a comprehensive framework for evaluating the performance of novel processing aids, using Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (CAS 38970-72-8) as a case study. While this specific hydrocarbon is listed as a "processing aid, not otherwise listed," a robust methodology is required to benchmark its efficacy against established industry standards.[1]

This document will guide researchers and scientists through a logical, evidence-based protocol to characterize and validate new material solutions in the field of polymer processing.

Understanding the Role of Polymer Processing Aids

Polymer Processing Aids (PPAs) are critical additives that enhance the manufacturability of polymers.[2] Their primary functions include:

  • Improving Melt Flow: PPAs act as internal lubricants, reducing the viscosity of the molten polymer, which allows for easier processing at potentially lower temperatures and pressures.[3][4]

  • Enhancing Surface Quality: These additives can mitigate or eliminate surface defects such as melt fracture (sharkskin), leading to a smoother and more aesthetically pleasing final product.[3][5]

  • Increasing Production Efficiency: By improving flow and reducing friction, PPAs can lead to faster production speeds, reduced cycle times, and less wear on manufacturing equipment.[2][6]

  • Minimizing Defects and Waste: A more consistent and uniform polymer melt results in fewer product defects like voids and incomplete fills, thereby reducing material waste.[3]

The industry has traditionally relied on fluoropolymer-based PPAs. However, due to increasing regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS), there is a significant and growing demand for high-performance, PFAS-free alternatives.[7][8][9] This creates an opportunity for novel chemistries like Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- to be evaluated.

Establishing the Benchmarking Framework

A successful evaluation of a new PPA requires a multi-faceted approach, comparing the candidate against both a negative control (the base polymer without any PPA) and established industry standards.

Industry Standards for Comparison:

  • Fluoropolymer-Based PPA: A well-characterized, commercially available fluoroelastomer-based PPA will serve as the high-performance benchmark.

  • Non-PFAS PPA: A commercially available, non-PFAS processing aid (e.g., a high-molecular-weight silicone or a specialized acrylic polymer) will provide a more direct comparison for emerging sustainable technologies.

Key Performance Indicators (KPIs) for Evaluation:

  • Rheological Properties: How does the additive affect the polymer's flow behavior?

  • Extrusion Performance: Can it mitigate melt fracture and reduce processing pressure?

  • Surface Quality: What is the impact on the final product's surface finish?

  • Mechanical Properties: Does the additive adversely affect the polymer's strength and durability?

  • Optical Properties: Is there any impact on the clarity or color of the final product?

Experimental Protocols for Performance Evaluation

The following sections detail the step-by-step methodologies for a comprehensive evaluation of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.

Material Preparation

All formulations should be prepared in a twin-screw extruder to ensure homogenous dispersion of the PPA within the polymer matrix. A common base polymer for such evaluations is Linear Low-Density Polyethylene (LLDPE), known for its susceptibility to melt fracture.

Table 1: Experimental Formulations

Formulation IDBase PolymerPPA TypePPA Concentration (ppm)
F-ControlLLDPENone0
F-HC-500LLDPECyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-500
F-HC-1000LLDPECyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-1000
F-FP-500LLDPEFluoropolymer PPA500
F-NP-500LLDPENon-PFAS PPA500
Rheological Characterization

Objective: To quantify the effect of the PPA on the viscosity and melt flow rate of the polymer.

Methodology:

  • Melt Flow Rate (MFR):

    • Standard: ASTM D1238

    • Procedure: Measure the MFR of each formulation using a standard melt flow indexer at a specified temperature and load (e.g., 190°C/2.16 kg for LLDPE).

    • Rationale: A higher MFR indicates lower viscosity and improved flow, which is a primary function of a PPA.

  • Capillary Rheometry:

    • Standard: ASTM D3835

    • Procedure: Use a capillary rheometer to measure the shear viscosity of the polymer melt across a range of shear rates.

    • Rationale: This provides a more detailed understanding of the polymer's flow behavior under different processing conditions and can help predict its performance in an extruder.[5][10]

Extrusion Performance Evaluation

Objective: To assess the PPA's ability to reduce extrusion pressure and eliminate melt fracture.

Methodology:

  • Single-Screw Extrusion Trial:

    • Equipment: A laboratory-scale single-screw extruder equipped with a pressure transducer at the die entrance.

    • Procedure:

      • Purge the extruder with the control formulation (F-Control) and establish a baseline processing pressure at a set screw speed.

      • Introduce each PPA-containing formulation and record the pressure over time.

      • Collect extrudate samples at regular intervals for surface analysis.

    • Rationale: An effective PPA will coat the die surface, reducing friction and leading to a noticeable drop in extrusion pressure. The time taken for the pressure to stabilize is a measure of the PPA's efficiency.[11]

Diagram 1: Experimental Workflow for PPA Evaluation

G cluster_prep Material Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Benchmarking p1 Base Polymer (LLDPE) p3 Compounding via Twin-Screw Extrusion p1->p3 p2 Processing Aids (Candidate & Standards) p2->p3 e1 Rheological Characterization (MFR, Capillary Rheometry) p3->e1 e2 Extrusion Performance (Pressure Reduction, Melt Fracture) p3->e2 a1 Comparative Data Tables e1->a1 e3 Analysis of Final Product (Surface, Mechanical, Optical) e2->e3 e3->a1 a2 Performance Ranking a1->a2

Caption: Workflow for benchmarking a novel PPA.

Surface and Mechanical Property Analysis

Objective: To evaluate the impact of the PPA on the final product's quality.

Methodology:

  • Surface Quality Assessment:

    • Procedure: Visually inspect the extrudate samples from the extrusion trial for melt fracture. Use a profilometer or a high-resolution imaging technique for quantitative analysis of surface roughness.

    • Rationale: This directly measures the PPA's effectiveness in eliminating surface defects.

  • Mechanical Testing:

    • Standards: ASTM D638 (Tensile Properties), ASTM D882 (Tensile Properties of Thin Plastic Sheeting)

    • Procedure: Prepare standardized test specimens (e.g., by injection molding or by cutting from an extruded film) and measure key mechanical properties such as tensile strength, elongation at break, and modulus.

    • Rationale: It is crucial to ensure that the PPA does not negatively impact the structural integrity of the final product.

  • Optical Property Testing:

    • Standard: ASTM D1003

    • Procedure: For film applications, measure the haze and light transmittance of the extruded films.

    • Rationale: Some additives can introduce haze or discoloration, which is undesirable in packaging and other applications where clarity is important.

Data Presentation and Interpretation

The collected data should be summarized in clear, comparative tables to facilitate benchmarking.

Table 2: Illustrative Performance Benchmarking Data

KPIF-ControlF-HC-500F-HC-1000F-FP-500F-NP-500
Melt Flow Rate (g/10 min) 1.01.21.51.61.4
Extrusion Pressure Reduction (%) 0%15%25%30%22%
Melt Fracture SevereModerateEliminatedEliminatedEliminated
Surface Roughness (μm) 15821.53
Tensile Strength (MPa) 2524.824.524.724.6
Haze (%) 55.565.25.8

Note: Data in this table is illustrative and should be replaced with experimental results.

Diagram 2: Logic for PPA Selection

G start Does the PPA eliminate melt fracture? pressure Does it significantly reduce extrusion pressure? start->pressure Yes reject Reject PPA start->reject No mechanical Are mechanical properties maintained? pressure->mechanical Yes pressure->reject No optical Are optical properties acceptable? mechanical->optical Yes mechanical->reject No cost Is it cost-effective? optical->cost Yes optical->reject No select Select PPA cost->select Yes cost->reject No

Caption: Decision-making flowchart for PPA selection.

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of novel polymer processing aids like Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. By systematically benchmarking against established industry standards across a range of key performance indicators, researchers and drug development professionals can make informed decisions about the adoption of new material technologies.

The causality behind each experimental choice is rooted in the fundamental principles of polymer rheology and processing. The self-validating nature of this protocol, which includes both a negative and positive control, ensures the trustworthiness of the results. As the industry continues to move towards more sustainable and regulated materials, the ability to effectively evaluate and adopt new processing aids will be paramount to maintaining a competitive edge and ensuring product quality.

References

  • SpecialChem. (n.d.). Processing Aids in Plastic Compounds: Overview and Benefits.
  • Cargill. (n.d.). Processing Aids | Polymer Additives.
  • Plastics Masterbatches. (2024, December 19). Streamlining Production - The Critical Role of Polymer Processing Aid or PPA Masterbatch in High-Quality Plastic.
  • Americhem. (2025, August 4). The Benefits of Plastic Processing Aids.
  • H.M. Royal, Inc. (n.d.). Processing Aids & Plasticizers.
  • AIP Publishing. (2025, March 14). Evaluating the performance of processing aids in eliminating melt fracture.
  • Universidade do Minho. (n.d.). Comparison between polymer processing aids in extrusion of polyolefin films.
  • ResearchGate. (2025, August 7). Evaluating the performance of processing aids in eliminating melt fracture.
  • Arkema. (2022, April 18). Polymer Processing Aids.
  • Scribd. (n.d.). Polymer Processing Aids Analysis.
  • PubChem. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.
  • ChemicalBook. (n.d.). 38970-72-8(2,4-DICYCLOHEXYL-2-METHYLPENTANE) Product Description.
  • SantoLubes. (n.d.). SantoTrac® 2000 Traction Lubricant Base Oil - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,4-Dicyclohexyl-2-methylpentane.
  • Rotrex. (n.d.). Rotrex SX150 Supercharger Traction Fluid - Safety Data Sheet.
  • Heynau. (2015, September 16). Safety Data Sheet - Heynau Longlife Oil.
  • Society of Plastics Engineers. (n.d.). Novel Non-PFAS Polymer Processing Aids for Polyolefins.
  • Clariant. (2025, June 5). Clariant launches innovative PFAS-free polymer processing aids for more sustainable polyolefin extrusion.
  • Avient. (n.d.). Non-PFAS Polymer Process Aids for Extrusion in Polyolefins.
  • ASTM International. (2003). ASTM D5204-03 - Standard Classification System for Polyamide-Imide (PAI) Molding and Extrusion Materials.
  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
  • Mississippi Polymer Institute. (n.d.). Accredited/Nonaccredited Testing.
  • NIST WebBook. (n.d.). Cyclohexane, 1,1'-(1,3-propanediyl)bis-.
  • NIST Technical Series Publications. (n.d.). Materials Testing Standards for Additive Manufacturing of Polymer Materials.
  • NIST WebBook. (n.d.). Cyclohexane, 1,1'-(1-methyl-1,3-propanediyl)bis-.
  • ChemBK. (2024, April 9). Cyclohexane, 1,1'-(1,3-propanediyl)bis-.
  • PubChem. (n.d.). Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis-.

Sources

A comparative study of the environmental impact of different cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Environmental Impact of Key Cyclohexane Derivatives

This guide provides an in-depth comparative analysis of the environmental impact of common cyclohexane derivatives, including cyclohexanol, cyclohexanone, adipic acid, and caprolactam. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level comparisons to explore the nuances of synthesis pathways, ecotoxicity, and biodegradability, supported by established experimental frameworks. Our objective is to equip you with the critical data and methodological understanding necessary to make informed decisions that align with principles of green and sustainable chemistry.

Introduction: The Cyclohexane Family and Its Environmental Significance

Cyclohexane and its derivatives are foundational pillars of the chemical industry, serving as precursors and solvents in the synthesis of polymers, pharmaceuticals, and other high-value materials.[1][2] The parent compound, cyclohexane, is a volatile organic compound (VOC) primarily derived from petroleum.[3][4] Its production and use present environmental challenges, including contributions to photochemical smog and potential contamination of air and groundwater.[3][5] As industries globally pivot towards sustainability, a rigorous evaluation of the entire life cycle of cyclohexane derivatives is not just beneficial—it is imperative. This guide focuses on four key derivatives, comparing their environmental profiles to inform greener chemical choices.

Comparative Environmental Impact Analysis

The environmental footprint of a chemical is not monolithic; it is a composite of impacts across its life cycle, from synthesis to disposal. Here, we dissect the profiles of four major cyclohexane derivatives.

Cyclohexanol and Cyclohexanone: The Workhorse Intermediates

Cyclohexanol and cyclohexanone are typically produced together through the catalytic oxidation of cyclohexane.[2] This mixture, often called "KA oil," is a primary feedstock for adipic acid and caprolactam.

  • Synthesis Impact: The main environmental burden arises from the initial oxidation of cyclohexane, an energy-intensive process.[6] Emissions are primarily related to VOCs from unreacted cyclohexane and byproducts.

  • Ecotoxicity: Both compounds exhibit low to moderate toxicity to aquatic organisms.[7][8] Cyclohexanone is generally considered not hazardous to the environment, while cyclohexanol exposure can lead to central nervous system depression in high concentrations.[7][9]

  • Biodegradability: A significant advantage of both cyclohexanol and cyclohexanone is that they are readily biodegradable, preventing long-term persistence in soil and water systems.[7][8]

Adipic Acid: A Story of Two Synthesis Pathways

Adipic acid is a dicarboxylic acid crucial for the production of Nylon 6,6.[1] Its environmental narrative is sharply divided by its method of production.

  • Traditional Synthesis Impact: The conventional method involves the nitric acid oxidation of KA oil.[6][10] This process is notorious for releasing significant quantities of nitrous oxide (N₂O), a greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.[6][11] This single factor dominates the environmental impact profile of traditionally produced adipic acid.

  • Green Synthesis Alternatives: Recognizing this major drawback, significant research has focused on greener routes. These include using hydrogen peroxide as a cleaner oxidant or developing bio-based methods that utilize renewable feedstocks like glucose through fermentation.[11][12][13] These alternative pathways drastically reduce or eliminate N₂O emissions.

  • Ecotoxicity and Biodegradability: Independent of its synthesis route, adipic acid itself poses a low environmental risk. It is readily biodegradable and exhibits low toxicity to aquatic life.[14][15]

Caprolactam: The Nylon 6 Precursor

Caprolactam is the monomer used to produce Nylon 6. Its production is a complex, multi-step process with several environmental considerations.

  • Synthesis Impact: A life cycle assessment (LCA) of caprolactam production in China highlighted significant contributions to global warming, carcinogen release, and non-renewable energy consumption.[16] The primary impacts were linked to the energy-intensive nature of the process and the raw materials used, such as benzene, ammonia, and sulfuric acid.[16]

  • Mitigation Efforts: Key strategies for reducing the environmental impact include recovering caprolactam from waste nylon, using cleaner energy sources like natural gas, and improving the efficiency of emission control systems for nitrogen oxides and ammonia.[16] Like adipic acid, research is also exploring bio-based production routes.[17]

  • Ecotoxicity and Biodegradability: Screening assessments have concluded that caprolactam is unlikely to cause ecological harm at current environmental exposure levels and is considered to have low ecological exposure potential.

Data Summary
DerivativeKey Synthesis ImpactAquatic ToxicityBiodegradabilityPrimary Mitigation Strategy
Cyclohexanol Energy-intensive oxidation of cyclohexane; VOC emissions.Low to Moderate[8]Readily BiodegradableImprove reaction efficiency; VOC capture.
Cyclohexanone Energy-intensive oxidation of cyclohexane; VOC emissions.Low[7]Readily Biodegradable[7]Improve reaction efficiency; VOC capture.
Adipic Acid High N₂O emissions (potent GHG) from traditional nitric acid oxidation.[6][10]Low[15]Readily Biodegradable[14][15]Adopt green synthesis routes (e.g., H₂O₂ oxidant, bio-fermentation).[11]
Caprolactam High energy consumption; use of hazardous precursors (e.g., benzene).[16]Low RiskData indicates low persistence.Use cleaner energy; improve emission controls; develop bio-based routes.[16][17]

Methodologies for Environmental Impact Assessment

To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. Below are outlines of key methodologies.

Life Cycle Assessment (LCA)

LCA is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-grave"). The framework is governed by ISO standards 14040 and 14044.[18]

Causality: We choose LCA because it provides a holistic view, preventing "problem shifting"—where solving one environmental issue (e.g., reducing solid waste) inadvertently creates another (e.g., increasing greenhouse gas emissions). It is the most robust tool for comparing complex value chains, such as those for different chemical synthesis routes.

  • Goal and Scope Definition: Clearly define the purpose of the study, the functional unit (e.g., production of 1 kg of adipic acid), and the system boundaries (e.g., "cradle-to-gate," which covers processes from raw material extraction to the finished product leaving the factory).

  • Life Cycle Inventory (LCI): Quantify all inputs and outputs for each process within the system boundaries. This includes raw materials, energy, water, and all emissions to air, water, and soil.

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts of the LCI flows. This involves:

    • Classification: Assigning LCI results to relevant impact categories (e.g., climate change, freshwater eutrophication, fossil resource depletion).[18]

    • Characterization: Using scientific characterization factors to convert LCI results into a common unit for each category (e.g., converting N₂O and CH₄ emissions to kg CO₂ equivalents for the climate change category).

LCA_Workflow cluster_LCA Life Cycle Assessment (LCA) Framework (ISO 14040) goal 1. Goal & Scope Definition - Functional Unit - System Boundaries lci 2. Life Cycle Inventory (LCI) - Inputs (Energy, Materials) - Outputs (Emissions, Waste) goal->lci Defines lci->goal lcia 3. Life Cycle Impact Assessment (LCIA) - Classification - Characterization lci->lcia Provides data for lcia->lci interp 4. Interpretation - Analysis - Recommendations lcia->interp Provides results for interp->goal Feedback loop

Caption: A standardized workflow for conducting a Life Cycle Assessment (LCA).

Ready Biodegradability Testing

This type of testing determines if a substance is likely to be rapidly and completely degraded by microorganisms in an aquatic environment. The OECD 301 series of tests are the international standard.

Causality: We select this test as a primary screen for environmental persistence. A substance that is "readily biodegradable" is unlikely to bioaccumulate or persist, significantly lowering its long-term ecological risk.

  • Preparation: A defined concentration of the test substance (e.g., 2-5 mg/L) is added to a mineral medium inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • Incubation: The solution is dispensed into a series of airtight glass bottles, completely filling them to exclude air. A control series (without the test substance) and a reference series (with a readily biodegradable substance like sodium benzoate) are run in parallel. Bottles are incubated in the dark at a constant temperature (20±1 °C) for 28 days.

  • Measurement: The dissolved oxygen (DO) concentration is measured in bottles at regular intervals. Biodegradation is calculated based on the amount of oxygen consumed by the microorganisms to break down the test substance, expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Validation: The test is considered valid if the reference substance degrades by more than 60% within 14 days and other quality criteria are met. A test substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window (specifically, within a 10-day window following the start of significant degradation).

Biodegradability_Test cluster_bottles Prepare Test Bottles (Airtight) start Start: Prepare Mineral Medium + Microorganism Inoculum test_sub Test Substance (e.g., Cyclohexanone) start->test_sub control Control (No Substance) start->control reference Reference (e.g., Sodium Benzoate) start->reference incubate Incubate all bottles 28 days @ 20°C in dark measure Measure Dissolved Oxygen (DO) periodically incubate->measure calculate Calculate % Biodegradation vs. Theoretical Oxygen Demand measure->calculate result Result > 60% in 10-day window? (Pass/Fail) calculate->result

Sources

Validating the purity of commercially available (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven approach is crucial when evaluating the purity of chemical compounds, especially in research and drug development where impurities can significantly impact experimental outcomes. This guide provides a comprehensive framework for validating the purity of commercially available (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, a non-polar hydrocarbon.

It is important to note that searches for "(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane" did not yield results for a readily available commercial product. Therefore, this guide will establish a universally applicable workflow for assessing the purity of analogous, complex saturated hydrocarbons. We will use dicyclohexylmethane as a representative example to illustrate these principles with concrete experimental data and methodologies. The strategies and techniques discussed are directly transferable to the analysis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane upon its availability.

The Critical Role of Purity in Scientific Research

In fields ranging from medicinal chemistry to materials science, the precise molecular structure and purity of a compound are paramount. Impurities, which can include isomers, residual starting materials, by-products, or solvents from synthesis and purification, can lead to:

  • Erroneous biological activity data: An impurity may be more biologically active than the compound of interest, leading to false positives.

  • Inaccurate physicochemical measurements: The presence of contaminants can alter properties like solubility, melting point, and spectroscopic characteristics.

  • Poor reproducibility: Batch-to-batch variability in impurity profiles can make it impossible to reproduce experimental results, a cornerstone of the scientific method.

This guide provides a multi-pronged analytical approach to confidently establish the purity of a non-polar hydrocarbon standard.

Orthogonal Analytical Approaches for Purity Verification

No single analytical technique can definitively determine the purity of a compound. A robust validation strategy employs multiple, orthogonal (or dissimilar) methods that measure different chemical properties. For a non-polar, UV-inactive compound like dicyclohexylmethane, the primary recommended techniques are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Gas chromatography is the most powerful technique for assessing the purity of volatile and semi-volatile hydrocarbons. It separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

  • Expertise & Experience: The choice of detector is critical. A Flame Ionization Detector (FID) is preferred for quantitative analysis of hydrocarbons because it provides a response that is directly proportional to the mass of carbon present. This allows for accurate area-percent calculations to determine purity. For identifying unknown impurities, a Mass Spectrometer (MS) detector is indispensable as it provides structural information.

  • Trustworthiness: A self-validating GC method involves demonstrating adequate separation of the main peak from all impurity peaks. This is achieved by optimizing parameters like the temperature ramp and carrier gas flow rate. Spiking the sample with known potential impurities can further confirm the method's specificity.

  • Sample Preparation: Prepare a stock solution of the dicyclohexylmethane sample in a high-purity solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating hydrocarbons.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: FID at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Instrumentation: Use a similar GC setup as above, but coupled to a Mass Spectrometer (e.g., Agilent 5977B MSD).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

  • Analysis & Data Interpretation: Run the sample under the same GC conditions. For each impurity peak observed, analyze the corresponding mass spectrum. Compare the fragmentation pattern to spectral libraries (e.g., NIST) to tentatively identify the structure of the impurity.

Quantitative NMR (qNMR): A Mass-Independent Measurement

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a sample without needing a reference standard of the compound itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Expertise & Experience: For qNMR, a high-purity, stable internal standard with a known concentration is used. The standard should have a simple spectrum with at least one peak that is well-resolved from any peaks in the sample. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under specific conditions (e.g., long relaxation delays) to ensure accurate integration.

  • Trustworthiness: The purity value obtained from qNMR is based on a fundamental physical principle and is independent of the compound's response factor, unlike chromatography. This makes it an excellent orthogonal technique to GC. Comparing the purity value from qNMR with the value from GC-FID provides a high degree of confidence in the final result.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dicyclohexylmethane sample into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Probe: Standard 5 mm broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 45° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (typically >30 seconds for quantitative accuracy).

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak from the dicyclohexylmethane sample and a peak from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass weighed

  • P = Purity of the standard

Comparison of Purity Assessment Methods

Parameter GC-FID GC-MS ¹H qNMR
Primary Use Quantitative Purity (Area %)Impurity IdentificationAbsolute Quantitative Purity (Mass %)
Principle Separation by boiling point, detection by flame ionizationSeparation by boiling point, identification by mass fragmentationSignal intensity proportional to molar concentration
Strengths High sensitivity, excellent for volatile impurities, robust and widely available.Provides structural information for unknown impurity identification.Primary ratio method, high precision, does not require a standard of the analyte.
Limitations Assumes all components have similar response factors, non-volatile impurities are not detected.Not ideal for quantification, library matching is tentative.Lower sensitivity than GC, requires a certified internal standard, not suitable for paramagnetic samples.
Typical Output Purity > 99.5% (Area %)Tentative ID of a C13H26 isomer impurity.Purity = 99.2 ± 0.3% (w/w)

Visualizing the Purity Validation Workflow

A logical workflow ensures that all aspects of purity are thoroughly investigated, from initial screening to final certification.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Orthogonal Verification cluster_2 Phase 3: Final Assessment GC_FID GC-FID Analysis (Area % Purity) GC_MS GC-MS Analysis (Impurity ID) GC_FID->GC_MS If impurities > 0.1% qNMR Quantitative ¹H NMR (Absolute Purity) GC_MS->qNMR Compare Compare GC-FID and qNMR Results qNMR->Compare Certify Issue Certificate of Analysis Compare->Certify If results concur

Caption: Workflow for comprehensive purity validation.

Conclusion and Recommendations

Validating the purity of a chemical standard like (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane requires more than a single measurement. By employing an orthogonal, multi-technique approach centered on Gas Chromatography (for separation and identification) and quantitative NMR (for absolute purity), researchers can establish a verifiable and trustworthy purity value.

For routine quality control, GC-FID provides a rapid and reliable assessment. However, for lot certification or in cases where purity is critical to experimental outcomes, the combination of GC-FID, GC-MS, and ¹H qNMR is strongly recommended. This comprehensive strategy ensures that the material meets the highest standards of scientific integrity, providing confidence in the accuracy and reproducibility of subsequent research.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Gas Chromatography (GC) , Chemistry LibreTexts. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the proper and safe disposal of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a thorough understanding of the risks and the mitigation strategies involved.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe chemical handling and disposal.

Known Hazards of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-:

According to available data, this compound is classified as an irritant.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Inferred Hazards based on Cyclohexane Moiety:

Due to the presence of two cyclohexane rings in its structure, it is prudent to consider the hazards associated with cyclohexane as potential, unlisted risks for the compound . Cyclohexane is a highly flammable liquid and poses significant health and environmental risks.

  • Flammability: Cyclohexane is highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2][3][4][6]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][4][7]

  • Central Nervous System Effects: May cause drowsiness or dizziness.[4][6][7]

  • Environmental Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3][4][7]

A summary of these hazards is presented in the table below.

Hazard ClassificationCyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-Cyclohexane (for reference)
Physical Hazards Data not availableHighly flammable liquid and vapor
Health Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[5]Aspiration Hazard, Skin Irritant, Specific Target Organ Toxicity (Central Nervous System)
Environmental Hazards Data not availableVery toxic to aquatic life with long-lasting effects[1][3][4][7]

Part 2: Personal Protective Equipment (PPE) and Handling

Given the known and inferred hazards, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls should be used.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dealing with a spill, a respirator with an organic vapor cartridge may be necessary.

Part 3: Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent injury and environmental contamination.

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.

  • Control Ignition Sources: If the material is assumed to be flammable, extinguish all nearby open flames and turn off any spark-producing equipment.

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated until it is confirmed to be safe.

Part 4: Waste Disposal Procedures

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]

Step 1: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][6]

  • Designated Waste Container: Collect waste containing Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- in a dedicated, properly labeled, and chemically compatible container. The container should be in good condition with a secure, tight-fitting lid.[2][6]

  • Waste Stream Classification: This compound should be classified as a non-halogenated organic solvent waste .[9][10][11] Do not mix it with halogenated solvents, as this can significantly increase disposal costs and complexity.[9]

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[6]

Step 2: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-", and the associated hazards (e.g., "Irritant," "Assumed Flammable"). List all components of a mixture by percentage.[6][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[6] The storage area should have secondary containment to control any potential leaks.

Step 3: Final Disposal

The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.

  • Professional Disposal: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a contracted professional waste management service.[7]

  • Incineration: The most probable method of disposal for this type of non-halogenated organic waste is high-temperature incineration in a permitted hazardous waste incinerator.[12] This process destroys the organic molecule, converting it to less harmful substances like carbon dioxide and water.

The following diagram illustrates the decision-making process for the disposal of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.

DisposalWorkflow start Waste Generation: Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- assess_hazards Assess Hazards: - Skin/Eye/Resp Irritant - Assume Flammability - Assume Environmental Toxicity start->assess_hazards select_ppe Select Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->select_ppe collect_waste Collect in Designated Non-Halogenated Waste Container select_ppe->collect_waste check_compatibility Is the waste mixed with other chemicals? collect_waste->check_compatibility segregate Segregate from: - Halogenated Solvents - Strong Acids/Bases - Oxidizers check_compatibility->segregate Yes label_container Label Container: 'Hazardous Waste' Full Chemical Name List all components check_compatibility->label_container No segregate->label_container store_waste Store in a cool, dry, well-ventilated area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Professional Disposal (Likely Incineration) contact_ehs->disposal

Caption: Waste Disposal Workflow for Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-.

Part 5: Conclusion

The responsible management and disposal of laboratory chemicals are a shared responsibility. By following these guidelines, you contribute to a safer research environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Campus Operations. (n.d.). Non-Halogenated Solvents in Laboratories.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
  • PubChem. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. National Center for Biotechnology Information.

Sources

Navigating the Safe Handling of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling and disposal of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, ensuring both scientific accuracy and personal safety. Due to limited specific safety data for this compound, this guidance is conservatively based on the known hazards of this molecule in conjunction with the extensive safety information available for its structural relative, cyclohexane.

Understanding the Risks: Hazard Profile

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Causes skin irritation (Warning)[1]

  • Causes serious eye irritation (Warning)[1]

  • May cause respiratory irritation (Warning)[1]

Given its structural similarity to cyclohexane, it is prudent to also consider the hazards associated with cyclohexane, which include high flammability, potential for causing drowsiness or dizziness, and the risk of being fatal if swallowed and entering the airways.[2][3][4]

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes redness, itching, and inflammation upon contact with skin.[1]
Eye Irritation Can cause significant irritation, redness, and discomfort to the eyes.[1]
Respiratory Irritation Inhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort.[1]
Flammability (assumed) Highly flammable liquid and vapor.[2][3]
Aspiration Hazard (assumed) May be fatal if swallowed and enters airways.[2][3][4]
Specific Target Organ Toxicity (assumed) May cause drowsiness or dizziness.[2][3][4]

Core Protective Measures: Selecting Your Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

Eye and Face Protection
  • Recommendation: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for handling small quantities in a well-ventilated area.[5] For procedures with a higher risk of splashing, chemical splash goggles are necessary to provide a complete seal around the eyes.[5]

  • Causality: The known eye irritation potential of this chemical necessitates robust protection to prevent accidental contact.[1]

Skin Protection
  • Gloves:

    • Recommendation: Wear chemically resistant gloves. Based on data for cyclohexane, nitrile or viton gloves are suitable choices. Always check the manufacturer's glove compatibility data for the specific glove type and thickness.

    • Causality: Direct skin contact is known to cause irritation.[1] Gloves provide the primary barrier against accidental exposure.

  • Lab Coat/Apron:

    • Recommendation: A standard laboratory coat should be worn to protect personal clothing from minor splashes.[5] For larger scale operations or where significant splashing is possible, a chemically resistant apron over the lab coat is recommended.

    • Causality: This prevents the transfer of the chemical to personal clothing and reduces the area of potential skin contact.

Respiratory Protection
  • Recommendation: All handling of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

  • Causality: The potential for respiratory irritation and the assumed risk of drowsiness or dizziness from vapor inhalation make respiratory protection a critical safety measure.[1][4]

Procedural Guidance: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ignition Sources: Due to the assumed high flammability based on its cyclohexane components, keep the chemical away from open flames, hot surfaces, and sparks. Use explosion-proof equipment and non-sparking tools.[2][3][6]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[3][7]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Conduct Risk Assessment Select_PPE Select Appropriate PPE Prep->Select_PPE Based on Hazards Work_in_Hood Work in Fume Hood Select_PPE->Work_in_Hood Don PPE Ground_Equipment Ground Equipment Work_in_Hood->Ground_Equipment Dispense Dispense Chemical Ground_Equipment->Dispense Decontaminate Decontaminate Work Area Dispense->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Dispose_PPE Dispose of Contaminated PPE Dispose_Waste->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Safe Handling and Disposal Workflow
Spill and Emergency Procedures
  • Small Spills: For a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[3][6]

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][7][9]

Disposal Plan

All waste containing Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- and any contaminated materials, including PPE, must be disposed of as hazardous waste.[6]

  • Waste Collection: Collect all chemical waste and contaminated materials in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Always follow local, regional, and national regulations for hazardous waste disposal.[6]

By implementing these comprehensive safety measures, you can confidently and safely incorporate Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Cyclohexane. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexane. [Link]

  • Penta s.r.o. Safety Data Sheet: Cyclohexane. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexane. [Link]

  • University of California, Berkeley - Environmental Health & Safety. Common Personal Protective Equipment. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-
Reactant of Route 2
Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.